Product packaging for Decyl 4-hydroxybenzoate(Cat. No.:CAS No. 69679-30-7)

Decyl 4-hydroxybenzoate

Cat. No.: B1595223
CAS No.: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
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Description

Decyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXJVUYXPXLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219971
Record name Benzoic acid, p-hydroxy-, decyl ester
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69679-30-7
Record name Decyl 4-hydroxybenzoate
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Record name Decyl 4-hydroxybenzoate
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Record name 69679-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, p-hydroxy-, decyl ester
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Record name DECYL 4-HYDROXYBENZOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Decyl 4-hydroxybenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Decyl 4-Hydroxybenzoate: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a long-chain paraben ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and functional applications of this compound, grounding all claims in authoritative scientific data.

Introduction: Situating this compound in the Paraben Family

This compound, also known as decylparaben, is an ester of p-hydroxybenzoic acid.[1] Parabens as a class are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[1][2][3] The antimicrobial power of parabens is directly correlated with the length of their alkyl ester chain; longer chains typically exhibit greater effectiveness.[2] However, this increase in efficacy is coupled with a decrease in water solubility.[2] this compound, with its ten-carbon alkyl chain, represents a highly lipophilic member of this family, a characteristic that dictates its specific applications and formulation considerations.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is defined by its structure and unique identifiers.

  • IUPAC Name: this compound

  • Synonyms: Decylparaben, n-Dothis compound (Note: "Dodecyl" is sometimes used colloquially but is inaccurate; the chain is decyl), Laurylparaben[4]

  • CAS Number: 69679-30-7[5]

  • Molecular Formula: C₁₇H₂₆O₃[6][7]

The molecule consists of three key functional regions:

  • A central benzene ring derived from benzoic acid.

  • A hydroxyl (-OH) group at the para-position (position 4) of the ring, which is crucial for its activity.

  • A ten-carbon decyl ester group (-COOC₁₀H₂₁), which imparts strong lipophilic (oil-loving) character to the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are critical for predicting its behavior in various formulations. The long decyl chain significantly influences these characteristics compared to shorter-chain parabens like methylparaben or propylparaben.

PropertyValueSource(s)
Molecular Weight 278.39 g/mol [5][6]
Appearance White crystalline powder[8]
Melting Point 58°C[5][7]
Boiling Point ~381.2°C (rough estimate)[5][7]
Water Solubility 24.5 mg/L (at 25°C)[7]
LogP (Octanol/Water) 4.69 (Predicted)[5]

Field Insights:

  • The low water solubility and high LogP value confirm the compound's highly lipophilic nature. This makes it an ideal preservative for oil-based or water-in-oil emulsion systems where aqueous-phase preservatives would be ineffective.

  • Its solid state at room temperature (Melting Point 58°C) means it must be dissolved into the oil phase of a formulation, often with gentle heating.

Synthesis and Purification Protocol

The industrial synthesis of this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis for producing esters.

Synthesis Reaction

The process involves the reaction of 4-hydroxybenzoic acid with 1-decanol in the presence of a strong acid catalyst, most commonly sulfuric acid.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_products Crude Product Mixture Reactant1 4-Hydroxybenzoic Acid Process Fischer Esterification Reactant1->Process Reactant2 1-Decanol Reactant2->Process Product This compound Process->Product Byproduct Water (H₂O) Process->Byproduct Unreacted Unreacted Starting Materials Process->Unreacted Catalyst H₂SO₄ (catalyst) Catalyst->Process Heat Heat (Reflux) Heat->Process Purification Purification FinalProduct Pure Decyl 4-hydroxybenzoate Purification->FinalProduct cluster_crude cluster_crude cluster_crude->Purification

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative model for the laboratory-scale synthesis.

  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

  • Charging Reactants: Charge the flask with 4-hydroxybenzoic acid (1 molar equivalent) and an excess of 1-decanol (e.g., 1.5-2 molar equivalents). The excess alcohol helps drive the equilibrium towards the product side.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction temperature will be close to the boiling point of 1-decanol. To continuously remove the water byproduct and further drive the reaction, a Dean-Stark apparatus can be employed.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzoic acid spot.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a weak base, such as a sodium bicarbonate solution.

    • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to separate the ester from the aqueous layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to remove unreacted 1-decanol and other volatile impurities.[10]

Causality Insight: The choice of purification via vacuum distillation is particularly suitable for higher esters to avoid thermal decomposition that can occur with prolonged heating at atmospheric pressure.[10]

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

TechniqueExpected Observations for this compound
¹H NMR ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the ester group.~6.9 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl proton (can be broad and shift with concentration).~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).~1.7 ppm (multiplet, 2H): Methylene protons beta to the ester oxygen.~1.2-1.4 ppm (broad multiplet, 14H): Remaining methylene protons of the decyl chain.~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃ ).
IR Spectroscopy ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.~2850-2960 cm⁻¹ (sharp): C-H stretching of the alkyl chain.~1680-1710 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.~1600 & ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.~1280 & ~1170 cm⁻¹: C-O stretching of the ester and phenol groups.
Mass Spec (EI) Molecular Ion (M⁺) Peak: at m/z = 278.19 (corresponding to C₁₇H₂₆O₃).Key Fragments: m/z = 138 (loss of the decyl chain, forming the 4-hydroxybenzoyl cation), m/z = 121 (further loss of OH, forming the benzoyl cation).

Applications in Drug Development and Formulations

This compound's primary role in pharmaceuticals is as an antimicrobial preservative , an inactive ingredient or excipient.[11]

  • Mechanism of Action: While not fully elucidated, parabens are thought to exert their antimicrobial effect by disrupting microbial membrane transport processes or by inhibiting the synthesis of DNA, RNA, or key enzymes.[1]

  • Formulation Utility: Its high lipophilicity makes it exceptionally well-suited for:

    • Topical and Transdermal Formulations: Creams, ointments, and lotions with a significant oil or lipid phase.

    • Parenteral Products: Oil-based injectable drug formulations.

    • Oral Formulations: Oil-filled capsules or lipid-based drug delivery systems.

  • Synergistic Use: Parabens are often used in combination (e.g., with methylparaben) to achieve a broader spectrum of antimicrobial coverage.[2] The more water-soluble methylparaben protects the aqueous phase of an emulsion, while the oil-soluble decylparaben protects the lipid phase.

Safety and Regulatory Profile

As a member of the paraben class, this compound is subject to regulatory evaluation and safety assessments.

  • Hazard Identification: According to GHS classifications, the compound may cause skin and serious eye irritation.[4] Standard industrial hygiene practices, including the use of personal protective equipment, should be followed when handling the pure substance.

  • Regulatory Status: Parabens are approved for use in pharmaceuticals by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), though maximum concentration levels are often recommended.[11] For instance, the FDA's Inactive Ingredient Database lists maximum approved potencies for various parabens in different formulations.[11]

  • Endocrine Disruption Potential: Parabens, particularly longer-chain variants, have been investigated for potential endocrine-disrupting activity.[2] This remains a subject of ongoing scientific discussion and regulatory scrutiny. As a potential endocrine-disrupting compound, it is listed in some chemical databases for further evaluation.[4]

Conclusion

This compound is a specialized, highly lipophilic antimicrobial preservative. Its chemical structure, defined by a p-hydroxybenzoic acid core and a long C10 alkyl chain, dictates its physicochemical properties, making it an effective excipient for non-aqueous and lipid-based pharmaceutical formulations. A thorough understanding of its synthesis, spectroscopic profile, and functional properties is essential for formulation scientists and researchers aiming to ensure the microbial stability and integrity of drug products.

References

Decyl 4-hydroxybenzoate CAS number 69679-30-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Decyl 4-hydroxybenzoate (CAS: 69679-30-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the paraben family, is the ester of 4-hydroxybenzoic acid and decyl alcohol. As a long-chain paraben, its lipophilic nature distinguishes it from its shorter-chain counterparts, such as methylparaben and propylparaben, conferring distinct physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical characteristics, synthesis, analytical methodologies, and a detailed exploration of its applications, particularly within the pharmaceutical and drug development sectors. We will delve into its mechanism of action as an antimicrobial agent, its toxicological profile, and its potential, yet underexplored, roles in advanced drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its significant lipophilicity, a direct consequence of the ten-carbon alkyl chain, governs its solubility and interaction with biological systems. It is sparingly soluble in water but exhibits good solubility in alcohols, ethers, and other organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 69679-30-7[2]
Molecular Formula C₁₇H₂₆O₃[3][4]
Molecular Weight 278.39 g/mol [3][4]
Appearance Colorless or slightly yellow crystalline powder[1]
Melting Point 58 °C[2]
Boiling Point 381.2 °C (estimated)[2]
Water Solubility 24.5 mg/L at 25 °C[2]
LogP (predicted) 6.5[4]
Synonyms Decylparaben, n-Decyl 4-hydroxybenzoate[2]

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with decyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the reactants to drive the reaction to completion.

Fischer Esterification Workflow

The Fischer esterification is a classic and widely used method for this synthesis. The general workflow is depicted below.

fischer_esterification Reactants 4-Hydroxybenzoic Acid + Decyl Alcohol Reaction Reaction Mixture: Heating under reflux Reactants->Reaction Add Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Add Workup Aqueous Workup: Neutralization & Extraction Reaction->Workup Cool & Process Purification Purification: Recrystallization or Chromatography Workup->Purification Isolate Crude Product Product This compound Purification->Product Isolate Pure Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid (1 equivalent) and decyl alcohol (1.5-2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of 4-hydroxybenzoic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of Antimicrobial Action

Parabens, including this compound, are widely recognized for their antimicrobial properties, particularly against fungi and gram-positive bacteria.[1][5] The prevailing understanding of their mechanism of action involves the disruption of microbial cell membranes.[1][6][7]

The antimicrobial efficacy of parabens increases with the length of the alkyl chain.[1][6] This is attributed to the increased lipophilicity, which facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.[6][8] The insertion of these molecules into the membrane disrupts its fluidity and integrity, leading to altered membrane transport processes and potential leakage of intracellular components.[6]

Furthermore, some studies suggest that parabens may also inhibit the synthesis of DNA and RNA or interfere with key enzymes like ATPases and phosphotransferases in certain bacterial species.[1][7]

antimicrobial_mechanism cluster_paraben This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Paraben Lipophilic Decyl Chain LipidBilayer Lipid Bilayer Paraben->LipidBilayer Partitioning into Inhibition Inhibition of DNA/RNA & Enzyme Synthesis Paraben->Inhibition Directly or Indirectly Causes Disruption Membrane Disruption & Increased Permeability LipidBilayer->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Proposed antimicrobial mechanism of action for this compound.

Applications in Drug Development

While traditionally used as a preservative in pharmaceutical formulations, the unique properties of long-chain parabens like this compound suggest their potential for more advanced applications in drug development.

Role as a Pharmaceutical Excipient

As a preservative, this compound is effective at low concentrations in preventing microbial growth in a wide range of pharmaceutical products, including creams, lotions, and oral suspensions. Its lipophilic nature makes it particularly suitable for preserving oil-based or emulsion formulations.

Potential in Novel Drug Delivery Systems

The lipophilicity of this compound makes it an interesting candidate for incorporation into lipid-based drug delivery systems, such as nanoemulsions and lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[9][10][11][12][13][14] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[15][16][17][18] The long alkyl chain of this compound could potentially interact favorably with the lipid matrix of these nanoparticles, acting as a co-surfactant or stabilizer.

Skin Penetration Enhancement

There is growing interest in the use of chemical penetration enhancers to improve the transdermal delivery of therapeutic agents.[19] The mechanism of these enhancers often involves the temporary disruption of the stratum corneum, the primary barrier of the skin. Given its lipophilic character and membrane-disrupting capabilities, it is plausible that this compound could function as a skin penetration enhancer, although specific studies in this area are limited.

Analytical Methodologies

The quantitative and qualitative analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC-UV Analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the protonation of the phenolic hydroxyl group.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 254 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of this compound, derivatization is often required for GC-MS analysis to improve its chromatographic properties.

Protocol for GC-MS Analysis of this compound:

  • Derivatization (Silylation): a. Evaporate the solvent from the sample extract to dryness under a stream of nitrogen. b. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample. c. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the decyl chain, and the phenolic hydroxyl proton. The aromatic protons will appear as two doublets in the downfield region (around 6.8-8.0 ppm). The protons of the decyl chain will appear as a series of multiplets in the upfield region (around 0.8-4.2 ppm), with the triplet corresponding to the terminal methyl group being the most upfield. The chemical shift of the phenolic hydroxyl proton is variable and depends on the solvent and concentration.[20][21][22]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the decyl chain.[23]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹).

  • C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹).

  • A strong C=O stretching band for the ester carbonyl group (around 1715-1730 cm⁻¹).

  • C-O stretching bands for the ester linkage (around 1300-1100 cm⁻¹).

  • C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS)

Under electron ionization, the mass spectrum of this compound will show a molecular ion peak at m/z 278. Common fragmentation patterns for aromatic esters include cleavage at the ester linkage, leading to fragments corresponding to the acylium ion and the decyloxy radical, as well as fragmentation of the alkyl chain.

Toxicological Profile and Safety Considerations

The safety of parabens has been a subject of public and scientific debate, primarily concerning their potential as endocrine disruptors.[5][24][25]

Table 2: Summary of Toxicological Information for Long-Chain Parabens

Toxicological EndpointInformationSource(s)
Acute Oral Toxicity LD₅₀ values for parabens are generally high, indicating low acute toxicity. For longer-chain parabens like butylparaben, the oral LD₅₀ in mice is reported to be around 5.0 g/kg. Specific data for this compound is not readily available, but it is expected to have low acute oral toxicity.[26][27][28][29]
Dermal Toxicity The dermal LD₅₀ for several parabens is >2000 mg/kg bw, indicating low acute dermal toxicity.[27]
Skin and Eye Irritation Parabens are generally considered to be non-irritating to the skin at concentrations used in cosmetic and pharmaceutical products, although sensitization can occur.[5]
Endocrine Disruption Long-chain parabens, including butylparaben and propylparaben, have been shown to exhibit weak estrogenic activity.[24] The endocrine-disrupting potential is reported to increase with the length of the alkyl chain.[5] This has raised concerns about their potential effects on the reproductive system.[24]
Regulatory Status The use of parabens in cosmetics and pharmaceuticals is regulated by various international bodies. For instance, the U.S. Food and Drug Administration (FDA) considers parabens to be "Generally Recognized as Safe" (GRAS) for use in food packaging.[30] However, some jurisdictions have restricted the use of certain long-chain parabens in products for young children.

It is crucial for researchers and drug development professionals to be aware of the ongoing safety assessments and regulatory updates concerning parabens.

Conclusion

This compound is a long-chain paraben with established utility as an antimicrobial preservative. Its distinct lipophilicity, which underpins its antimicrobial efficacy, also opens avenues for its application in modern drug delivery systems, such as nanoemulsions and lipid nanoparticles. A thorough understanding of its synthesis, analytical characterization, and toxicological profile is essential for its responsible and innovative use in pharmaceutical research and development. While concerns regarding the endocrine-disrupting potential of long-chain parabens persist, ongoing research continues to refine our understanding of their safety and potential applications. As with any excipient or active ingredient, a comprehensive risk-benefit assessment is paramount in the context of its intended use.

References

Navigating the Nomenclature of a Long-Chain Paraben: A Technical Guide to Decyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical excipients, cosmetic preservatives, and scientific research, precise chemical identification is paramount. Decyl 4-hydroxybenzoate, a member of the paraben family, is one such compound where a clear understanding of its nomenclature is crucial for accurate documentation, regulatory compliance, and unambiguous scientific communication. This technical guide provides an in-depth exploration of the synonyms, chemical identifiers, and contextual usage of this compound, tailored for professionals in research and drug development. Beyond a simple list of names, this guide delves into the rationale behind the varied terminology and offers practical insights into its analytical determination.

The family of parabens, which are esters of p-hydroxybenzoic acid, has been a cornerstone of preservation in various industries for decades due to their broad-spectrum antimicrobial activity.[1] The biological and physicochemical properties of parabens are significantly influenced by the length of their alkyl ester chain, with longer chains generally correlating with increased antimicrobial and, controversially, endocrine-disrupting activity.[2][3] this compound, with its ten-carbon alkyl chain, is considered a long-chain paraben and its nomenclature reflects its chemical structure and its classification within this broader group.

I. Decoding the Synonyms: A Multi-faceted Identity

The various names for this compound arise from different systematic and common naming conventions. Understanding these is key to navigating scientific literature and regulatory documents.

Systematic and Semi-Systematic Names
  • This compound: This is the most precise and descriptive name following the International Union of Pure and Applied Chemistry (IUPAC) conventions for ester nomenclature. It clearly identifies the decyl group as the alcohol-derived portion and "4-hydroxybenzoate" as the carboxylic acid-derived portion. This name is frequently used in formal chemical and scientific publications where structural accuracy is paramount.

  • Benzoic acid, 4-hydroxy-, decyl ester: This is an alternative systematic name, often found in chemical databases and older literature. It names the parent carboxylic acid first, followed by the esterifying alkyl group.

  • Benzoic acid, p-hydroxy-, decyl ester: This is a variation of the above, using "p-hydroxy-" (para-hydroxy-) to denote the position of the hydroxyl group on the benzene ring. The "para" designation is a common and accepted alternative to the numerical "4-" position in chemical nomenclature.

Common and Trivial Names
  • Decylparaben: This is the most common and widely recognized trivial name for this compound. The "-paraben" suffix immediately identifies it as an ester of p-hydroxybenzoic acid. This name is prevalent in regulatory documents, cosmetic ingredient lists, and toxicological studies where brevity and clear class identification are important.[1][4]

The Rationale Behind the Nomenclature

The choice of synonym often depends on the context:

  • Chemical Synthesis and Research: In papers detailing the synthesis or chemical reactions of the compound, the systematic name "this compound" is often preferred to emphasize the chemical structure.[5]

  • Regulatory Affairs and Cosmetics: In regulatory submissions and on product ingredient labels, "Decylparaben" is the standard. This is for consistency and ease of recognition by regulatory bodies and consumers.[6]

  • Chemical Databases: Databases like PubChem and ChemicalBook often list multiple synonyms to ensure comprehensive searchability.[7][8]

II. Unambiguous Identification: Chemical Identifiers

Beyond synonyms, a set of unique identifiers ensures the unambiguous identification of this compound across different databases and regulatory frameworks.

IdentifierValueSource
CAS Registry Number 69679-30-7[7]
PubChem CID 50609[8]
FDA UNII 6F8Q769CYF[7]
Molecular Formula C17H26O3[7][8]
Molecular Weight 278.39 g/mol [7]
InChIKey GMMXJVUYXPXLPY-UHFFFAOYSA-N[8]

III. Physicochemical Properties: A Data-Driven Profile

The physical and chemical properties of this compound dictate its solubility, stability, and interaction with other molecules.

PropertyValueSource
Melting Point 58°C[7]
Boiling Point (estimated) 381.2°C[7]
Water Solubility 24.5 mg/L (at 25°C)[7]
Predicted XlogP 6.5[8]
Appearance White or off-white crystalline powder[9]

The low water solubility and high predicted XlogP value are characteristic of a long-chain paraben, indicating its lipophilic nature. This property is crucial for its antimicrobial action, as it allows for partitioning into microbial cell membranes.[2]

IV. The Scientific Context: Structure-Activity Relationship of Parabens

The scientific interest in this compound is often in the context of the broader paraben class. A key concept is the structure-activity relationship (SAR), which for parabens, demonstrates a clear trend: as the alkyl chain length increases, so does the antimicrobial efficacy and, notably, the estrogenic activity.[2][3]

Paraben_SAR cluster_parabens Paraben Structure cluster_properties Biological Activity Methyl Methylparaben (C1) Ethyl Ethylparaben (C2) Propyl Propylparaben (C3) Butyl Butylparaben (C4) Decyl Decylparaben (C10) Antimicrobial Antimicrobial Activity Decyl->Antimicrobial Increases Estrogenic Estrogenic Activity Decyl->Estrogenic Increases HPLC_Workflow SamplePrep Sample Preparation (Extraction/Dilution) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection (e.g., 254 nm) Separation->Detection Quantification Quantification (External Standard Method) Detection->Quantification GCMS_Workflow SamplePrep Sample Preparation (Extraction & Derivatization - Optional) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Analysis

References

An In-Depth Technical Guide on the Antimicrobial Mechanism of Action of Decyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Core Mechanisms and Investigative Protocols

Introduction

Within the armamentarium of antimicrobial preservatives, the esters of 4-hydroxybenzoic acid, commonly known as parabens, have been a mainstay for decades in the pharmaceutical, cosmetic, and food industries. Their broad-spectrum activity, stability over a wide pH range, and cost-effectiveness have cemented their utility. The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, specifically the length of the ester's alkyl chain. This relationship dictates the compound's lipophilicity and, consequently, its antimicrobial potency.

Decyl 4-hydroxybenzoate (Decylparaben), with its ten-carbon alkyl chain, represents a highly potent but less commonly utilized member of this class due to its lower water solubility. Understanding its mechanism of action is crucial not only for optimizing its application but also for the rational design of novel antimicrobial agents. This guide provides an in-depth analysis of the core mechanisms by which decylparaben exerts its antimicrobial effects, grounded in biophysical principles and supported by validated experimental protocols for researchers and drug development professionals. The primary focus will be on its interaction with the microbial cell membrane, a mechanism that is now widely accepted as the principal mode of action for long-chain parabens.

Part 1: The Cell Membrane as the Primary Target

The antimicrobial action of decylparaben is predominantly a function of its interaction with the microbial cytoplasmic membrane. Unlike shorter-chain parabens which may have more diverse intracellular targets, the pronounced lipophilicity of the decyl chain drives its accumulation in the lipid-rich environment of the cell membrane, leading to a cascade of disruptive events.

The Structure-Activity Relationship: A Case for Lipophilicity

The antimicrobial power of the paraben family increases with the length of the alkyl chain.[1][2] This trend is directly correlated with the compound's lipophilicity, often quantified by the octanol-water partition coefficient (Log P).[3] A higher Log P value indicates greater solubility in lipids, facilitating the molecule's partitioning from an aqueous phase into the microbial membrane. As the decyl chain is significantly longer than that of more common parabens like methyl- or propylparaben, its ability to intercalate into and disrupt the lipid bilayer is markedly enhanced.[4]

Table 1: Physicochemical Properties of Common Parabens and Decylparaben
Paraben Molecular Weight ( g/mol ) Water Solubility ( g/100 mL) Log P (Octanol/Water)
Methylparaben152.15~0.25 at 25°C1.96[3]
Propylparaben180.20~0.04 at 25°C3.04[3]
Butylparaben194.23~0.02 at 25°C3.57[3]
Decylparaben278.390.00245 at 25°C[5]~6.1 (Estimated)

Note: The Log P for decylparaben is estimated based on the trend of increasing lipophilicity with alkyl chain length.

Mechanism of Membrane Disruption

The primary antimicrobial mechanism involves the physical disruption of the cell membrane's structure and function. This can be conceptualized as a multi-stage process:

  • Partitioning and Intercalation: Due to its high lipophilicity, decylparaben preferentially partitions from the external environment into the phospholipid bilayer of the microbial cell membrane.[6] The long decyl chain anchors within the hydrophobic core of the membrane, while the more polar hydroxybenzoyl head group orients near the lipid-water interface.

  • Increased Membrane Fluidity and Permeability: The insertion of these molecules disrupts the ordered packing of the phospholipid acyl chains. This increases the fluidity of the membrane, compromising its integrity and barrier function.[2] The result is a "leaky" membrane, unable to maintain the critical electrochemical gradients necessary for life.

  • Leakage of Intracellular Components: The loss of membrane integrity leads to the uncontrolled efflux of essential small molecules and ions, such as potassium (K+) ions and ATP, from the cytoplasm.[7] This dissipates the membrane potential and pH gradient, which are vital for processes like ATP synthesis, nutrient transport, and motility.

  • Inhibition of Membrane-Bound Proteins: The alteration of the lipid environment can denature or inhibit the function of integral membrane proteins, including enzymes of the respiratory chain and transport systems.[3][8] This disruption of electron transport and oxidative phosphorylation further depletes the cell's energy reserves.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Primary mechanism of this compound action on the microbial cell membrane.

Part 2: Intracellular Targets and Secondary Effects

While membrane disruption is the primary lethal event, other intracellular activities have been proposed for parabens, which may act as secondary or contributing mechanisms, particularly once the membrane barrier is breached.

  • Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can interfere with the synthesis of nucleic acids, although this is considered a less significant mechanism compared to membrane damage.[3]

  • Enzyme Inhibition: Parabens may inhibit key cytoplasmic enzymes, such as ATPases and phosphotransferases, further disrupting cellular energy metabolism and signaling.[3][7]

It is crucial to recognize that for a highly lipophilic molecule like decylparaben, these intracellular effects are likely downstream consequences of membrane permeabilization, which allows the molecule to reach the cytoplasm in higher concentrations.

Part 3: Investigating the Mechanism of Action - Experimental Approaches

To rigorously validate the proposed mechanism of action for decylparaben, a series of targeted experiments should be conducted. The following protocols are designed to be self-validating by including appropriate controls and providing quantifiable data.

Workflow 1: Determining Basic Antimicrobial Potency

The first step is to quantify the antimicrobial activity of decylparaben against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the standard metric.

dot digraph "MIC_Workflow" { graph [rankdir="TB", size="10,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3.1.1: Broth Microdilution MIC Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound

  • Solvent for stock solution (e.g., Dimethyl sulfoxide, DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of decylparaben in DMSO (e.g., 10 mg/mL). Causality: DMSO is used to solubilize the highly lipophilic decylparaben before its dilution in aqueous media.

  • Serial Dilutions: In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of broth containing the desired starting concentration of decylparaben to well 1. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

  • Controls (Self-Validation):

    • Growth Control (Negative Control): Well 11 should contain 100 µL of broth with no drug and no inoculum.

    • Inoculum Control (Positive Control): Well 12 should contain 100 µL of broth with no drug.

  • Inoculum Preparation: Grow a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 10 and well 12. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of decylparaben at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

Table 2: Representative MIC Values of Parabens Against Common Microbes
Microorganism Paraben Typical MIC (µg/mL)
Staphylococcus aureus (Gram-positive)Methylparaben1000 - 2000
Propylparaben125 - 500
Decylparaben < 16
Escherichia coli (Gram-negative)Methylparaben> 2000
Propylparaben500 - 1000
Decylparaben ~ 64 - 128
Candida albicans (Yeast)Methylparaben1000 - 4000[9]
Propylparaben100 - 500[9]
Decylparaben < 16

Note: Values are compiled from various literature sources and demonstrate the trend of increased potency with longer alkyl chains. Specific values can vary by strain and testing conditions.

Workflow 2: Assessing Cell Membrane Damage

To directly test the hypothesis of membrane disruption, assays that measure the loss of membrane integrity are essential.

dot digraph "Membrane_Permeability_Workflow" { graph [rankdir="TB", size="10,7", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Experimental workflow to assess membrane permeability using a fluorescent dye.

Protocol 3.2.1: Propidium Iodide Uptake Assay

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters, intercalates with DNA, and fluoresces brightly, providing a direct measure of membrane permeabilization.

Materials:

  • Log-phase culture of the test microorganism

  • Phosphate-buffered saline (PBS), pH 7.4

  • Decylparaben solution at various multiples of its MIC

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • Positive control: Heat-killed or alcohol-treated cells

  • Negative control: Untreated cells

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with sterile PBS. Resuspend the cells in PBS to a final OD₆₀₀ of ~0.5. Causality: Washing removes residual medium and synchronizes the cells in a non-growing state, ensuring that observed effects are due to the compound, not growth dynamics.

  • Treatment: Aliquot the cell suspension into tubes. Add decylparaben to achieve final concentrations of 0.5x, 1x, and 2x MIC. Include positive (heat-killed cells) and negative (untreated) controls. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Staining: Add PI to each tube to a final concentration of ~1-2 µg/mL.

  • Incubation: Incubate the tubes in the dark for 15 minutes. Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dye.

  • Data Acquisition: Analyze the samples using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission detection at ~617 nm). Alternatively, measure fluorescence intensity in a 96-well black plate using a fluorometer.

  • Interpretation: A significant increase in the percentage of PI-positive cells or in overall fluorescence intensity in the decylparaben-treated samples compared to the negative control indicates dose-dependent membrane damage. The results should approach those of the positive control at higher concentrations.

Part 4: Microbial Resistance Mechanisms

While parabens have been used for a long time, resistance is not widespread but can occur. Understanding potential resistance mechanisms is vital for predicting long-term efficacy.

  • Enzymatic Degradation: The primary mechanism of resistance involves the production of esterase enzymes that hydrolyze the ester bond of the paraben, yielding 4-hydroxybenzoic acid and the corresponding alcohol (decanol). These breakdown products have significantly lower antimicrobial activity.

  • Reduced Permeability/Efflux: Alterations in the outer membrane of Gram-negative bacteria (e.g., changes in porin expression) can limit the uptake of parabens.[7] Additionally, the presence of multidrug efflux pumps could potentially expel the compound from the cell, though this is less commonly cited for parabens compared to other antimicrobials.

Conclusion and Future Directions

The antimicrobial mechanism of action of this compound is overwhelmingly driven by its high lipophilicity, which facilitates its rapid partitioning into the microbial cell membrane. Its primary mode of action is the disruption of the membrane's structural and functional integrity, leading to increased permeability, leakage of vital cellular components, inhibition of membrane-associated processes, and ultimately, cell death. While secondary intracellular effects may contribute, they are largely a consequence of this initial, potent membrane-disruptive activity.

For drug development professionals, the potent but poorly soluble nature of decylparaben presents both a challenge and an opportunity. Future research should focus on novel formulation strategies, such as nano-emulsions or liposomal delivery systems, to enhance its bioavailability in aqueous systems without compromising its potent membrane-targeting activity. Furthermore, investigating its synergistic potential with other antimicrobials that have different mechanisms of action could lead to highly effective combination therapies that also mitigate the risk of resistance development. The experimental frameworks provided herein offer a robust starting point for these advanced investigations.

References

Solubility of Decyl 4-hydroxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Decyl 4-Hydroxybenzoate in Organic Solvents

Introduction

This compound, a member of the paraben family of preservatives, is an ester of p-hydroxybenzoic acid. Its molecular structure, featuring a polar aromatic head and a substantial nonpolar ten-carbon alkyl chain, confers amphiphilic properties that dictate its behavior in various solvents. An understanding of its solubility is not merely an academic exercise; it is a cornerstone of formulation science in the pharmaceutical, cosmetic, and food industries.[1] For the drug development professional, solubility data is critical for designing effective delivery systems, ensuring product stability, and achieving desired bioavailability.[2][3] This guide provides a detailed exploration of the principles governing the solubility of this compound, outlines a definitive method for its experimental determination, and presents a consolidated view of its behavior in a range of common organic solvents.

Physicochemical Profile of this compound

To comprehend the solubility of a compound, one must first understand its intrinsic properties. This compound (also known as decylparaben) is a white crystalline solid at room temperature. Its key characteristics are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₂₆O₃[4]
Molecular Weight 278.39 g/mol [4]
IUPAC Name This compound[4]
Structure Aromatic ring with a hydroxyl group, an ester linkage, and a C10 alkyl chain.[4]

The molecule's duality is its most defining feature. The hydroxyl (-OH) and ester (-COO-) groups on the phenyl ring can participate in hydrogen bonding and dipole-dipole interactions, making this "head" region polar and hydrophilic. Conversely, the long decyl chain is nonpolar and hydrophobic, dominated by van der Waals forces. This amphiphilic nature is the primary determinant of its solubility profile.

Theoretical Principles of Solvation

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy.[5] A negative change favors dissolution. This process can be conceptually broken down into three steps: breaking solute-solute interactions, breaking solvent-solvent interactions (creating a cavity), and forming new solute-solvent interactions.[5] Dissolution occurs when the energy released from the formation of solute-solvent bonds is sufficient to overcome the energy required for the first two steps.[5]

The Role of Solute-Solvent Interactions

The adage "like dissolves like" is a direct consequence of these energy balances.[5]

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds. They will interact favorably with the polar head of this compound. However, the long, nonpolar decyl tail disrupts the solvent's hydrogen-bonding network, which is energetically unfavorable. While shorter-chain parabens like methylparaben are freely soluble in alcohols, the solubility of longer-chain parabens decreases as the alkyl chain length increases.[6] Therefore, decylparaben is expected to be soluble, but perhaps less so than its shorter-chain counterparts.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. They will solvate the decyl tail effectively. However, they cannot form strong interactions with the polar head, making it difficult to overcome the strong hydrogen bonding between paraben molecules in the crystal lattice. This results in poor solubility.

  • Intermediate/Amphiphilic Solvents (e.g., Acetone, Ethyl Acetate): Solvents like ketones and esters offer a balance. They have a polar group capable of interacting with the paraben's head and a nonpolar region that can accommodate the alkyl tail. Consequently, parabens often exhibit high solubility in such solvents.[6][7]

The relationship between the solute and various solvent types is visualized below.

Caption: Solute-solvent interaction model for this compound.

Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible solubility data, a standardized methodology is paramount. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[8]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the necessary steps to measure the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (crystalline powder, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains at equilibrium, which visually confirms saturation.[8] A common starting point is to add ~20-50 mg of solid to 2 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach thermodynamic equilibrium. For parabens, an incubation time of 24 to 72 hours is typically required.[3][9]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow excess solid to settle. To ensure complete removal of undissolved solids, the supernatant must be filtered or centrifuged.[9] Filtration through a chemical-resistant syringe filter is the most common and effective method. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[10] The detection wavelength for parabens is typically set around 254 nm.[1] A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.[3]

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

The workflow for this definitive protocol is illustrated below.

G A Step 1: Preparation Add excess solid decylparaben to solvent in a sealed vial. B Step 2: Equilibration Incubate at constant T° on an orbital shaker (24-72h). A->B C Step 3: Phase Separation Filter supernatant through a 0.22 µm syringe filter. B->C D Step 4: Dilution Accurately dilute the clear filtrate with mobile phase. C->D E Step 5: Quantification Analyze concentration using a calibrated HPLC-UV method. D->E F Result Thermodynamic Solubility (e.g., in mg/mL) E->F

Caption: Experimental workflow for the shake-flask solubility method.

Solubility Data and Solvent Classification

While extensive quantitative data specifically for this compound is not widely published in a consolidated form, its solubility can be reliably predicted based on its structure and data from analogous long-chain parabens.[7] The following table summarizes the expected solubility in various classes of organic solvents.

Solvent ClassExample SolventPolarityExpected SolubilityRationale
Alcohols EthanolPolar ProticSolubleThe hydroxyl group of ethanol interacts well with the paraben's polar head, and its ethyl group provides some interaction with the decyl tail.[6][7]
Ketones AcetonePolar AproticFreely SolubleAcetone's carbonyl group is a good hydrogen bond acceptor for the paraben's -OH, and its methyl groups effectively solvate the alkyl chain.[6]
Esters Ethyl AcetateIntermediateSolubleProvides a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) character, making it a good solvent.[7]
Ethers Diethyl EtherSlightly PolarSolubleThe ether oxygen can accept a hydrogen bond, but the overall nonpolar character is dominant, favoring interaction with the decyl tail.[6]
Chlorinated ChloroformSlightly PolarSolubleCan act as a weak hydrogen bond donor and has sufficient nonpolar character to dissolve the molecule.[7]
Aromatic HC TolueneNonpolarSparingly SolubleFavorable van der Waals interactions with the decyl tail and phenyl ring, but poor solvation of the polar head.
Aliphatic HC n-HexaneNonpolarInsolubleStrong interactions with the decyl tail are insufficient to overcome the energy required to break the strong solute-solute bonds in the crystal lattice.

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.

  • Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, the solubility of this compound in organic solvents is expected to increase as the temperature rises.[7][11] This is a critical parameter to control and report in any solubility study.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. The presence of a more soluble impurity can artificially inflate the apparent solubility, while a less soluble one can depress it.

  • Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on solubility. Metastable polymorphs are generally more soluble than the stable crystalline form. It is crucial to characterize the solid phase in equilibrium with the saturated solution.

  • pH (in aqueous-organic mixtures): While not the focus of this guide, if the solvent system contains water, the pH will be critical. The hydroxyl group on the phenyl ring is weakly acidic. At a pH above its pKa, the molecule will deprotonate to form a more polar (and thus more water-soluble) phenolate anion.

Conclusion

The solubility of this compound is a complex function of its amphiphilic structure and the specific nature of the solute-solvent interactions. It exhibits high solubility in solvents of intermediate polarity, such as ketones and esters, which can effectively solvate both its polar head and its nonpolar alkyl tail. Its solubility is more limited in highly polar or highly nonpolar solvents. For researchers and formulation scientists, a thorough understanding of these principles is essential for selecting appropriate solvent systems. Furthermore, the rigorous and systematic application of the shake-flask method is the most trustworthy approach to generating the precise, quantitative data needed to advance drug development and product formulation projects.

References

Physicochemical Characterization of Decyl 4-Hydroxybenzoate: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of the melting and boiling points of decyl 4-hydroxybenzoate. It moves beyond a simple recitation of values to explore the underlying physicochemical principles, established experimental methodologies, and the rationale behind procedural choices. This document is structured to provide both theoretical context and practical, actionable insights for laboratory professionals.

Introduction: The Significance of this compound's Physical Properties

This compound, a member of the paraben family, is an ester of p-hydroxybenzoic acid and decyl alcohol. Parabens are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1] The length of the alkyl ester chain significantly influences the compound's physical and biological properties, including its efficacy and its physicochemical characteristics such as melting and boiling points.[2]

An accurate determination of the melting point is crucial for quality control, identification, and as an indicator of purity. The boiling point, while more challenging to determine for high molecular weight compounds, is a fundamental property that informs purification processes like distillation and is essential for comprehensive safety and stability assessments.

Section 1: Theoretical Framework - Phase Transitions in the Paraben Homologous Series

To understand the properties of this compound, it is instructive to consider it within the context of the n-alkyl-4-hydroxybenzoate homologous series. A homologous series is a group of compounds with the same functional group but differing by a constant repeating unit, in this case, a methylene group (-CH₂-).

The Role of Intermolecular Forces

The melting and boiling points of a substance are direct measures of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. In the paraben series, the key intermolecular forces at play are:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group allows for strong hydrogen bonds between molecules.

  • Dipole-Dipole Interactions: The ester functional group (-COO-) introduces polarity, leading to dipole-dipole attractions.

  • Van der Waals Forces: These London dispersion forces increase with the size of the molecule. The lengthening alkyl chain in the paraben series leads to a significant increase in the surface area available for these interactions.[2]

Influence of Alkyl Chain Length on Melting and Boiling Points

As the alkyl chain length increases in the paraben series, the molecular weight and surface area increase, leading to stronger van der Waals forces.[2] This results in a general trend of increasing boiling points.[2]

The effect on the melting point is more complex. While stronger van der Waals forces would suggest a higher melting point, the efficiency of crystal lattice packing also plays a critical role. For some homologous series, longer, more flexible chains can disrupt the crystalline structure, leading to a less predictable trend in melting points.

References

Spectral data for Decyl 4-hydroxybenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Decyl 4-hydroxybenzoate

This guide provides a detailed examination of the spectral data for this compound, a member of the paraben family of compounds. Parabens, which are esters of p-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their efficacy against a broad spectrum of microorganisms and their stability over a wide pH range.[1][2] The structural characterization of these compounds is paramount for quality control, regulatory compliance, and understanding their metabolic fate.

This document offers an in-depth analysis based on cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies for the comprehensive characterization of this compound.

This compound consists of a para-substituted benzene ring, a hydroxyl group, and an ester functional group with a ten-carbon decyl chain. This combination of aromatic and aliphatic features gives rise to a unique spectral fingerprint that can be elucidated using a multi-technique approach. The synergy between NMR, IR, and MS provides unambiguous structural confirmation, purity assessment, and insights into the molecule's chemical properties.

References

Decyl 4-hydroxybenzoate synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Decyl 4-Hydroxybenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a long-chain alkyl ester of p-hydroxybenzoic acid, is a member of the paraben family, a class of compounds widely employed as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties.[1][2][3] The efficacy and low toxicity profile of parabens are directly related to the length of their alkyl chain, making the synthesis of specific esters like this compound a topic of significant interest for formulation scientists and drug development professionals. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the underlying chemical mechanisms, optimization of reaction conditions, and robust analytical validation. We will explore direct esterification, transesterification, and milder alternative methods, offering field-proven insights into the causality behind experimental choices to ensure both high yield and purity.

The Foundational Chemistry: Esterification of 4-Hydroxybenzoic Acid

The synthesis of this compound is fundamentally an esterification reaction. This process involves the formation of an ester from the reaction of a carboxylic acid and an alcohol. The core precursors for the most direct synthesis are 4-hydroxybenzoic acid (4-HBA) and 1-decanol .

  • 4-Hydroxybenzoic Acid (Precursor 1): A crystalline solid that possesses both a weakly acidic carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH).[1] Industrially, it is produced from potassium phenoxide and carbon dioxide via a modification of the Kolbe-Schmitt reaction.[4][5]

  • 1-Decanol (Precursor 2): A straight-chain fatty alcohol that provides the ten-carbon alkyl group for the final ester.

The reaction is a condensation or dehydration synthesis, where a molecule of water is eliminated for every molecule of ester formed. The general reaction is as follows:

C₇H₆O₃ (4-Hydroxybenzoic Acid) + C₁₀H₂₂O (1-Decanol) ⇌ C₁₇H₂₆O₃ (this compound) + H₂O

Because this reaction is reversible, achieving high yields necessitates strategies that shift the chemical equilibrium to the right, in accordance with Le Châtelier's principle. This is typically accomplished by either using one of the reactants (usually the alcohol) in large excess or by actively removing water as it is formed.[6][7]

Principal Synthetic Pathways

While several methods can achieve this transformation, they vary significantly in terms of reaction conditions, catalyst requirements, and suitability for scale-up.

Pathway I: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This is the most traditional, cost-effective, and widely used method for producing parabens.[8][9] It involves heating the carboxylic acid (4-HBA) and the alcohol (1-decanol) in the presence of a strong acid catalyst.

Causality of Catalysis: The acid catalyst protonates the carbonyl oxygen of the 4-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the oxygen atom of 1-decanol.

Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation 4HBA 4-Hydroxybenzoic Acid Protonated_4HBA Protonated Intermediate 4HBA->Protonated_4HBA H+ H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_4HBA->Tetrahedral_Intermediate Decanol 1-Decanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water H₂O Final_Ester_H Protonated Decyl 4-Hydroxybenzoate Protonated_Ester->Final_Ester_H Final_Ester This compound Final_Ester_H->Final_Ester H_out H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Catalytic Systems: The choice of catalyst is critical and represents a trade-off between reactivity, cost, and environmental impact.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are highly effective.[9][10] However, their use presents challenges in industrial settings, including equipment corrosion and the need for neutralization and separation from the final product, which generates waste.[10]

  • Heterogeneous (Solid Acid) Catalysts: To address the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly employed. These include materials like montmorillonite K10 clay, strongly acidic cation exchange resins, and certain metal oxides.[1][2][10][11] The primary advantage is their ease of separation from the reaction mixture by simple filtration, allowing them to be recycled and reused.[1][11] This "green chemistry" approach minimizes waste and simplifies product purification.

Catalyst TypeMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (hours)Yield (%)Reference
Sulfamic Acid1:4 (for Ethanol)10.3% of reactants390.38[1][11]
Neodymium Trioxide1:5 (for Ethanol)6% of acid478.4[1][11]
Sodium BisulfateNot Specified0.4 g per 0.1 mol acid0.12 (Microwave)83.0[11]
Montmorillonite K10Not Specified20 wt% of acid2-4High (not specified)[1][10]
Table 1: Comparison of various catalysts used in the esterification of 4-hydroxybenzoic acid. Note that data for 1-decanol may vary, but these examples illustrate the performance of different catalyst types.
Pathway II: Transesterification

An alternative route involves reacting a short-chain ester of 4-HBA (e.g., methyl 4-hydroxybenzoate) with 1-decanol in the presence of a metal catalyst.[12]

Methyl 4-hydroxybenzoate + 1-Decanol ⇌ this compound + Methanol

This is an equilibrium process driven forward by the removal of the more volatile short-chain alcohol (methanol) from the reaction mixture. This is typically achieved by heating the mixture under a slow stream of an inert gas (like nitrogen) to carry away the methanol vapor.[1] Temperatures for this process are generally higher, often in the range of 120°C to 200°C.[1][13]

Pathway III: Milder Esterification Methods for Specialized Applications

While direct acid catalysis is common for bulk production, certain research and development contexts, especially with more complex or acid-sensitive molecules, may call for milder methods.

  • Steglich Esterification: This method is ideal for substrates that are sensitive to strong acids.[14] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is added to facilitate the reaction.[15] The DCC reacts with 4-HBA to form a highly reactive O-acylisourea intermediate, which is then attacked by 1-decanol to form the ester.[15] A key advantage is that the reaction can often be performed at room temperature.[16][17]

  • Mitsunobu Reaction: This reaction converts an alcohol into a variety of functional groups, including esters, under mild, neutral conditions.[18][19] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] The PPh₃ and DEAD combine to activate the 1-decanol, converting its hydroxyl group into a good leaving group which is then displaced by the 4-hydroxybenzoate anion.[20] While powerful, this reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[21]

Experimental Protocol: Heterogeneous Catalysis Approach

This protocol describes a robust and environmentally conscious synthesis of this compound using a recyclable solid acid catalyst.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation (Workup) cluster_purify 4. Purification & Validation Reactants Combine 4-HBA, 1-Decanol, and Montmorillonite K10 Clay in a round-bottom flask. Reflux Attach reflux condenser. Heat mixture to reflux (e.g., 120-140°C) for 2-4 hours. Reactants->Reflux Monitor Monitor reaction progress via Thin-Layer Chromatography (TLC). Reflux->Monitor Cool Cool mixture to room temperature. Monitor->Cool Filter Filter to remove solid catalyst. (Catalyst can be washed and recycled) Cool->Filter Evaporate Remove excess 1-decanol using a rotary evaporator. Filter->Evaporate Dissolve Dissolve residue in an organic solvent (e.g., ethyl acetate). Evaporate->Dissolve Wash Wash with aq. NaHCO₃ to remove unreacted 4-HBA, then with brine. Dissolve->Wash Dry Dry organic layer over anhydrous Na₂SO₄ and filter. Wash->Dry Concentrate Concentrate in vacuo to yield crude product. Dry->Concentrate Recrystallize Recrystallize crude product from a suitable solvent (e.g., ethanol/water). Concentrate->Recrystallize Characterize Characterize pure product using NMR, FTIR, and MS. Assess purity via HPLC/GC. Recrystallize->Characterize

Caption: General experimental workflow for this compound synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid (e.g., 10 mmol), 1-decanol (e.g., 20 mmol, 2 equivalents), and montmorillonite K10 clay (e.g., 20 wt% of the 4-HBA).[10]

  • Synthesis: Attach a reflux condenser and heat the reaction mixture in an oil bath to a temperature sufficient for reflux (typically 120-140°C). Maintain reflux with vigorous stirring for 2-4 hours.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot, dissolving it in a suitable solvent, and analyzing it by Thin-Layer Chromatography (TLC). The disappearance of the 4-HBA spot indicates the reaction is nearing completion.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a solvent like ethyl acetate and remove the solid clay catalyst by vacuum filtration.[1] The catalyst can be washed with additional solvent, dried, and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted 4-HBA), followed by water, and finally a saturated brine solution.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which may be a solid or a waxy oil.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The pure product will crystallize out and can be collected by filtration.[1]

Product Validation: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of chromatographic and spectroscopic techniques ensures the protocol is self-validating.

TechniquePurposeExpected Results for this compound
HPLC / GC-MS Purity Assessment & IdentificationA single major peak in the chromatogram indicates high purity. The mass spectrum should show a molecular ion peak corresponding to the product's mass.
FTIR Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and appearance of a strong C=O ester stretch (~1715 cm⁻¹) and C-O stretches (~1280 cm⁻¹ and ~1100 cm⁻¹).
¹H NMR Spectroscopy Structural ConfirmationCharacteristic signals for: aromatic protons (~6.8-7.9 ppm), the -OCH₂- group of the ester (~4.2 ppm), the long alkyl chain protons (~0.8-1.7 ppm), and the phenolic -OH proton.
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationSignals for the ester carbonyl carbon (~165 ppm), aromatic carbons, and the distinct carbons of the decyl chain.
Mass Spectrometry Molecular Weight VerificationThe molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol .[22][23] The mass spectrum should confirm this mass.
Table 2: Key analytical methods for the characterization and validation of synthesized this compound.

Conclusion

The synthesis of this compound is a well-established process that serves as a prime example of esterification chemistry. The most direct and industrially viable pathway is the Fischer-Speier esterification, with a modern emphasis on using heterogeneous solid acid catalysts to improve sustainability and simplify purification. While alternative methods like transesterification offer different precursor options and milder techniques like Steglich and Mitsunobu reactions provide high specificity for sensitive substrates, the choice of pathway ultimately depends on the desired scale, cost considerations, and available equipment. For any chosen method, a rigorous analytical workflow is paramount to validate the identity and purity of the final product, ensuring its suitability for high-stakes applications in the pharmaceutical and consumer care industries.

References

The Significance of Structure: Why Alkyl Chain Length Dictates Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Long-Chain Parabens, Focusing on Decyl 4-hydroxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Parabens, the alkyl esters of 4-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1][2][3][4] While historically considered safe, mounting evidence has classified certain parabens as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[4][5][6][7][8][9][10] A critical determinant of this biological activity is the length of the alkyl ester chain; long-chain parabens, such as propylparaben, butylparaben, and by extension, this compound, exhibit significantly greater potency.[1][5][11] This guide provides a comprehensive technical overview of the biological activities of long-chain parabens, synthesizing data from in silico, in vitro, and in vivo studies. We will delve into the molecular mechanisms of action, detail key experimental protocols for assessing their effects, and discuss the toxicological implications for human health. The primary focus will be on their estrogenic and anti-androgenic activities, interference with hormone metabolism, and the direct relationship between chemical structure and biological potency.

Parabens exert their biological effects through various mechanisms, but their endocrine-disrupting potential is the most scrutinized. The fundamental structure-activity relationship (SAR) for parabens is clear: as the length and branching of the alkyl side chain increase, so does their estrogenic potency.[1][5] Short-chain parabens like methylparaben and ethylparaben show minimal to very weak estrogenic activity.[11][12] In contrast, long-chain parabens such as propylparaben and butylparaben, as well as their branched isomers (isopropyl- and isobutylparaben), demonstrate significantly stronger binding to estrogen receptors (ERs) and greater induction of estrogen-dependent responses.[5][6][11]

This increased activity is attributed to the enhanced lipophilicity of the longer alkyl chain, which facilitates interaction with the hydrophobic ligand-binding pocket of the estrogen receptor.[1] Computational analyses confirm that van der Waals interactions are the primary driving forces for the paraben-ER interaction, and these forces are stronger with longer side chains.[1] While this compound is not as extensively studied as butylparaben, based on this established SAR principle, it is logical to predict that its 10-carbon alkyl chain would confer even greater lipophilicity and, consequently, a potentially higher estrogenic and overall endocrine-disrupting activity.

Molecular Mechanisms of Endocrine Disruption

Long-chain parabens disrupt endocrine homeostasis through a multi-faceted approach, primarily targeting steroid hormone pathways.

Estrogenic Activity via Estrogen Receptor (ER) Agonism

The most well-documented mechanism is the ability of parabens to mimic the endogenous hormone 17β-estradiol. They act as agonists by binding directly to estrogen receptors, primarily ERα.[1][2] This interaction initiates a cascade of molecular events:

  • Binding: The paraben molecule occupies the ligand-binding pocket of the ER.

  • Conformational Change: Ligand binding induces a conformational change in the receptor, causing it to adopt an active state.

  • Dimerization: The activated receptors form homodimers (ERα/ERα).[6]

  • Nuclear Translocation: The dimer translocates from the cytoplasm into the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that can drive processes like cell proliferation.[2][6]

Studies using human breast cancer cell lines like MCF-7, which are rich in ERα, consistently show that long-chain parabens can induce the expression of estrogen-regulated genes and stimulate cell proliferation—an effect that can be blocked by anti-estrogen compounds, confirming the ER-mediated pathway.[2][11][13]

Estrogenic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Long-Chain Paraben (e.g., this compound) ER Estrogen Receptor (ERα) Paraben->ER 1. Binds to Receptor Dimer Activated ERα Dimer ER->Dimer 2. Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE 3. Nuclear Translocation & DNA Binding DNA DNA mRNA mRNA ERE->mRNA 4. Gene Transcription Protein Estrogen-Responsive Proteins mRNA->Protein 5. Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogenic signaling pathway of a long-chain paraben.

Anti-Androgenic Activity and Interference with Hormone Metabolism

Beyond mimicking estrogen, long-chain parabens can also exhibit anti-androgenic properties, meaning they can interfere with the action of male hormones like testosterone.[11] This can occur through direct antagonism of the androgen receptor or, more subtly, by inhibiting key enzymes involved in steroid hormone synthesis and metabolism.

One critical target is the enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) .[13] This enzyme is responsible for inactivating the potent estrogen, estradiol (E2), by converting it to the weaker estrone (E1). By inhibiting 17β-HSD2, parabens prevent the breakdown of estradiol, leading to higher local concentrations of this active estrogen.[13] This inhibitory effect has been observed at concentrations lower than those required for direct ER activation, suggesting it is a highly relevant mechanism of action.[13]

Furthermore, some studies suggest that propyl and butyl parabens can reduce sperm production and testosterone levels in animal models, consistent with both estrogenic and anti-androgenic effects.[11]

Quantitative Assessment of Biological Potency

The estrogenic potency of different parabens has been quantified in various in vitro systems. The data consistently show a positive correlation between alkyl chain length and activity.

Table 1: Comparative Estrogenic Activity of Parabens in Stably Transfected Transcriptional Activation (STTA) Assays

Paraben Compound Alkyl Chain PC10 Value (M) * Relative Potency (vs. Butylparaben)
Methylparaben (MP) C1 Not Active -
Ethylparaben (EP) C2 7.57 x 10⁻⁶ 0.04
Propylparaben (PP) C3 1.18 x 10⁻⁶ 0.26
Isopropylparaben (IsoPP) C3 (branched) 3.58 x 10⁻⁷ 0.84
Butylparaben (BP) C4 3.02 x 10⁻⁷ 1.00
Isobutylparaben (IsoBP) C4 (branched) 1.80 x 10⁻⁷ 1.68

| Decylparaben | C10 | Data not available (Predicted > IsoBP) | >1.68 |

*PC10 is the concentration that gives 10% of the maximum response of 17β-estradiol. Data sourced from STTA assays using ERα-HeLa9903 cells.[6] The activity of Decylparaben is predicted based on the established structure-activity relationship.

As the table illustrates, the potency increases dramatically from ethylparaben to isobutylparaben.[6] The branched isomers (isopropyl- and isobutyl-) are generally more potent than their straight-chain counterparts.[5][6]

Experimental Protocols for In Vitro Assessment

A tiered approach is typically used to evaluate the endocrine-disrupting activity of compounds like long-chain parabens. This workflow progresses from simple binding assays to more complex functional cellular assays.

In_Vitro_Workflow cluster_workflow In Vitro Endocrine Disruptor Testing Workflow start Test Compound (e.g., this compound) binding_assay Tier 1: Receptor Binding Assay (Competitive ER Binding) start->binding_assay Does it bind to the receptor? enzyme_assay Mechanistic Assay (17β-HSD2 Inhibition) start->enzyme_assay Does it affect hormone metabolism? reporter_assay Tier 2: Reporter Gene Assay (YES / STTA) binding_assay->reporter_assay Can it activate the receptor? cell_assay Tier 3: Cell Proliferation Assay (MCF-7 E-Screen) reporter_assay->cell_assay Does it cause a cellular response? end Potency & Hazard Characterization cell_assay->end enzyme_assay->end

Caption: Tiered workflow for in vitro assessment of paraben activity.

Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This assay is a cornerstone for assessing estrogenicity by measuring the proliferation of the ER-positive human breast cancer cell line, MCF-7.[2][11][13]

  • Rationale: MCF-7 cells require estrogen for proliferation. A compound that mimics estrogen will stimulate their growth, providing a quantifiable measure of its estrogenic activity.

  • Methodology:

    • Cell Culture: Maintain MCF-7 cells in a standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Hormone Stripping: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS for 3-4 days. This process removes endogenous estrogens from the serum, creating a low-estrogen baseline and increasing the sensitivity of the assay.

    • Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.

    • Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and appropriate controls (17β-estradiol as a positive control, vehicle as a negative control). Replace the medium in the wells with the treatment media.

    • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

    • Quantification: At the end of the incubation period, quantify cell viability/proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Data Analysis: Construct a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal proliferative response of estradiol).

Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a rapid, cost-effective reporter gene assay used for screening potential xenoestrogens.[12][14][15]

  • Rationale: This assay uses a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lac-Z for β-galactosidase) linked to an ERE. When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, producing an enzyme that can cleave a chromogenic substrate, resulting in a measurable color change.

  • Methodology:

    • Yeast Culture: Grow the recombinant yeast strain in a selective medium until it reaches the logarithmic growth phase.

    • Assay Setup: In a 96-well plate, add the yeast culture, the assay medium containing the chromogenic substrate (e.g., CPRG), and serial dilutions of the test compound.

    • Incubation: Incubate the plate at 30°C for 2-3 days.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.

    • Data Analysis: Generate a dose-response curve and compare the activity of the test compound to that of 17β-estradiol.

In Vivo Evidence and Toxicological Profile

Animal studies, primarily in rats, have provided crucial evidence of the adverse effects of long-chain parabens on the endocrine and reproductive systems. These studies confirm that the effects observed in vitro translate to tangible physiological changes.

Table 2: Summary of Key In Vivo Findings for Long-Chain Parabens

Paraben Species Dosage/Route Duration Key Findings Reference(s)
Butylparaben Rat 0.01% - 1% in diet 8 weeks Decreased epididymis weight; Decreased sperm reserves and daily sperm production at all doses. [16]
Butylparaben Rat Maternal exposure (gestation/lactation) - Altered development of reproductive organs and sperm production in offspring. [11]
Propylparaben Rat - - Reduced sperm production and testosterone levels. [11]

| Isobutylparaben | Rat | Prenatal exposure | - | Increased uterus weight and uterine sensitivity to estrogen in female offspring. |[11] |

These findings are significant because they demonstrate that exposure to long-chain parabens, particularly during critical developmental windows (prenatal and postnatal), can permanently alter reproductive system development and function.[5][11] The effects, such as reduced sperm count and altered organ weights, are classic indicators of endocrine disruption.[11][16]

Regarding other toxicological endpoints, most parabens are not considered to be genotoxic or acutely irritating at typical concentrations.[12][14][17] However, some in vitro tests predict a potential for skin sensitization.[12][14][17] The primary health concern remains their ability to disrupt hormone signaling, which has been linked to adverse reproductive outcomes and an increased risk for hormone-dependent cancers.[5][9][10][18]

Analytical Methodologies for Detection

To assess human exposure and conduct toxicological research, sensitive analytical methods are required to detect and quantify parabens in complex matrices like pharmaceuticals, cosmetics, or biological samples. High-Performance Liquid Chromatography (HPLC) is the cornerstone of paraben analysis.

  • Sample Preparation: Extraction is a critical first step. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate parabens from the sample matrix.[3] For cosmetic products, ultrasonic extraction with a solvent like dichloromethane can be effective.[19]

  • Chromatographic Separation: Reversed-phase HPLC, often using a C18 column, is employed to separate different parabens from each other and from interfering substances in the sample.[20][21] A gradient elution with a mobile phase of water and methanol is typical.[21]

  • Detection:

    • UV Detection: A simple and robust method where parabens are detected by their absorbance of ultraviolet light, typically around 254-256 nm.[21][22]

    • Mass Spectrometry (MS/MS): For higher sensitivity and specificity, especially in complex biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).[3][20] This allows for unambiguous identification and quantification at very low levels.

Conclusion and Future Perspectives

The scientific evidence is unequivocal: long-chain parabens possess biological activity, primarily as endocrine disruptors that mimic estrogen. The potency of this activity is directly correlated with the length of the alkyl side chain. While compounds like methylparaben and ethylparaben are very weak EDCs, longer-chain compounds like propylparaben and butylparaben are significantly more active.[5][11]

Based on the established structure-activity relationship, it is scientifically sound to conclude that this compound, with its 10-carbon chain, represents a potent member of this class. Its high lipophilicity suggests a strong potential for interaction with the estrogen receptor and other elements of the endocrine system.

For researchers and drug development professionals, this necessitates careful consideration. When formulating products, particularly those with high or prolonged exposure profiles, the use of long-chain parabens warrants a thorough risk assessment. Future research should focus on obtaining specific in vitro and in vivo data for very-long-chain parabens like decylparaben to confirm their predicted potency and to better understand their metabolic fate and potential for bioaccumulation. Continued development of validated alternative preservation systems with cleaner toxicological profiles remains a high priority for the pharmaceutical and cosmetic industries.

References

Methodological & Application

HPLC method for Decyl 4-hydroxybenzoate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of Decyl 4-hydroxybenzoate by Reversed-Phase High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound (Decylparaben). As a long-chain paraben ester, this compound is utilized as a preservative in a variety of cosmetic, pharmaceutical, and food products to prevent microbial contamination.[1][2] Accurate quantification is crucial for ensuring product quality, safety, and adherence to regulatory limits.[3] The methodology detailed herein employs a C18 stationary phase with UV detection, providing a specific, precise, and reliable analytical solution for researchers, quality control laboratories, and drug development professionals.

Introduction and Scientific Principle

This compound belongs to the paraben family, which are esters of p-hydroxybenzoic acid. Its efficacy as an antimicrobial agent is attributed to its chemical structure. However, regulatory bodies have set maximum permissible concentration levels for parabens in consumer products, necessitating precise analytical methods for their monitoring.[1]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing parabens due to its high resolution, sensitivity, and specificity.[4][5] This method is based on the principles of reversed-phase chromatography. This compound, a relatively non-polar molecule owing to its long C10 alkyl (decyl) chain, exhibits strong retention on a non-polar C18 stationary phase.[4][6] Elution is achieved using a polar mobile phase, typically a mixture of acetonitrile and water. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. As the organic component of the mobile phase increases, the analyte's affinity for the stationary phase decreases, leading to its elution. Detection is performed using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the p-hydroxybenzoate chromophore, which is typically in the range of 254-258 nm.[7][8][9]

Materials and Experimental Conditions

Reagents, Standards, and Equipment
  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: HPLC Grade Acetonitrile, Methanol, and Deionized Water

  • Acid: Phosphoric Acid (85%, analytical grade) for pH adjustment

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance in paraben separation.[4][5]

  • Glassware: Class A volumetric flasks and pipettes.

  • Other: Analytical balance, ultrasonic bath, vortex mixer, 0.45 µm PTFE or nylon syringe filters.[1]

Optimized Chromatographic Conditions

The following table summarizes the instrumental parameters established for this method. The high percentage of acetonitrile is necessary to ensure the timely elution of the highly hydrophobic this compound from the C18 column.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 256 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

Detailed Analytical Protocols

Preparation of Standard Solutions

The accuracy of the quantification relies on the precise preparation of standard solutions.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (Example: Cosmetic Cream)

Sample preparation must effectively extract the analyte from the matrix while removing interfering substances.

  • Weighing and Dispersion: Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube. Vortex vigorously for 2 minutes to disperse the sample.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate the complete extraction of the analyte.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the insoluble excipients.

  • Dilution and Filtration: Carefully transfer the supernatant to a 25 mL volumetric flask and dilute to volume with methanol. If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the linear range of the calibration curve. Before injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter and protect the HPLC column.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure from preparation to final quantification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Quantification A Weigh Standard / Sample B Solvent Addition & Dissolution/Extraction A->B C Sonication & Centrifugation (for samples) B->C D Serial Dilution & Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (@ 256 nm) F->G H Data Acquisition (Peak Area) G->H I Quantification via Calibration Curve H->I

Caption: Experimental workflow for HPLC analysis of this compound.

System Suitability and Analysis Sequence
  • Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the middle concentration standard (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the working standard solutions in ascending order of concentration. Finally, inject the prepared sample solutions. It is good practice to reinject a standard periodically to monitor system drift.

Data Analysis and Method Validation

Quantification

Construct a calibration curve by plotting the peak area obtained from the standard injections against the corresponding concentrations. Perform a linear regression analysis on the data. The concentration of this compound in the prepared sample solution is determined using the resulting regression equation (y = mx + c). The final concentration in the original sample is calculated by accounting for the initial sample weight and all dilution factors.

Trustworthiness Through Method Validation

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Conference on Harmonisation (ICH).[3][10][11][12] A Senior Application Scientist must confirm the method's performance through the following validation parameters:

  • Specificity: The method's ability to produce a clean, interference-free peak for this compound in the presence of formulation excipients. This is typically demonstrated by injecting a placebo (sample matrix without the analyte) and showing no significant peaks at the retention time of the analyte.

  • Linearity: The linearity should be established across a range of concentrations. A correlation coefficient (R²) of ≥0.999 is expected, demonstrating a direct proportional relationship between concentration and detector response.[5]

  • Accuracy: Assessed through recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should typically be within 98-102%.[13]

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple preparations of the same homogenous sample on the same day, by the same analyst.

    • Intermediate Precision: The analysis of the same sample on different days, with different analysts, or on different equipment. For both precision tests, the RSD should not exceed 2.0%.[7][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits under these varied conditions.[13]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for the quantitative analysis of this compound. The clear separation, straightforward sample preparation, and adherence to established validation principles make it highly suitable for routine use in quality control and research environments. This self-validating system ensures trustworthy and accurate results, supporting product development and regulatory compliance.

References

Gas chromatography-mass spectrometry (GC-MS) of Decyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of Decyl 4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive method for the determination of this compound, a long-chain paraben, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's low volatility, a silylation derivatization step is employed to enhance its thermal stability and chromatographic performance. The protocol details procedures for sample extraction, derivatization, and GC-MS analysis, making it suitable for quantifying this compound in complex matrices such as cosmetics and pharmaceutical formulations. The use of an internal standard ensures high accuracy and precision, meeting the stringent requirements of quality control and research laboratories.

Introduction: The Analytical Challenge of Long-Chain Parabens

Parabens, the alkyl esters of 4-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1] While shorter-chain parabens (methyl, ethyl, propyl) are more common, longer-chain variants like this compound are also used. Regulatory bodies establish maximum permissible concentrations for parabens in consumer products, necessitating sensitive and reliable analytical methods for safety and compliance.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for paraben analysis, offering exceptional separation efficiency and definitive identification.[3] However, the polar phenolic hydroxyl group on the paraben structure imparts low volatility, especially in long-chain analogues like this compound, making direct GC analysis challenging. This can result in poor peak shape, thermal degradation in the injector, and non-reproducible results.

To circumvent these issues, a chemical derivatization step is essential.[4] This protocol employs silylation, a common and effective technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, rendering it ideal for GC-MS analysis.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Decylparaben, Benzoic acid, 4-hydroxy-, decyl ester[5]
CAS Number 69679-30-7[5]
Molecular Formula C₁₇H₂₆O₃[6]
Molecular Weight 278.39 g/mol [6]
Melting Point 58°C[7]
Structure (SMILES) CCCCCCCCCCOC(=O)c1ccc(cc1)O[6]
InChIKey GMMXJVUYXPXLPY-UHFFFAOYSA-N[6]

Principle of the Method: From Extraction to Detection

The analytical workflow is a multi-stage process designed to isolate, modify, and quantify the target analyte with high fidelity.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Weighing & Internal Standard Spiking LLE Liquid-Liquid Extraction (e.g., with Methanol/DCM) Sample->LLE Centrifuge Centrifugation & Supernatant Collection LLE->Centrifuge Evaporate Solvent Evaporation (Under Nitrogen Stream) Centrifuge->Evaporate Deriv Silylation with BSTFA + 1% TMCS Evaporate->Deriv Heat Incubation (70°C for 30 min) Deriv->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification vs. Calibration Curve Data->Quant

Caption: Overall experimental workflow for GC-MS analysis.
  • Extraction: The analyte is first extracted from the sample matrix using a suitable organic solvent. Sonication or vortexing is used to maximize extraction efficiency.[2][3]

  • Derivatization: The dried extract is reconstituted in a derivatization agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which converts the polar 4-hydroxyl group to a non-polar O-trimethylsilyl ether.[8]

  • GC Separation: The derivatized sample is injected into the GC. The volatile TMS-derivatized this compound travels through a non-polar capillary column, separating from other matrix components based on its boiling point and interaction with the stationary phase.

  • MS Detection: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected, providing definitive identification and quantification.

Detailed Experimental Protocol

Reagents and Materials
  • Standards: this compound (≥98% purity), Isobutylparaben-d4 (Internal Standard, IS).

  • Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate (all HPLC or GC grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Other: Pyridine, Anhydrous Sodium Sulfate, Nitrogen gas (high purity).

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Isobutylparaben-d4 and dissolve in 10 mL of methanol.[8]

  • Working Standards (0.1 - 20 µg/mL): Perform serial dilutions of the stock solution with methanol to create a series of calibration standards. Spike each standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation Protocol (Example: Cosmetic Cream)
  • Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL glass centrifuge tube.

  • Add 100 µL of the 100 µg/mL internal standard solution.

  • Add 5 mL of methanol, cap tightly, and vortex for 2 minutes.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete dispersion and extraction.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the methanol supernatant to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • To the dried residue from step 4.3, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes.[8]

  • Allow the vial to cool to room temperature.

  • Transfer the contents to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

GC-MS Instrumental Parameters

Accurate quantification relies on optimized instrument conditions. The following parameters serve as a validated starting point.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column offering excellent separation for a wide range of compounds.[1]
Injection Volume1 µLStandard volume for trace analysis.
Injector Temperature280°CEnsures rapid volatilization of the derivatized high-molecular-weight analyte.
Injection ModeSplitlessMaximizes transfer of analyte to the column for high sensitivity.
Carrier GasHelium at 1.2 mL/min (constant flow)Inert gas providing good separation efficiency.
Oven Program100°C (hold 1 min), ramp to 310°C at 15°C/min, hold 5 minOptimized gradient to separate the analyte from solvent front and matrix components.
Mass Spectrometer
MS SystemAgilent 7000D QQQ or 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard temperature to maintain ion optics cleanliness and performance.
Quadrupole Temp.150°CEnsures consistent mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and reduces matrix interference by monitoring only specific ions.

Data Analysis and Expected Results

Mass Spectrum and Fragmentation

The derivatization adds a trimethylsilyl (TMS) group, increasing the molecular weight of this compound from 278.39 to 350.57 g/mol . The EI mass spectrum is expected to show a distinct molecular ion (M⁺) at m/z 350. The fragmentation pattern provides structural confirmation.

G cluster_frags parent [C₂₀H₃₄O₃Si]⁺˙ m/z = 350 (Molecular Ion) frag1 m/z = 335 (-CH₃) parent->frag1 - •CH₃ frag2 m/z = 209 (-C₁₀H₂₁) parent->frag2 - •C₁₀H₂₁ frag3 m/z = 193 (-OC₁₀H₂₁) frag2->frag3 - O

Caption: Proposed fragmentation of TMS-Decyl 4-hydroxybenzoate.
  • m/z 350 (M⁺): The molecular ion of the TMS-derivatized analyte.

  • m/z 335: Loss of a methyl group (•CH₃) from the TMS moiety, a characteristic fragmentation.

  • m/z 209: Cleavage of the decyl alkyl chain (•C₁₀H₂₁), resulting in the stable silylated p-hydroxybenzoyl cation. This is often a prominent ion.

  • m/z 193: Cleavage of the ether linkage, losing the decoxy group (•OC₁₀H₂₁).

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions enhances signal-to-noise and selectivity.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-Decyl 4-hydroxybenzoate 209 350335
Isobutylparaben-d4 (IS) 141 198125
Quantification and Validation

A calibration curve is constructed by plotting the peak area ratio of the analyte quantifier ion to the internal standard quantifier ion against the concentration of the working standards. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Typical performance expectations are a linearity of r² > 0.995, with LOD and LOQ in the low ng/mL range.[8]

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound. The use of an internal standard and Selected Ion Monitoring ensures accurate and precise results, making the protocol highly suitable for routine quality control in the cosmetic and pharmaceutical industries, as well as for advanced research applications.

References

Application Notes and Protocols for the Use of Decyl 4-hydroxybenzoate as a Preservative in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

A Paradigm Shift in Cell Culture Contamination Control: Moving Beyond Traditional Antibiotics

For decades, the specter of microbial contamination has loomed over cell culture laboratories, threatening the integrity of experiments and the validity of research outcomes. The conventional reliance on antibiotics, such as penicillin and streptomycin, has been a double-edged sword. While offering a convenient solution to combat bacterial growth, their use can mask underlying issues with aseptic technique, lead to the development of antibiotic-resistant organisms, and, more critically, exert unintended effects on cellular physiology, gene expression, and experimental results.[1]

This document introduces Decyl 4-hydroxybenzoate, a member of the paraben family of preservatives, as a potential alternative for microbial control in specialized cell culture applications. We will delve into its mechanism of action, provide a balanced perspective on its utility and limitations, and offer detailed protocols for its evaluation and implementation. Our objective is to empower researchers with the knowledge to make informed decisions about contamination control strategies that prioritize both culture purity and experimental integrity.

Understanding this compound: A Potent Antimicrobial Agent

This compound belongs to a class of compounds known as parabens, which are esters of p-hydroxybenzoic acid.[2] Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[3] The antimicrobial efficacy of parabens is directly correlated with the length of their alkyl ester chain; longer chains, such as the decyl group, exhibit greater potency.[1][4][5]

The primary mechanism of antimicrobial action for parabens involves the disruption of microbial cell membrane integrity.[6] This disruption can interfere with crucial cellular processes, including membrane transport and reproductive functions, ultimately leading to the inhibition of microbial growth.[6]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Its limited aqueous solubility is a critical consideration for its use in cell culture media.

PropertyValueReference
Chemical Formula C₁₇H₂₆O₃[2]
Molecular Weight 278.39 g/mol [2]
Appearance White crystalline powder or crystals[7]
Melting Point 125-128 °C (for Methyl 4-hydroxybenzoate)[7]
Solubility Very slightly soluble in water; freely soluble in alcohol, ether, and acetone.[6]

Workflow for Evaluating this compound in Your Cell Culture System

The introduction of any new reagent into a cell culture workflow requires careful validation. The following diagram outlines a systematic approach to evaluating this compound for your specific application.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Efficacy & Cytotoxicity cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Implementation prep_stock Prepare Stock Solution solubility_test Solubility & Stability Testing in Media prep_stock->solubility_test mic_determination Determine Minimum Inhibitory Concentration (MIC) prep_stock->mic_determination cytotoxicity_assay Assess Cytotoxicity (IC50) on Target Cell Lines mic_determination->cytotoxicity_assay optimal_conc Determine Optimal Working Concentration cytotoxicity_assay->optimal_conc long_term_effects Evaluate Long-Term Effects on Cell Function optimal_conc->long_term_effects growth_gene_expression Assess Impact on Cell Growth & Gene Expression long_term_effects->growth_gene_expression protocol_dev Develop Standard Operating Procedure (SOP) growth_gene_expression->protocol_dev routine_monitoring Implement Routine Monitoring protocol_dev->routine_monitoring

Caption: A stepwise workflow for the evaluation and implementation of this compound in cell culture.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Due to its hydrophobic nature, this compound requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell culture applications.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile 15 mL conical tube, accurately weigh out 27.84 mg of this compound (Molecular Weight: 278.39 g/mol ).

  • Solubilization: Add 10 mL of cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile 15 mL conical tube.

  • Aliquoting and Storage: Aliquot the sterile 10 mM stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of the Minimum Inhibitory Concentration (MIC)

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the growth of common cell culture contaminants.

Materials:

  • 10 mM this compound stock solution

  • Sterile 96-well microtiter plates

  • Cultures of common contaminants (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, Aspergillus brasiliensis)

  • Appropriate microbial growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the 10 mM this compound stock solution in the appropriate microbial growth medium. The final volume in each well should be 100 µL.

  • Inoculate with Microorganisms: Add 100 µL of a standardized microbial suspension (e.g., 0.5 McFarland standard) to each well.

  • Controls: Include positive controls (microorganisms in media without this compound) and negative controls (media only).

  • Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Expected Antimicrobial Activity:

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

It is crucial to determine the cytotoxic effects of this compound on the specific mammalian cell lines used in your research. The MTT assay is a colorimetric method for assessing cell viability.[8]

Materials:

  • Target mammalian cell line(s) (e.g., HeLa, HEK293, CHO, Vero)

  • Complete cell culture medium

  • 10 mM this compound stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include untreated control wells.

  • Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.

Expected Cytotoxicity:

The cytotoxicity of parabens generally increases with the length of the alkyl chain.[9][10][11] Therefore, this compound is expected to be more cytotoxic than shorter-chain parabens. It is essential to determine the IC50 for each cell line of interest to establish a safe working concentration.

Considerations for Implementation

  • Solubility in Media: Due to its hydrophobicity, care must be taken when diluting the DMSO stock solution into the aqueous cell culture medium to avoid precipitation. It is recommended to add the stock solution to the medium while gently vortexing.

  • Impact on Cellular Processes: Studies have shown that parabens can influence various cellular processes, including cell cycle progression, proliferation, and gene expression.[12][13] The long-term effects of this compound on your specific cell line and experimental endpoints should be carefully evaluated.

  • Alternative to Antibiotics: The primary motivation for using an alternative preservative is to avoid the confounding effects of antibiotics. Therefore, if you choose to use this compound, it is recommended to omit penicillin-streptomycin from your culture medium.

  • Aseptic Technique is Paramount: The use of any preservative should not be a substitute for stringent aseptic technique. Proper handling of cells and reagents in a sterile environment remains the cornerstone of contamination prevention.[14][15][16][17][18][19]

Mechanism of Action: A Deeper Dive

The antimicrobial activity of parabens is attributed to their ability to interfere with the structure and function of the microbial cell membrane. The lipophilic alkyl chain of the paraben molecule is thought to insert into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption can affect vital cellular processes, including nutrient transport and energy production, ultimately inhibiting microbial growth.

G cluster_0 This compound cluster_1 Microbial Cell Membrane cluster_2 Consequences paraben Hydrophobic Decyl Chain membrane Lipid Bilayer paraben->membrane Insertion disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage inhibition Inhibition of Growth leakage->inhibition

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This compound presents a potent, broad-spectrum antimicrobial agent that may serve as a valuable tool for contamination control in specific cell culture applications where the use of traditional antibiotics is undesirable. However, its implementation requires a thorough and systematic evaluation of its efficacy, cytotoxicity, and potential impact on cellular function. By following the protocols and considering the points outlined in this guide, researchers can make an informed decision about the suitability of this compound for their unique experimental needs, thereby enhancing the reliability and reproducibility of their cell culture-based research.

References

Formulation of Decyl 4-hydroxybenzoate in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the successful formulation of Decyl 4-hydroxybenzoate in various topical drug delivery systems. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Role of this compound in Topical Formulations

This compound, a member of the paraben family of preservatives, is an ester of p-hydroxybenzoic acid.[1] Its long alkyl chain imparts a lipophilic character, making it an effective antimicrobial agent in the oil phase of emulsions and lipid-based formulations.[2] Parabens are widely utilized in cosmetics, pharmaceuticals, and food products to prevent the growth of harmful bacteria and mold, thereby extending shelf life and ensuring consumer safety.[3][4] The selection of a specific paraben, such as this compound, is often dictated by its solubility characteristics and the nature of the formulation.

This guide will delve into the critical aspects of formulating with this compound, from understanding its physicochemical properties to detailed protocols for its incorporation into creams, gels, and ointments. We will also cover analytical techniques for its quantification and provide an overview of the current regulatory landscape.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development.

PropertyValue/DescriptionSource(s)
Chemical Name This compound
Synonyms Decylparaben, n-Decyl p-hydroxybenzoate
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
Appearance White crystalline powder
Melting Point Approximately 58°C
Solubility Water: Very slightly soluble. The lipophilic nature of the decyl chain significantly limits its solubility in aqueous systems.[2] Alcohols (Ethanol, Propylene Glycol): Soluble. These co-solvents are crucial for incorporating this compound into the aqueous phase of emulsions or for creating solvent-based gel systems.[5][6] Oils and Lipids: Readily soluble. This property makes it an ideal preservative for the oil phase of oil-in-water and water-in-oil emulsions.
Log P (Octanol/Water) High (indicative of lipophilicity)

Expert Insight: The high lipophilicity of this compound is a double-edged sword. While it provides excellent partitioning into the oil phase for preservation, it presents a challenge for incorporation into aqueous-based formulations like hydrogels. The strategic use of co-solvents is therefore a key formulation tactic.

Formulation Strategies and Protocols

The choice of a topical delivery system depends on the desired therapeutic outcome, the properties of the active pharmaceutical ingredient (API) being delivered (if any), and patient preference. This compound can be effectively incorporated into various systems, provided the formulation strategy accommodates its lipophilic nature.

Oil-in-Water (O/W) Emulsion Creams

O/W creams are a popular choice for topical delivery due to their elegant feel and ease of application. In these systems, this compound will primarily reside in the dispersed oil phase.

Causality of Experimental Choices: The manufacturing process for an O/W cream involves heating the oil and water phases separately to ensure all components are melted and dissolved. The preservative, this compound, is added to the oil phase where it is most soluble. The two phases are then combined under high shear to create a stable emulsion. The cooling phase is critical to forming the desired semi-solid consistency.

Experimental Protocol: Oil-in-Water Cream with this compound (0.1% w/w)

Phase A (Oil Phase):

Ingredient% (w/w)Function
Cetostearyl Alcohol8.0Stiffening agent, emulsifier
White Soft Paraffin10.0Emollient, oil phase
Liquid Paraffin6.0Emollient, oil phase
This compound 0.1 Preservative

Phase B (Aqueous Phase):

Ingredient% (w/w)Function
Purified Water74.9Vehicle
Propylene Glycol5.0Co-solvent, humectant
Sodium Lauryl Sulfate1.0Emulsifier

Procedure:

  • Preparation of Phase A: In a suitable stainless-steel vessel, combine the Cetostearyl Alcohol, White Soft Paraffin, and Liquid Paraffin. Heat to 70-75°C with gentle stirring until all components are melted and homogenous. Add the this compound and stir until completely dissolved.

  • Preparation of Phase B: In a separate vessel, combine the Purified Water and Propylene Glycol and heat to 70-75°C. Add the Sodium Lauryl Sulfate and stir until dissolved.

  • Emulsification: Slowly add Phase A to Phase B with continuous high-shear mixing (e.g., using a homogenizer) for 15-20 minutes to form a uniform emulsion.

  • Cooling: Reduce the heat and continue to stir the emulsion gently with a paddle stirrer as it cools.

  • Final Product: Once the cream has cooled to room temperature, perform quality control checks (pH, viscosity, appearance).

Workflow Diagram: O/W Emulsion Cream Formulation

G cluster_oil_phase Oil Phase (Phase A) cluster_water_phase Aqueous Phase (Phase B) oil_ingredients Combine Cetostearyl Alcohol, White Soft Paraffin, Liquid Paraffin heat_oil Heat to 70-75°C oil_ingredients->heat_oil add_decyl Add this compound and dissolve heat_oil->add_decyl emulsification Emulsification (High-Shear Mixing) add_decyl->emulsification water_ingredients Combine Purified Water and Propylene Glycol heat_water Heat to 70-75°C water_ingredients->heat_water add_emulsifier Add Sodium Lauryl Sulfate and dissolve heat_water->add_emulsifier add_emulsifier->emulsification cooling Cooling with Gentle Stirring emulsification->cooling qc Quality Control cooling->qc

Caption: O/W Emulsion Cream Formulation Workflow.

Hydrophilic Gels

Incorporating the lipophilic this compound into a primarily aqueous gel base requires the use of a suitable solvent system. Carbomer-based gels are a common choice for topical formulations, providing a clear and aesthetically pleasing product.

Causality of Experimental Choices: The key to a stable and clear carbomer gel is the proper dispersion and neutralization of the carbomer polymer. To incorporate this compound, it must first be dissolved in a co-solvent system (e.g., ethanol and propylene glycol) before being added to the aqueous phase. The neutralizer (e.g., triethanolamine) is added at the end to thicken the formulation into a gel.

Experimental Protocol: Carbomer Gel with this compound (0.1% w/w)

Ingredient% (w/w)Function
Carbomer 9401.0Gelling agent
Purified Water87.9Vehicle
Ethanol (95%)5.0Co-solvent
Propylene Glycol5.0Co-solvent, humectant
This compound 0.1 Preservative
Triethanolamine (TEA)q.s. to pH 6.5-7.0Neutralizing agent

Procedure:

  • Carbomer Dispersion: Slowly sprinkle the Carbomer 940 into the Purified Water with continuous stirring using a propeller mixer to avoid clumping. Allow the dispersion to hydrate for at least 2 hours (or overnight) until a uniform, lump-free dispersion is formed.

  • Preservative Solution: In a separate container, dissolve the this compound in the Ethanol and Propylene Glycol with stirring.

  • Incorporation: Slowly add the preservative solution to the hydrated carbomer dispersion with gentle mixing until uniform.

  • Neutralization: While continuously stirring, slowly add Triethanolamine dropwise to the mixture until the desired pH (typically 6.5-7.0) is reached and a clear, viscous gel is formed.

  • Final Product: Allow the gel to stand for a few hours to ensure complete hydration and to eliminate any entrapped air bubbles.

Workflow Diagram: Carbomer Gel Formulation

G cluster_carbomer_prep Carbomer Preparation cluster_preservative_prep Preservative Solution disperse_carbomer Disperse Carbomer 940 in Water hydrate_carbomer Hydrate for 2+ hours disperse_carbomer->hydrate_carbomer incorporation Incorporate Preservative Solution into Carbomer Dispersion hydrate_carbomer->incorporation dissolve_decyl Dissolve this compound in Ethanol and Propylene Glycol dissolve_decyl->incorporation neutralization Neutralize with Triethanolamine to form gel incorporation->neutralization final_product Final Gel Product neutralization->final_product

Caption: Carbomer Gel Formulation Workflow.

Analytical Methods for Quantification

Accurate quantification of this compound in the final formulation is essential for quality control and to ensure it is within the specified concentration limits. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[7][8]

Protocol: Validated RP-HPLC Method for this compound in a Cream Formulation

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 254 nm
Column Temperature 30°C

Sample Preparation:

  • Extraction: Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes to extract the this compound.

  • Dilution: Allow the flask to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation Parameters (as per ICH guidelines):

  • Specificity: Ensure no interference from other excipients in the formulation.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 1-20 µg/mL).

  • Accuracy: Determine the recovery of a known amount of this compound spiked into the placebo formulation.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Safety and Regulatory Considerations

The safety of parabens has been the subject of extensive review by regulatory bodies worldwide. When used within established concentration limits, they are considered safe for use in cosmetic and pharmaceutical products.

Dermal Safety:

  • Irritation and Sensitization: Parabens, including longer-chain variants, have a low potential for skin irritation and sensitization in the general population.[9] However, there is a possibility of allergic contact dermatitis in individuals with compromised skin or pre-existing skin conditions. Standard toxicological testing, such as the Buehler test for sensitization and acute dermal irritation studies (OECD 404), should be conducted on the final formulation.[10]

  • Phototoxicity: There is limited evidence to suggest that parabens are phototoxic.

Regulatory Status:

The regulatory landscape for parabens can vary by region. It is crucial to consult the latest regulations for the target market.

RegionRegulatory BodyStatus and LimitsSource(s)
United States FDANo specific regulations limiting paraben use, but products must be safe for intended use. The Cosmetic Ingredient Review (CIR) has concluded that parabens are safe as used in cosmetics.[3][11][3][11]
European Union SCCSThe sum of the concentrations of individual parabens should not exceed 0.8%. For some longer-chain parabens like butylparaben and propylparaben, the maximum concentration is 0.14% (as acid) when used individually or in combination. Some parabens (isopropyl-, isobutyl-, phenyl-, benzyl-, and pentylparaben) are banned.[12][13][12][13]
Japan MHLWParabens are permitted for use as preservatives in cosmetics, with a total maximum concentration of 1%.[14][15][14][15]

Expert Insight: While this compound is not explicitly named in all regulations, it falls under the general category of parabens. Due to its long alkyl chain, it is prudent to adhere to the more stringent concentration limits set for longer-chain parabens like butylparaben and propylparaben. Always verify the most current local regulations before finalizing a formulation for a specific market.

Conclusion

The successful formulation of this compound in topical drug delivery systems hinges on a comprehensive understanding of its lipophilic nature and the application of appropriate formulation strategies. By leveraging co-solvents for aqueous systems and capitalizing on its oil solubility in emulsions, this compound can be effectively incorporated as a preservative. Rigorous analytical testing and adherence to regional regulatory guidelines are essential to ensure the quality, safety, and efficacy of the final product. The protocols and insights provided in this guide serve as a robust foundation for the development of stable and effective topical formulations containing this compound.

References

Decyl 4-Hydroxybenzoate: A Comprehensive Guide to its Application as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Decyl 4-hydroxybenzoate as a standard in various chromatographic techniques. With full editorial control, this guide is structured to offer not just protocols, but a deeper understanding of the scientific principles and practical considerations that ensure data integrity and methodological robustness.

Introduction: The Rationale for this compound as a Chromatographic Standard

This compound, a member of the paraben family, is an ester of p-hydroxybenzoic acid and decyl alcohol. Its chemical structure, featuring a polar phenolic head and a long, nonpolar decyl tail, imparts unique chromatographic properties that make it an excellent choice as a standard in specific analytical scenarios.

The primary utility of this compound as a standard lies in its application for the analysis of other long-chain esters or in complex matrices where analytes of interest are less polar. Its longer alkyl chain results in greater retention times in reversed-phase chromatography compared to its shorter-chain counterparts like methyl or propylparaben.[1][2] This characteristic is particularly advantageous when used as an internal standard, as it elutes in a region of the chromatogram that is often free from interference from matrix components or earlier-eluting analytes.

Key Physicochemical Properties of this compound:

PropertyValueSource
Chemical Formula C₁₇H₂₆O₃[3]
Molecular Weight 278.39 g/mol [3]
Melting Point 58°C
CAS Number 69679-30-7
Solubility Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile); sparingly soluble in water.[2]
UV Absorbance Max (λmax) ~255 nm[4][5]

The Role of a Standard: Ensuring Analytical Accuracy and Precision

In chromatography, standards are critical for both qualitative and quantitative analysis. They serve as a benchmark for:

  • Peak Identification: By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the identity of the analyte can be confirmed.

  • Quantification: The area or height of a chromatographic peak is proportional to the concentration of the analyte. By creating a calibration curve from standards of known concentrations, the concentration of the analyte in an unknown sample can be accurately determined.

  • System Suitability Testing: Standards are used to verify that the chromatographic system is performing within established parameters for precision, resolution, and sensitivity.

This compound can be employed as both an external standard and an internal standard .

  • External Standard: A series of standard solutions of this compound are prepared and analyzed separately from the sample. A calibration curve is generated by plotting the peak response against the concentration. The concentration of the analyte in the sample is then determined by interpolating its response on this curve.

  • Internal Standard (IS): A known amount of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach is highly recommended as it corrects for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the analysis.[6]

G cluster_prep Standard Preparation cluster_analysis Analytical Workflow Stock_Solution Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) Working_Standards Prepare Working Standards (Serial Dilution) Stock_Solution->Working_Standards Chromatographic_Analysis Chromatographic Analysis (HPLC, GC, or LC-MS) Working_Standards->Chromatographic_Analysis Calibration Sample_Preparation Sample Preparation (Extraction/Dilution) Add_IS Spike with Internal Standard (this compound) Sample_Preparation->Add_IS Add_IS->Chromatographic_Analysis Data_Processing Data Processing (Peak Integration & Calibration) Chromatographic_Analysis->Data_Processing Quantification Quantification of Analyte Data_Processing->Quantification

Caption: Workflow for using this compound as an internal standard.

Quality and Purity of Analytical Standards

The reliability of any analytical method is fundamentally dependent on the quality of the reference standards used. When procuring this compound for use as a standard, it is imperative to obtain a high-purity material, preferably with a Certificate of Analysis (CoA).

A CoA for a reference standard should provide the following information:

  • Identity of the material: Confirmed by techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Purity: Typically determined by chromatography (HPLC or GC) and expressed as a percentage. For use as a standard, a purity of ≥98% is recommended.

  • Certified Concentration (for solutions): The exact concentration of the standard in a specified solvent, along with the uncertainty of the measurement.

  • Homogeneity and Stability: Data demonstrating that the standard is uniform and does not degrade under specified storage conditions.

  • Storage Conditions: Recommended temperature and light conditions to maintain the integrity of the standard.

An example of a CoA for a similar paraben, n-Butyl 4-hydroxybenzoate, shows a purity of 99+% as determined by elemental analysis.[7] This level of purity is ideal for a reference standard.

Application in High-Performance Liquid Chromatography (HPLC)

Due to its strong UV absorbance and good retention on reversed-phase columns, this compound is well-suited for HPLC analysis with UV detection.

Principle of Separation

In reversed-phase HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[1][2] The separation of parabens is based on their hydrophobicity; those with longer alkyl chains (like decyl) are more nonpolar and interact more strongly with the stationary phase, resulting in longer retention times.[2]

G cluster_elution Elution Order Mobile_Phase Mobile Phase (Polar) Stationary_Phase Stationary Phase (Nonpolar, C18) Analytes {Methylparaben (More Polar)|Propylparaben|Decylparaben (Less Polar)} Elution_Order Methylparaben -> Propylparaben -> Decylparaben

Caption: Elution order of parabens in reversed-phase HPLC.

Protocol for HPLC-UV Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization may be required for specific applications.

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of nonpolar compounds like this compound.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acidThe high organic content is necessary to elute the highly retained this compound in a reasonable time. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 255 nmThis is the typical absorbance maximum for parabens.[4][8]
Injection Volume 10 µLA typical injection volume for HPLC analysis.

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (from a cosmetic cream):

  • Accurately weigh approximately 1 g of the cream into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.

  • If using as an internal standard, spike the sample with a known volume of this compound stock solution at this stage.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of parabens, offering high resolution and specificity. Due to their polarity, parabens often require derivatization prior to GC analysis to improve their volatility and chromatographic behavior.

Derivatization

The phenolic hydroxyl group of this compound can be derivatized to a less polar, more volatile silyl ether. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol for GC-MS Analysis

Derivatization Procedure:

  • Pipette 100 µL of the standard or sample extract into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

ParameterRecommended ValueRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar column suitable for a wide range of underivatized and derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Oven Temperature Program Initial 150 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 minThe temperature program is designed to separate the derivatized this compound from other components.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Scan Range m/z 50-500A wide enough range to capture the molecular ion and key fragment ions.

Expected Mass Spectrum:

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of parabens, particularly in complex matrices at low concentrations.

Principle of LC-MS/MS

In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the ionized molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity.

Protocol for LC-MS/MS Analysis

LC Conditions:

The HPLC conditions would be similar to those used for HPLC-UV analysis, but with a mobile phase that is compatible with mass spectrometry (e.g., using ammonium formate or acetate as a buffer instead of phosphoric acid).

MS/MS Conditions (Hypothetical MRM Transitions):

ParameterRecommended ValueRationale
Ionization Mode ESI NegativeParabens readily deprotonate at the phenolic hydroxyl group.
Precursor Ion (Q1) m/z 277.2[M-H]⁻ for this compound.[3]
Product Ion 1 (Q3) m/z 137.0Corresponds to the 4-hydroxybenzoate fragment after loss of the decyl group.[10]
Product Ion 2 (Q3) m/z 93.0A common fragment of 4-hydroxybenzoic acid.[10][11]
Collision Energy To be optimized for the specific instrumentThe energy required to produce the desired fragmentation.

G Precursor Precursor Ion (m/z 277.2) Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product1 Product Ion 1 (m/z 137.0) Fragmentation->Product1 Product2 Product Ion 2 (m/z 93.0) Fragmentation->Product2

Caption: Proposed fragmentation pathway for this compound in LC-MS/MS.

Conclusion

This compound is a valuable and versatile tool for the modern analytical laboratory. Its unique chromatographic properties make it an ideal standard, particularly as an internal standard for the analysis of other long-chain esters and for challenging sample matrices. By understanding the principles behind its application in HPLC, GC-MS, and LC-MS/MS, and by adhering to rigorous protocols for standard and sample preparation, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

Topic: Protocol for Testing the Antimicrobial Effectiveness of Decyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of antimicrobial effectiveness testing for Decyl 4-hydroxybenzoate. As a long-chain paraben, its physicochemical properties, particularly its low aqueous solubility, necessitate specific considerations in experimental design. This guide details robust, self-validating protocols for determining its antimicrobial spectrum and potency, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and time-kill kinetic assays. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Introduction: Understanding this compound

This compound is an alkyl ester of p-hydroxybenzoic acid, belonging to the paraben family of compounds. Parabens are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1][2] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain; therefore, this compound, with its ten-carbon ester chain, is expected to exhibit significant potency, particularly against fungi and Gram-positive bacteria.[3][4]

A critical consideration for testing is its low water solubility (24.5 mg/L at 25°C), which contrasts with its higher solubility in organic solvents like ethanol.[5][6] This property dictates the methods for preparing stock solutions to ensure accurate and reproducible results in aqueous testing environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₁₇H₂₆O₃[7]
Molecular Weight 278.39 g/mol [7]
Appearance White crystalline powder
Melting Point 58°C[5]
Water Solubility 24.5 mg/L (25°C)[5]

Scientific Rationale: Mechanism of Action

While the precise mechanism is a subject of ongoing research, the antimicrobial action of parabens is multifaceted. It is generally accepted that they disrupt cellular integrity and function through several pathways:

  • Membrane Disruption: The lipophilic alkyl chain is believed to integrate into the phospholipid bilayer of the microbial cell membrane. This disrupts membrane fluidity and compromises its function as a selective barrier, leading to the leakage of essential intracellular components.

  • Inhibition of Cellular Energetics: Parabens can interfere with key metabolic processes, such as proton motive force, which is crucial for ATP synthesis and membrane transport.

  • Enzyme Inhibition: They have been shown to inhibit the activity of essential enzymes, including those involved in DNA and RNA synthesis.[4]

The increased activity of longer-chain parabens like this compound is attributed to their greater lipophilicity, which enhances their ability to partition into and disrupt the microbial cell membrane.[4]

Core Methodologies for Antimicrobial Effectiveness Testing

Standardized antimicrobial susceptibility testing (AST) is crucial for generating reliable and comparable data. Methodologies are guided by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI), the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the United States Pharmacopeia (USP).[8][9][10] The foundational methods for assessing a novel antimicrobial agent are the determination of the Minimum Inhibitory Concentration (MIC) and the evaluation of its cidal activity over time.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method is a quantitative and widely accepted reference standard for determining MIC values.[9][12]

Time-Kill Kinetic Assay

While the MIC provides information on growth inhibition (a bacteriostatic effect), a time-kill assay reveals the rate and extent of microbial killing (a bactericidal effect). This dynamic assessment is crucial for understanding the compound's pharmacodynamics and is performed by exposing a standardized inoculum of a microorganism to the test compound at various concentrations (often multiples of the MIC) and measuring the number of viable cells at different time points.[11]

Experimental Protocols

Safety Precaution: this compound may cause skin and serious eye irritation and is toxic to aquatic life.[13] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[14] Consult the Safety Data Sheet (SDS) before use.[15]

Preparation of Test Organisms

A standard panel of microorganisms is recommended to assess the broad-spectrum activity, as outlined in pharmacopeial guidelines.[16][17]

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538)

  • Gram-negative bacteria: Pseudomonas aeruginosa (e.g., ATCC 9027), Escherichia coli (e.g., ATCC 8739)

  • Yeast: Candida albicans (e.g., ATCC 10231)

  • Mold: Aspergillus brasiliensis (e.g., ATCC 16404)

Cultures should be revived from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubated under optimal conditions to ensure purity and viability.

Preparation of this compound Stock Solution

Causality: Due to the compound's low water solubility, a stock solution must be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then serially diluted in the test medium. The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) and a solvent control must be included to ensure it has no antimicrobial activity on its own.

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming (not exceeding 40°C) if necessary.

  • This primary stock is then used to prepare working solutions for the assays.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines and is designed to be a self-validating system through the inclusion of multiple controls.[8]

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_controls Controls cluster_incubation Incubation & Reading P1 Prepare 2X Cation-Adjusted Mueller-Hinton Broth (CAMHB) S1 Add 50 µL of 2X CAMHB to wells A-H, columns 2-12 P1->S1 P2 Prepare this compound working solution (2X final conc.) S2 Add 100 µL of 2X working solution to column 1 P2->S2 P3 Prepare microbial inoculum (1x10^6 CFU/mL in H₂O) S4 Add 50 µL microbial inoculum to wells A-H, columns 1-11 P3->S4 S3 Perform 2-fold serial dilution: Transfer 50 µL from col 1 to 2, etc. Discard 50 µL from col 11 S1->S3 S2->S3 S3->S4 C1 Positive Control (Growth): Column 11 (no drug) S3->C1 I1 Seal plate and incubate: 35±2°C for 18-24h (bacteria) 25±2°C for 24-48h (yeast) S4->I1 S5 Add 50 µL sterile H₂O to column 12 (Sterility Control) C2 Negative Control (Sterility): Column 12 (no inoculum) S5->C2 C3 Solvent Control: Separate row with highest solvent conc. + inoculum I2 Read MIC: Lowest concentration with no visible turbidity I1->I2

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi, according to the manufacturer's instructions.

  • Inoculum Preparation: From a fresh culture plate, pick several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in the appropriate broth to achieve a concentration of ~1.5 x 10⁶ CFU/mL, which will yield a final test concentration of ~7.5 x 10⁵ CFU/mL in the well.

  • Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of broth to wells in columns 2 through 12.

    • Prepare a working solution of this compound in broth at twice the highest desired final concentration. Add 100 µL of this solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across to column 11. Discard the final 50 µL from column 11.

    • Column 11 will serve as the positive growth control (no drug).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the prepared inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Seal the plate and incubate at 35±2°C for 18-24 hours for bacteria or 25±2°C for 24-48 hours for yeast.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

Protocol 2: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial's effect.

Workflow Diagram: Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_plating Quantification cluster_analysis Data Analysis P1 Prepare microbial culture in log growth phase P2 Adjust inoculum to ~1x10^6 CFU/mL in fresh broth P1->P2 S1 Add inoculum to all flasks (Time = 0) P2->S1 P3 Prepare test flasks with broth containing This compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) P3->S1 P4 Prepare a Growth Control flask (no drug) P4->S1 S2 Incubate flasks with shaking at optimal temperature S1->S2 S3 At specified time points (0, 2, 4, 8, 24h), remove an aliquot from each flask S2->S3 Q1 Perform serial dilutions of the aliquot in a neutralizing buffer S3->Q1 Q2 Plate dilutions onto appropriate agar Q1->Q2 Q3 Incubate plates until colonies are visible Q2->Q3 Q4 Count colonies and calculate CFU/mL for each time point Q3->Q4 A1 Plot Log10 CFU/mL vs. Time for each concentration Q4->A1 A2 Determine bactericidal activity (≥3-log10 reduction in CFU/mL) A1->A2

Caption: Workflow for conducting a time-kill kinetic assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh broth and allow it to grow to the early-logarithmic phase.

  • Assay Setup: Prepare flasks containing broth with this compound at concentrations relevant to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the log-phase culture to a final density of approximately 1 x 10⁶ CFU/mL.

  • Sampling: Incubate all flasks at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.

  • Quantification: Immediately perform serial dilutions of the aliquot in a suitable neutralizing buffer to inactivate the antimicrobial agent. Plate the dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to determine the number of viable organisms (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Data Interpretation and Quality Control

Table 2: Interpreting Antimicrobial Effectiveness Data

AssayKey ParameterInterpretation
Broth Microdilution MIC Value The lower the MIC, the higher the potency of the compound against that specific organism. Provides a measure of static activity.
Time-Kill Assay Log₁₀ Reduction A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal . A <3-log₁₀ reduction is considered bacteriostatic .

Trustworthiness through Self-Validation:

  • Sterility Control: The well/flask with only broth and no inoculum must remain clear, confirming the sterility of the medium.

  • Positive Growth Control: The well/flask with inoculum but no test compound must show robust growth, confirming the viability of the organism and suitability of the growth conditions.

  • Solvent Control: A culture grown with the highest concentration of the solvent (e.g., DMSO) used in the assay must not show inhibition of growth compared to the positive control.

  • Inoculum Count: The initial inoculum concentration at Time 0 should be confirmed by plate count to be within the target range (e.g., 10⁵ - 10⁶ CFU/mL).[16][18]

References

Decyl 4-Hydroxybenzoate: A Versatile Substrate for Probing Carboxylesterase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of Decyl 4-hydroxybenzoate as a substrate in enzymatic assays, with a primary focus on carboxylesterases (CES). This compound, a member of the paraben family, serves as an effective tool for characterizing the activity and inhibition of these crucial drug-metabolizing enzymes. This document details the underlying scientific principles, offers step-by-step protocols for both direct and coupled enzymatic assays, and provides insights into data analysis and troubleshooting. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity. This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug metabolism studies, enzyme kinetics, and inhibitor screening.

Introduction: The Significance of this compound in Enzymatic Assays

This compound is an ester of 4-hydroxybenzoic acid and decanol. As a long-chain paraben, its hydrolysis is primarily catalyzed by carboxylesterases (CES), a superfamily of serine hydrolases responsible for the metabolism of a wide array of ester- and amide-containing xenobiotics and endogenous compounds.[1][2] The study of CES activity is paramount in drug development, as these enzymes play a critical role in the pharmacokinetics of many therapeutic agents.[3]

The structure of this compound, with its extended decyl alcohol chain, makes it a particularly interesting substrate. Human carboxylesterases exhibit distinct substrate specificities; for instance, the hCE-2 isozyme generally shows a higher affinity for substrates with larger alcohol moieties, making this compound a potentially selective substrate for this important enzyme.[4] The enzymatic hydrolysis of this compound yields 4-hydroxybenzoic acid and 1-decanol, both of which can be quantified to determine enzyme activity.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[5]
Molecular Weight 278.39 g/mol [5]
Appearance White crystalline solid[6]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and acetone.[2][7]
Melting Point 30-34 °C[6]

Core Principles of the Enzymatic Assay

The fundamental principle behind using this compound as a substrate is the measurement of its hydrolysis by a target enzyme, typically a carboxylesterase. The rate of this reaction is indicative of the enzyme's activity.

Enzymatic_Hydrolysis Substrate This compound Enzyme Carboxylesterase (CES) Substrate->Enzyme Binds Products 4-Hydroxybenzoic Acid + 1-Decanol Enzyme->Products Catalyzes Hydrolysis

Caption: Enzymatic hydrolysis of this compound by carboxylesterase.

To quantify the enzymatic activity, one of the reaction products, either 4-hydroxybenzoic acid or 1-decanol, must be detected and measured over time. This guide presents two primary approaches: a direct measurement method and a more sensitive coupled enzyme assay.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Recombinant human carboxylesterase (hCE-1 or hCE-2), or tissue homogenates/microsomes (e.g., liver, intestine).

  • Substrate: this compound (≥98% purity).

  • Buffer: 100 mM Tris-HCl, pH 7.4.

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO).

  • Inhibitors (for validation):

    • Bis(p-nitrophenyl) phosphate (BNPP) - a general carboxylesterase inhibitor.[8]

    • Telmisartan - a specific inhibitor of CES1.[9]

    • Loperamide - a specific inhibitor of CES2.[8]

  • For Coupled Assay:

    • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae.

    • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Detection:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm (for coupled assay).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (for direct assay).

Protocol 1: Direct Quantification of 4-Hydroxybenzoic Acid by HPLC

This protocol allows for the direct measurement of the 4-hydroxybenzoic acid produced. It is a robust method but may be less sensitive and have lower throughput than the coupled assay.

Workflow:

HPLC_Workflow A Prepare Reagents B Incubate Enzyme and Substrate A->B C Stop Reaction B->C D Analyze by HPLC C->D E Quantify 4-HBA D->E

Caption: Workflow for the direct HPLC-based assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve 27.84 mg of this compound in 10 mL of DMSO. Store at -20°C.

    • Enzyme Solution: Dilute the enzyme source to the desired concentration in 100 mM Tris-HCl, pH 7.4. The optimal concentration should be determined empirically.

    • 4-Hydroxybenzoic Acid Standard Curve: Prepare a series of standards of 4-hydroxybenzoic acid in the assay buffer, ranging from 0.1 µM to 100 µM.

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes. A typical 100 µL reaction would consist of:

      • 88 µL of 100 mM Tris-HCl, pH 7.4

      • 10 µL of enzyme solution

      • 2 µL of 10 mM this compound stock solution (final concentration: 200 µM)

    • Controls:

      • No-Enzyme Control: Replace the enzyme solution with buffer.

      • No-Substrate Control: Replace the substrate solution with DMSO.

      • Inhibitor Control: Pre-incubate the enzyme with an inhibitor (e.g., 10 µM BNPP) for 15 minutes before adding the substrate.

    • Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto an appropriate C18 column.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate 4-hydroxybenzoic acid from other components.

    • Detect 4-hydroxybenzoic acid by UV absorbance at approximately 254 nm or by mass spectrometry.[10]

  • Data Analysis:

    • Quantify the amount of 4-hydroxybenzoic acid produced by comparing the peak area to the standard curve.

    • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Protocol 2: Coupled Enzymatic Assay for 1-Decanol Detection

This protocol offers a more sensitive and continuous method for measuring enzyme activity by coupling the production of 1-decanol to the reduction of NAD⁺ by alcohol dehydrogenase (ADH). The increase in NADH is monitored spectrophotometrically at 340 nm.[7][11]

Workflow:

Coupled_Assay_Workflow cluster_0 Primary Reaction cluster_1 Coupled Reaction A This compound C Carboxylesterase A->C B 1-Decanol F Alcohol Dehydrogenase B->F C->B D NAD+ D->F E NADH G Measure Absorbance at 340 nm E->G F->E

Caption: Workflow for the coupled enzymatic assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): As in Protocol 1.

    • Enzyme Solution: As in Protocol 1.

    • Coupling Reagent Mix: Prepare a fresh mix in 100 mM Tris-HCl, pH 7.4, containing:

      • 2 mM NAD⁺

      • 10 units/mL Alcohol Dehydrogenase

  • Enzymatic Reaction in a 96-well Plate:

    • Set up the reactions in a clear, flat-bottom 96-well plate. A typical 200 µL reaction would consist of:

      • 100 µL of Coupling Reagent Mix

      • 80 µL of 100 mM Tris-HCl, pH 7.4

      • 10 µL of enzyme solution

    • Controls:

      • No-Enzyme Control: Replace the enzyme solution with buffer.

      • No-Substrate Control: Replace the substrate solution with DMSO.

      • Inhibitor Control: Pre-incubate the carboxylesterase with an inhibitor before adding the substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 10 µL of 10 mM this compound stock solution (final concentration: 500 µM) to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the concentration of NADH produced using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Calculate the specific activity of the enzyme (nmol/min/mg protein).

Data Interpretation and Troubleshooting

Expected Results:

  • A time-dependent increase in the product (4-hydroxybenzoic acid or NADH).

  • The reaction rate should be proportional to the enzyme concentration.

  • The reaction should be significantly reduced in the presence of a known carboxylesterase inhibitor.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
No or low activity Inactive enzymeUse a fresh enzyme preparation. Verify activity with a known substrate (e.g., p-nitrophenyl acetate).
Substrate insolubilityEnsure the final DMSO concentration is low (typically <5%) to avoid enzyme inhibition and substrate precipitation.
High background in no-enzyme control Spontaneous substrate hydrolysisThis is less likely for this compound but can occur at extreme pH or temperature. Run the assay at a neutral pH.
Interfering substances in the enzyme preparation (coupled assay)Run a control without the primary substrate to check for background NADH production.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.

Conclusion

This compound is a valuable tool for the characterization of carboxylesterase activity. The protocols detailed in this guide provide robust and reliable methods for assessing the hydrolysis of this substrate. The direct HPLC method offers a straightforward approach for product quantification, while the coupled enzymatic assay provides a more sensitive and continuous measurement of enzyme activity. By incorporating appropriate controls and understanding the principles of the assays, researchers can confidently utilize this compound to advance their studies in drug metabolism and enzyme kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Decyl 4-Hydroxybenzoate Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Decyl 4-Hydroxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols for studying its degradation pathways and byproducts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the experimental analysis of this compound degradation.

FAQ 1: My microbial degradation of this compound is slower than expected, or not occurring at all. What are the potential causes?

Answer:

Several factors can impede the microbial degradation of this compound. As a long-chain paraben, its degradation is a multi-step process initiated by enzymatic hydrolysis. Here’s a troubleshooting guide:

  • Microbial Strain Selection: Not all microorganisms can efficiently degrade long-chain parabens. While genera like Pseudomonas and Burkholderia are known paraben degraders, specific strains may exhibit different efficiencies. Some studies suggest that bacteria may preferentially degrade certain parabens; for instance, Pseudomonas beteli was found to degrade methylparaben effectively but showed very low degradation for propylparaben[1][2]. Ensure your chosen strain possesses the necessary esterase enzymes to hydrolyze the long decyl ester bond.

  • Bioavailability and Solubility: this compound is significantly more hydrophobic than its shorter-chain counterparts (e.g., methyl or propyl paraben)[3]. Its low water solubility can limit its availability to microbial cells.

    • Troubleshooting: Consider adding a co-solvent or surfactant to your culture medium to increase its solubility, but ensure the additive is not toxic to your microbial strain and does not act as a more favorable carbon source.

  • Acclimation Period: If using an environmental inoculum or a strain not previously exposed to this specific substrate, a lag phase is expected. The microorganisms may need time to induce the expression of the required catabolic enzymes.

  • Nutrient Limitation: Ensure your minimal salts medium is not lacking essential nutrients (nitrogen, phosphorus, trace elements) that are crucial for microbial growth and enzymatic activity.

  • Toxicity: While used as a preservative, high concentrations of parabens can be inhibitory or toxic to the degrading microorganisms themselves[4].

    • Troubleshooting: Perform a dose-response experiment to determine the optimal, non-inhibitory starting concentration of this compound for your specific microbial culture.

FAQ 2: I am trying to identify the primary degradation byproducts. What should I be looking for?

Answer:

The degradation of this compound proceeds through distinct stages, each yielding specific byproducts. The initial and most critical step is the hydrolysis of the ester bond.

  • Primary Byproducts: The first enzymatic attack is the cleavage of the ester linkage, catalyzed by esterases or cutinases[5]. This yields:

    • 4-Hydroxybenzoic Acid (4-HBA): The aromatic core of the molecule. This is the most common and primary metabolite for all parabens[6][7][8].

    • 1-Decanol: The C10 straight-chain alcohol from the side chain.

  • Secondary Byproducts (Degradation of 4-HBA): The 4-HBA intermediate is then further mineralized through several well-documented aerobic pathways[9][10][11]:

    • Protocatechuate Pathway: 4-HBA is hydroxylated to form protocatechuic acid, which then undergoes ring cleavage.

    • Gentisate Pathway: 4-HBA is converted to gentisate, followed by ring cleavage[9].

    • Phenol Formation: Some bacteria can decarboxylate 4-HBA to form phenol, which is then further degraded[11][12].

  • Secondary Byproducts (Degradation of 1-Decanol): The 1-decanol aliphatic chain is typically degraded via oxidation:

    • The terminal alcohol group is oxidized first to an aldehyde (decanal) and then to a carboxylic acid (decanoic acid)[5].

    • The resulting decanoic acid enters the β-oxidation cycle , where it is sequentially shortened by two-carbon units, producing acetyl-CoA[13][14][15].

Your analytical method should be designed to detect these key compounds: 4-HBA, 1-decanol, protocatechuic acid, and potentially phenol.

FAQ 3: I'm observing significant peak tailing and carryover in my reverse-phase HPLC analysis of this compound. How can I resolve this?

Answer:

These are common issues when analyzing highly hydrophobic molecules like this compound. The long decyl chain leads to strong interactions with the C18 stationary phase.

  • Cause of Tailing - Secondary Interactions: Peak tailing can occur due to interactions between the phenolic hydroxyl group and residual, un-capped silanols on the silica-based column packing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) by adding 0.1% formic acid or phosphoric acid[16][17]. This keeps the phenolic hydroxyl group protonated, minimizing these secondary interactions.

  • Cause of Carryover - Strong Retention: The high hydrophobicity causes this compound to be strongly retained on the column. It may not fully elute during a standard gradient run, leading to its appearance in subsequent blank or sample injections[6].

    • Solution 1: Optimize Gradient Elution: Your gradient must reach a high enough percentage of organic solvent (e.g., acetonitrile or methanol) to fully elute the compound. Incorporate a high-organic "wash" step at the end of each run (e.g., ramp up to 95-100% acetonitrile for several column volumes) to strip any remaining hydrophobic compounds from the column[16].

    • Solution 2: Stronger Needle/Injector Wash: The autosampler's injection system can be a major source of carryover. The standard needle wash solvent (often matching the initial mobile phase) may be too weak to clean the needle and port of residual this compound. Use a wash solvent with a higher organic composition than your sample solvent. For highly hydrophobic compounds, a wash solution of 100% isopropanol or a mixture like acetonitrile/isopropanol can be very effective[2][6][18].

    • Solution 3: Check for Contaminated Blanks: Ensure your "blank" solvent (e.g., methanol or acetonitrile) is not contaminated. If you inject a larger volume of the blank and the carryover peak area increases, your blank solvent is the likely source of the problem[2].

FAQ 4: I am conducting a forced degradation study. What conditions are most likely to degrade this compound, and what products should I expect?

Answer:

Forced degradation studies are essential for understanding intrinsic stability. Based on the paraben structure, the ester linkage is the most susceptible point.

  • Alkaline Hydrolysis: This is typically the most effective condition for degrading parabens. Exposure to a mild base (e.g., 0.01-0.1 M NaOH) at elevated temperatures will rapidly hydrolyze the ester bond.

    • Expected Product: 4-Hydroxybenzoic acid and 1-decanol.

  • Acidic Hydrolysis: Parabens are generally more stable under acidic conditions than alkaline conditions. More stringent conditions (e.g., 0.1-1 M HCl, elevated temperature, longer incubation time) are needed to achieve significant degradation.

    • Expected Product: 4-Hydroxybenzoic acid and 1-decanol.

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) can lead to degradation. This process often involves the generation of hydroxyl radicals (•OH) which can attack the aromatic ring[19][20].

    • Expected Products: Besides 4-HBA, you may observe hydroxylated derivatives of the aromatic ring (e.g., dihydroxybenzoic acids) and potentially ring-opened products.

  • Photodegradation: Exposure to UV light, especially in the presence of photosensitizers, can induce degradation.

    • Expected Products: Similar to oxidative stress, photolysis can lead to the formation of 4-HBA and further hydroxylated or oxidized species[19].

Section 2: Degradation Pathways & Visualization

Microbial Degradation Pathway

The complete microbial mineralization of this compound is a two-part process involving the breakdown of both the aromatic head and the aliphatic tail.

  • Ester Hydrolysis: An initial enzymatic cleavage releases 4-hydroxybenzoic acid (4-HBA) and 1-decanol.

  • Aromatic Ring Degradation: The 4-HBA is funneled into central metabolic pathways, commonly via protocatechuate, leading to ring fission.

  • Alkyl Chain Degradation: The 1-decanol is oxidized to decanoic acid and subsequently broken down via β-oxidation into acetyl-CoA units, which enter the TCA cycle.

G cluster_0 Phase 1: Initial Hydrolysis cluster_1 Phase 2a: Aromatic Ring Catabolism cluster_2 Phase 2b: Aliphatic Chain Catabolism Decyl_OHB This compound HBA 4-Hydroxybenzoic Acid (4-HBA) Decyl_OHB->HBA Esterase / Cutinase Decanol 1-Decanol Decyl_OHB->Decanol PCA Protocatechuate HBA->PCA Hydroxylation Decanoic_Acid Decanoic Acid Decanol->Decanoic_Acid Oxidation Ring_Cleavage Ring Cleavage Products PCA->Ring_Cleavage Dioxygenase TCA_A TCA Cycle Ring_Cleavage->TCA_A Beta_Ox β-Oxidation Pathway Decanoic_Acid->Beta_Ox TCA_B TCA Cycle Beta_Ox->TCA_B 5x Acetyl-CoA

Caption: Complete microbial degradation pathway of this compound.

Advanced Oxidation Process (AOP) Pathway

AOPs generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the this compound molecule. Key reactions include ester hydrolysis, hydroxylation of the aromatic ring, and hydrogen abstraction from the alkyl chain.

G cluster_products Primary Transformation Products AOP AOPs (UV/H₂O₂, Fenton, etc.) OH_Radical •OH (Hydroxyl Radical) AOP->OH_Radical Decyl_OHB This compound OH_Radical->Decyl_OHB HBA 4-Hydroxybenzoic Acid Decyl_OHB->HBA Ester Hydrolysis Hydroxylated_Decyl_OHB Hydroxylated This compound Decyl_OHB->Hydroxylated_Decyl_OHB Ring Addition Alkyl_Radicals Alkyl Chain Radicals Decyl_OHB->Alkyl_Radicals H-Abstraction Ring_Opening Ring Opening Products HBA->Ring_Opening Hydroxylated_Decyl_OHB->Ring_Opening Short_Chain Shorter Chain Byproducts Alkyl_Radicals->Short_Chain Mineralization CO₂ + H₂O Short_Chain->Mineralization Ring_Opening->Mineralization

Caption: Generalized degradation pathways via Advanced Oxidation Processes (AOPs).

Section 3: Experimental Protocols & Data

Protocol 1: Microbial Degradation Assay

This protocol outlines a batch experiment to assess the biodegradation of this compound by a pure microbial culture.

1. Materials & Reagents:

  • This compound (analytical standard)

  • Bacterial strain (e.g., Pseudomonas putida)

  • Minimal Salts Medium (MSM), sterilized

  • Sterile flasks or serum bottles

  • Shaking incubator

  • HPLC-grade methanol or acetonitrile

  • Sterile syringes and 0.22 µm filters

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 10 g/L).

  • Dispense 100 mL of sterile MSM into several sterile 250 mL flasks.

  • Spike the flasks with the this compound stock solution to achieve the desired final concentration (e.g., 10-50 mg/L). Include a solvent control flask with an equivalent amount of methanol.

  • Prepare an abiotic control flask (MSM + this compound, no bacteria) to assess non-biological degradation.

  • Inoculate the test flasks with a pre-grown culture of your bacterial strain to a starting optical density (OD₆₀₀) of ~0.1.

  • Incubate all flasks at the optimal growth temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL aliquot from each flask.

  • Immediately quench any biological activity by adding an equal volume of HPLC-grade methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples via HPLC to quantify the remaining this compound and the formation of 4-HBA.

Protocol 2: Sample Preparation and HPLC Analysis

This protocol provides a robust method for quantifying this compound and its primary byproduct, 4-HBA.

1. HPLC System & Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[16][21].

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[16].

  • Mobile Phase B: Acetonitrile[16].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm[21].

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C[17].

2. Gradient Elution Program: Due to the significant difference in polarity between 4-HBA and this compound, a gradient elution is necessary.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.070%30%
15.05%95%
20.05%95%
21.070%30%
25.070%30%

Note: This gradient is a starting point and should be optimized for your specific column and system. The 5-minute hold at 95% acetonitrile serves as a column wash to prevent carryover.

3. Sample Preparation:

  • For aqueous samples from degradation assays, mix 1:1 with methanol or acetonitrile.

  • Vortex thoroughly.

  • Filter through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Prepare calibration standards for both this compound and 4-HBA in the same solvent mixture as the prepared samples.

Data Table: Comparative Biodegradation Kinetics of Parabens

While specific kinetic data for this compound is scarce, the following table provides representative data for other parabens from aerobic activated sludge experiments, illustrating the general trend of degradation rates.

Paraben CompoundHalf-life (t₁/₂) in hoursFirst-Order Rate Constant (k) in h⁻¹
Methylparaben6.90.10
Ethylparaben1.50.46
Propylparaben0.80.87
Butylparaben0.80.88

Data adapted from Lu et al., 2018[1]. Note that longer alkyl chains (propyl- and butyl-) showed faster degradation rates in this specific study, a trend that has been observed in some microbial systems.

References

Technical Support Center: Stability of Decyl 4-hydroxybenzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Decyl 4-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this long-chain paraben in aqueous systems. Here, we provide in-depth answers to common stability issues, troubleshooting workflows, and best practices derived from established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the formulation of aqueous solutions containing this compound.

Q1: My this compound solution is cloudy and forms a precipitate shortly after preparation. What is the cause?

A: The primary cause is the inherently low aqueous solubility of this compound. Parabens, which are esters of p-hydroxybenzoic acid, exhibit decreasing water solubility as the length of their alkyl ester chain increases.[1][2] this compound, with its ten-carbon chain, is significantly more hydrophobic than shorter-chain parabens like methyl or propylparaben, leading to very limited solubility in water.[3] One source lists its water solubility as only 24.5 mg/L at 25°C.[4] The cloudiness and precipitation you are observing indicate that the concentration in your formulation exceeds its solubility limit in the aqueous vehicle.

Q2: What is the main chemical degradation pathway for this compound in an aqueous solution?

A: The principal degradation pathway is the hydrolysis of the ester bond.[5][6] This reaction cleaves the molecule into its constituent parts: p-hydroxybenzoic acid (PHBA) and 1-decanol .[7][8] This process is catalyzed by both acidic and alkaline conditions and is significantly accelerated by increased temperature.[5][9] Crucially, the resulting PHBA has virtually no antimicrobial activity, meaning that hydrolysis leads to a direct loss of preservative efficacy in your formulation.[5]

Q3: How significantly does pH impact the stability of my this compound formulation?

A: The pH of the aqueous solution is one of the most critical factors governing the stability of this compound.[9][10] While parabens are generally stable in the neutral to acidic pH range of 4 to 7, their degradation rate increases dramatically in alkaline conditions (pH > 8).[1][6]

The mechanism for this is base-catalyzed hydrolysis. At high pH, the phenolic hydroxyl group deprotonates to form a phenolate anion (pKa ≈ 8.4), which makes the ester carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions, accelerating the hydrolysis reaction.[5] Significant degradation can also occur in strongly acidic solutions.[5] Therefore, maintaining the pH within the optimal 4-7 range is paramount for ensuring chemical stability.

Q4: I am conducting accelerated stability studies. What is the expected impact of elevated temperature?

A: Temperature has a direct and predictable effect on the rate of degradation. The hydrolysis of this compound is a chemical reaction that, like most, follows the principles of chemical kinetics. Increasing the temperature provides more energy to the system, which increases the rate of the hydrolysis reaction.[9][11] This effect is particularly pronounced at pH values outside the optimal stability range (i.e., in alkaline or strongly acidic conditions).[5][9] While parabens are considered thermally stable in their solid form, in aqueous solutions, elevated temperatures will significantly shorten the shelf-life of your product by accelerating the rate of hydrolysis.[6]

Q5: Can co-solvents like propylene glycol or ethanol be used to improve solubility, and what are the potential consequences for stability?

A: Yes, co-solvents are a common strategy to increase the solubility of poorly soluble compounds like this compound.[3][12][13][14] Solvents such as ethanol, propylene glycol, and glycerin can disrupt the hydrogen bonding network of water and provide a more favorable environment for the hydrophobic decyl chain, thereby increasing solubility.

However, their use requires careful consideration:

  • Transesterification: In the presence of polyol co-solvents like glycerin or propylene glycol, a competing degradation reaction called transesterification can occur.[5][15] This is where the alcohol group of the co-solvent displaces the decyl group on the paraben, forming a different paraben ester (e.g., a glycerin-paraben ester) and releasing 1-decanol. This also results in a loss of the intended preservative.

  • Altered Hydrolysis Rate: While co-solvents can reduce water activity, which might slow hydrolysis, the overall effect on stability can be complex and must be empirically determined for your specific formulation.[5]

Section 2: Troubleshooting Guides & Protocols

This section provides structured workflows and methodologies to diagnose and resolve common stability challenges.

Guide 1: Investigating and Quantifying Solubility

If you are encountering precipitation, the first step is to determine the solubility limit of this compound in your specific formulation vehicle.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Prepare a series of vials containing a fixed volume of your aqueous vehicle (e.g., buffered solution).

  • Addition of Compound: Add an excess amount of this compound powder to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 40°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the undissolved solid. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (see Guide 3) to determine the concentration of dissolved this compound. This concentration represents the equilibrium solubility at that temperature.

Data Presentation: Paraben Solubility Trends

The solubility of parabens in water is inversely proportional to the length of their alkyl chain.

ParabenAlkyl ChainTypical Aqueous Solubility
MethylparabenC1~2.5 g/L (25°C)
EthylparabenC2~1.1 g/L (25°C)
PropylparabenC3~0.4 g/L (25°C)
ButylparabenC4~0.15 g/L (25°C)[16]
Decylparaben C10 ~0.0245 g/L (25°C) [4]

Note: Values are approximate and can vary with pH and temperature.

G Logical Relationship: Alkyl Chain Length vs. Aqueous Stability cluster_0 Key Factors cluster_1 Consequences in Aqueous Solution AlkylChain Increasing Alkyl Chain Length Hydrophobicity Increased Hydrophobicity AlkylChain->Hydrophobicity Solubility Decreased Aqueous Solubility Hydrophobicity->Solubility Precipitation Increased Risk of Precipitation Solubility->Precipitation G Workflow: Forced Degradation Study A 1. Prepare Bulk Formulation of this compound B 2. Aliquot into Stability Vials A->B C 3. Adjust pH (e.g., pH 4, 7, 9) B->C D 4. Incubate at Stress Temperatures (e.g., 40°C, 60°C, 80°C) C->D E 5. Pull Samples at Timepoints (t=0, 1, 3, 7, 14 days) D->E F 6. Quench & Prepare for Analysis (e.g., Dilute with mobile phase) E->F G 7. Analyze via Validated HPLC (Quantify Parent & Degradant) F->G H 8. Plot Data & Determine Degradation Rate (K) G->H

References

Technical Support Center: Overcoming Decyl 4-hydroxybenzoate Precipitation in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the formulation challenges of Decyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating this poorly soluble yet valuable compound. Here, we will delve into the root causes of this compound precipitation and provide you with robust, field-proven strategies and detailed experimental protocols to overcome these hurdles. Our approach is grounded in scientific principles to ensure the development of stable and effective formulations.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, a long-chain paraben, is characterized by its significant lipophilicity. This property, while beneficial for certain applications, is the primary contributor to its poor aqueous solubility, making it prone to precipitation in aqueous-based formulations. An increase in the alkyl chain length of parabens enhances their antimicrobial efficacy but concurrently decreases their water solubility[1]. This compound is practically insoluble in water but shows good solubility in organic solvents like ethanol, ethyl acetate, and chloroform[2].

PropertyValue/DescriptionImplication for Formulation
Chemical Structure Decyl ester of 4-hydroxybenzoic acidThe long decyl chain imparts significant hydrophobicity.
Aqueous Solubility Very low / Practically insolubleHigh propensity for precipitation in aqueous media.
Organic Solvent Solubility Soluble in alcohols, esters, and chlorinated hydrocarbons[2]Co-solvents and lipid-based systems are viable formulation strategies.
Physical Form White crystalline solid[2]Energy is required to overcome the crystal lattice for dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous formulation?

A1: Precipitation of this compound in aqueous formulations is primarily due to its low water solubility. The long decyl alkyl chain makes the molecule highly hydrophobic, leading to its exclusion from the aqueous phase and subsequent crystallization or amorphous precipitation. This is a common challenge for many poorly soluble active pharmaceutical ingredients (APIs)[3][4].

Q2: Can I improve the solubility of this compound by adjusting the pH?

A2: While pH adjustment is a common strategy for ionizable drugs, its effectiveness for this compound is limited. As an ester of 4-hydroxybenzoic acid, it is a neutral molecule and does not have an ionizable group that can be protonated or deprotonated within the typical pharmaceutical pH range to significantly enhance its aqueous solubility.

Q3: Are there any excipients that can act as precipitation inhibitors?

A3: Yes, certain polymers can act as precipitation inhibitors by preventing or delaying the nucleation and crystal growth of the drug. These are crucial in developing supersaturating drug delivery systems (SDDS)[4][5][6]. Commonly used precipitation inhibitors include:

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

These polymers can maintain a supersaturated concentration of the drug for an extended period, which can significantly improve bioavailability[3][6].

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common precipitation issues encountered during the formulation of this compound.

Issue 1: Precipitation upon addition to an aqueous vehicle.
  • Root Cause: The aqueous vehicle cannot accommodate the concentration of this compound, leading to immediate precipitation.

  • Troubleshooting Workflow:

    A Precipitation in Aqueous Vehicle B Assess Required Concentration A->B C Strategy 1: Co-solvency B->C Low to Moderate Concentration D Strategy 2: Micellar Solubilization B->D Moderate Concentration E Strategy 3: Cyclodextrin Complexation B->E Low to Moderate Concentration F Strategy 4: Lipid-Based Formulation B->F Low to High Concentration G Evaluate Stability and Performance C->G D->G E->G F->G

    Caption: Troubleshooting workflow for initial precipitation.

  • Solutions in Detail:

    • Co-solvency: Introduce a water-miscible organic solvent in which this compound is soluble. Common co-solvents include ethanol, propylene glycol, and glycerin[7][8][9]. The co-solvent reduces the polarity of the aqueous vehicle, thereby increasing the solubility of the hydrophobic drug[7].

    • Micellar Solubilization: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles can entrap this compound, effectively solubilizing it in the aqueous medium[1][10][11].

    • Cyclodextrin Complexation: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes. The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility[12][13][14][15][16].

    • Lipid-Based Formulations: For very high concentrations or when oral delivery is the goal, consider lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs)[17][18][19].

Issue 2: Precipitation over time or upon temperature change.
  • Root Cause: The formulation is thermodynamically unstable, and the dissolved this compound is in a metastable state. Changes in temperature can affect solubility and lead to crystallization.

  • Troubleshooting Workflow:

    A Delayed Precipitation / Temperature Instability B Review Formulation Composition A->B C Increase Solubilizer Concentration B->C D Add a Precipitation Inhibitor B->D E Optimize Solubilization System B->E F Conduct Stability Studies C->F D->F E->F

    Caption: Troubleshooting workflow for formulation instability.

  • Solutions in Detail:

    • Increase Solubilizer Concentration: The initial concentration of the co-solvent, surfactant, or cyclodextrin may be insufficient to maintain solubility over time. A systematic increase in the concentration of the solubilizing agent should be evaluated.

    • Add a Precipitation Inhibitor: Incorporate a polymer like HPMC or PVP to inhibit crystal growth and maintain a supersaturated state[4][5][6].

    • Optimize Solubilization System: A combination of solubilization techniques can sometimes provide synergistic effects. For example, a co-solvent can be used in conjunction with a surfactant.

    • Conduct Stability Studies: Perform accelerated stability studies to identify the optimal formulation that remains stable under various temperature and humidity conditions.

Experimental Protocols

Protocol 1: Co-solvency Approach
  • Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Co-solvent System Preparation:

    • Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70 v/v).

    • Add an excess amount of this compound to each mixture.

    • Agitate at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the samples and analyze the concentration of the dissolved drug by a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation: Based on the solubility data, prepare the final formulation by dissolving the desired amount of this compound in the optimal co-solvent mixture.

Protocol 2: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).

    • Add an excess of this compound to each solution.

    • Equilibrate for 24-72 hours with constant agitation.

    • Filter and determine the concentration of dissolved this compound to determine the stoichiometry and stability constant of the complex[12].

  • Complex Preparation:

    • Dissolve the this compound and cyclodextrin in water at the optimal molar ratio determined from the phase solubility study[12].

    • Stir the solution until clear.

    • Freeze the solution rapidly (e.g., using liquid nitrogen)[12].

    • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex[12].

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR)[14].

Protocol 3: Analytical Detection of Precipitation

A simple and effective in vitro method for detecting precipitation involves monitoring changes in opacity[20].

  • Equipment: 96-well microplate reader capable of measuring absorbance.

  • Procedure:

    • Place the this compound formulation in the wells of a microplate.

    • Inject the precipitation-inducing medium (e.g., water or buffer) into the wells.

    • Monitor the change in absorbance at a suitable wavelength (e.g., 500 nm) over time[20].

  • Data Analysis: An increase in absorbance indicates the formation of a precipitate. Key parameters to quantify precipitation kinetics include the onset time of precipitation (Tonset), the maximum rate of precipitation (Vmax), and the time to reach Vmax (Tmax)[20]. Other techniques like Focused Beam Reflectance Measurement (FBRM) and Raman spectroscopy can provide more detailed information on particle size and solid-state form of the precipitate[21][22].

References

Part 1: Understanding the "Why" - The Chemistry Behind Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Peak Tailing for Decyl 4-hydroxybenzoate in HPLC

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this compound. As a long-chain paraben, this compound presents unique challenges in reversed-phase chromatography. This document provides in-depth, question-and-answer-based troubleshooting protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Q1: I'm observing significant peak tailing for this compound. What are the most probable causes?

A1: Peak tailing for this compound, an ester with a long alkyl chain and a polar phenolic group, typically stems from a combination of factors related to secondary interactions with the stationary phase and mobile phase mismanagement.[1][2]

  • Secondary Silanol Interactions: This is the most common culprit.[3][4][5] this compound's phenolic hydroxyl group can engage in strong, unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][5] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, which results in a tailed peak.[2]

  • Mobile Phase pH Mismanagement: The pH of your mobile phase is critical.[6] The phenolic hydroxyl group of this compound has a pKa value. If the mobile phase pH is close to this pKa, the compound will exist as a mixture of its ionized (phenoxide) and non-ionized forms.[7] These two forms have different retention characteristics, leading to peak broadening and tailing.[7]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[8][9][10]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.[3][11]

Part 2: Systematic Troubleshooting - A Step-by-Step Guide

This section provides a logical workflow to identify and rectify the source of peak tailing. We will start with the most likely and easiest-to-address issues first.

Initial Diagnostic Workflow

G start Peak Tailing Observed for This compound check_mobile_phase Q2: Is my mobile phase pH and composition optimal? start->check_mobile_phase check_column Q4: Could my column be the problem? check_mobile_phase->check_column If Yes solution_mp Adjust pH, Buffer, & Organic Modifier check_mobile_phase->solution_mp If No check_system Q6: Are there issues with my HPLC system? check_column->check_system If No solution_column Use End-capped Column / Flush / Replace check_column->solution_column If Yes solution_system Check Connections & Reduce Dead Volume check_system->solution_system If Yes end Symmetrical Peak Achieved check_system->end If No, review all steps solution_mp->end solution_column->end solution_system->end

Caption: A logical troubleshooting workflow for peak tailing.

Q2: How do I optimize my mobile phase to reduce peak tailing for this compound?

A2: Mobile phase optimization is a powerful tool to mitigate secondary interactions and improve peak shape.[12][13]

The Causality: The goal is to suppress the ionization of both the analyte's phenolic group and the column's residual silanol groups.[7] Silanol groups are acidic and become ionized (negatively charged) at pH levels above approximately 3.5-4.[3][5] The phenolic group of the paraben is weakly acidic. By operating at a low pH (e.g., pH 2.5-3.0), we keep the silanol groups in their neutral, non-ionized state, which significantly reduces their ability to interact with the analyte via ion-exchange mechanisms.[1][4][14]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffered Mobile Phases: Prepare aqueous mobile phase components with a buffer to maintain a stable pH.[3][15] A 10-20 mM phosphate or formate buffer is often a good starting point.[14]

  • Test Low pH Conditions: Adjust the aqueous portion of your mobile phase to pH 3.0 using an acid like phosphoric acid or formic acid.

  • Equilibrate the System: Thoroughly flush your column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

  • Analyze and Compare: Inject your this compound standard and compare the peak asymmetry to your original method.

Mobile Phase pHExpected USP Tailing FactorRationale
6.0 (Unbuffered)> 2.0Ionized silanols strongly interact with the analyte.
4.5 (Buffered)1.5 - 1.8Partial suppression of silanol ionization.
3.0 (Buffered) < 1.5 Effective suppression of silanol ionization, minimizing secondary interactions.[2][4]
Q3: Can the choice of organic modifier and buffer concentration affect peak tailing?

A3: Yes, absolutely. Both the type of organic modifier and the buffer concentration play significant roles.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[16] They have different solvent properties; methanol is a protic solvent, while acetonitrile is aprotic.[16] These differences can influence selectivity and peak shape.[16][17][18] Sometimes, simply switching from acetonitrile to methanol (or vice versa) can improve peak shape by altering the interactions between the analyte, the mobile phase, and the stationary phase.[16]

  • Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes be more effective at masking residual silanol activity and maintaining a consistent pH at the silica surface, thereby improving peak shape for polar analytes.[4][19] However, be mindful of buffer solubility in high organic percentages.[20]

Q4: My peak is still tailing after mobile phase optimization. Could my column be the issue?

A4: Yes, if mobile phase adjustments do not resolve the issue, the column itself is the next logical place to investigate.

The Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, unreacted silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar or basic compounds.[1][14] Modern, high-purity "Type B" silica columns that are properly end-capped are designed to minimize these active sites.[1][11] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar functional group, effectively shielding them from interacting with analytes.[2]

Experimental Protocol: Column Evaluation

  • Check Column History: If the column is old or has been used with aggressive mobile phases (high pH), its stationary phase may be degraded, exposing more silanol groups.[11]

  • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent series. A common procedure for reversed-phase columns is to flush sequentially with water, isopropanol, and then hexane, followed by a return to your mobile phase conditions (with isopropanol as an intermediate solvent). Always check your column's care and use guide first.[8][21]

  • Test with a "Good" Column: If available, switch to a new, high-quality, end-capped C18 column from a reputable manufacturer. These columns are specifically designed for low silanol activity.[11] If the peak shape improves dramatically, your original column was likely the source of the problem.[10]

Q5: What is a column void, and could it be causing my peak tailing?

A5: A column void is a physical space or gap that forms at the head of the column packing bed. This can happen due to mechanical shock or the dissolution of the silica support under high pH conditions.[21][22] A void disrupts the flow path of the sample, causing band broadening that often manifests as tailing or split peaks for all analytes in the chromatogram.[23] If all peaks in your chromatogram are tailing, and you've experienced a sudden pressure drop, a column void is a likely cause. The solution is typically to replace the column.[10][20]

Q6: I've tried everything with the mobile phase and a new column, but I still see some tailing. What else could it be?

A6: If the problem persists, it's time to look at the HPLC system itself and your sample preparation.

The Causality: "Extra-column volume" or "dead volume" refers to any volume the sample encounters outside of the column itself, from the injector to the detector cell.[11] Excessive dead volume, often caused by using tubing with a large internal diameter or having gaps in connections (e.g., between the tubing and the column port), allows the sample band to spread out before it even reaches the column, leading to peak broadening and tailing.[9]

Troubleshooting Protocol: System and Sample Check

  • Inspect Connections: Ensure all fittings, especially those connecting to the column, are properly tightened and that the tubing is fully seated in the port. A poor connection can create a small void, contributing to peak distortion.

  • Minimize Tubing Volume: Use narrow internal diameter (e.g., 0.005" or 0.127 mm) PEEK tubing between the injector and the column, and between the column and the detector.[3] Keep these tubing lengths as short as possible.

  • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[20] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[23][24][25]

  • Evaluate Sample Concentration: To rule out mass overload, prepare a 10-fold dilution of your sample and inject it.[26] If the peak shape improves significantly, your original sample concentration was too high.[9][10]

Chemical Interaction Diagram

Caption: Interaction between analyte and ionized silanol groups.

References

Technical Support Center: Decyl 4-hydroxybenzoate Purity Analysis and Impurity Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Decyl 4-hydroxybenzoate analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity analysis and impurity identification. Here, we address common challenges and provide robust methodologies to ensure the quality and safety of your products.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound and where do they originate?

Potential impurities in this compound can arise from the synthesis process, degradation, or improper storage. Understanding these impurities is critical for developing a robust analytical method.

  • Synthesis-Related Impurities:

    • p-Hydroxybenzoic acid (PHBA): This is the primary starting material for the synthesis of parabens. Incomplete esterification can lead to residual PHBA in the final product.[1][2]

    • Decanol: The alcohol used for the esterification reaction. Residual decanol may be present if not completely removed during purification.

    • Other Paraben Esters: If a mixture of alcohols is present or if there is cross-contamination, other paraben esters (e.g., methyl, ethyl, propyl, butylparaben) could be present.[3]

    • Related Substances: By-products from side reactions during synthesis. The specific nature of these depends on the synthetic route employed.

  • Degradation Products:

    • p-Hydroxybenzoic acid (PHBA): Hydrolysis of the ester bond in this compound, often catalyzed by acidic or basic conditions or microbial enzymes, will yield PHBA.[4][5][6] This is the most common degradant for all parabens.[1][2]

    • Oxidative Degradation Products: While less common, oxidative conditions can lead to the formation of various degradation products. Forced degradation studies under oxidative stress (e.g., using hydrogen peroxide) can help identify these potential impurities.[4]

    • Photodegradation Products: Exposure to light, particularly UV radiation, can cause degradation. Studies on other parabens suggest that photodegradation is a primary environmental degradation pathway.[7]

  • Contaminants:

    • Heavy Metals: Contamination from reactors or raw materials can introduce heavy metals.[8]

    • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

Regulatory bodies like the FDA and the European Commission's Scientific Committee on Consumer Safety (SCCS) have established guidelines for acceptable levels of impurities in cosmetic and pharmaceutical products.[9][10][11]

Q2: Which analytical technique is most suitable for the purity analysis of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and preferred method for the quantitative analysis of parabens, including this compound.[2][12] It offers a good balance of sensitivity, specificity, and robustness for routine quality control.

Why HPLC is the Preferred Method:

  • Specificity: HPLC can effectively separate this compound from its potential impurities and degradation products.[13]

  • Sensitivity: With UV detection, HPLC can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for trace impurity analysis.[14]

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation. Reversed-phase HPLC with a C18 column is very common.[4]

  • Quantitative Accuracy: HPLC provides excellent accuracy and precision for assay determination.

While HPLC is the primary choice, other techniques have their specific applications:

  • Gas Chromatography (GC): GC can also be used for paraben analysis. However, due to the polar nature of parabens, derivatization is often required to improve volatility and peak shape.[12][15] GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identification.[16][17]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS) or GC (GC-MS), MS provides structural information that is invaluable for the definitive identification of unknown impurities.[14][18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural elucidation of the main component and any isolated, unknown impurities.[21][22][23][24]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a robust technique, but issues can arise. This section provides a systematic approach to troubleshooting common problems encountered during the analysis of this compound.

Symptoms: The peak for this compound or impurities is asymmetrical with a "tail" extending from the back of the peak.

Causality and Solutions:

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 cause3 Mismatched Sample Solvent start->cause3 cause4 Column Void or Contamination start->cause4 solution1 Adjust Mobile Phase pH (e.g., add 0.1% formic acid) to suppress silanol activity. cause1->solution1 Solution solution2 Reduce Sample Concentration or Injection Volume. cause2->solution2 Solution solution3 Dissolve Sample in Mobile Phase or a weaker solvent. cause3->solution3 Solution solution4 Flush column with strong solvent. If unresolved, replace the column. cause4->solution4 Solution

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the polar functional groups of the analyte, causing tailing.[25]

    • Solution: Lower the mobile phase pH (e.g., to around 3-4 with formic or phosphoric acid) to suppress the ionization of silanol groups.[25] Using a high-purity, end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[26]

    • Solution: Reduce the sample concentration or the injection volume.[26]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[27]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.[27]

  • Column Contamination or Void: Strongly retained compounds from previous injections can accumulate at the head of the column, or a void can form, leading to peak distortion.[28]

    • Solution: Use a guard column to protect the analytical column.[27] If the column is contaminated, try flushing it with a strong solvent. If a void is suspected, the column may need to be replaced.[28]

Symptoms: The retention time for this compound shifts between injections.

Causality and Solutions:

HPLC_Troubleshooting_Retention_Time start Retention Time Fluctuation cause1 Pump or Mobile Phase Issues start->cause1 cause2 Column Temperature Variation start->cause2 cause3 Column Equilibration start->cause3 cause4 Leaks in the System start->cause4 solution1 Degas mobile phase. Check pump seals and check valves. Manually prepare mobile phase to check proportioning valves. cause1->solution1 Solution solution2 Use a column oven for stable temperature. cause2->solution2 Solution solution3 Ensure column is fully equilibrated before injecting sample. cause3->solution3 Solution solution4 Inspect fittings for leaks, especially around the pump and injector. cause4->solution4 Solution

  • Mobile Phase Composition: Inconsistent mobile phase composition, often due to improper mixing by the pump's proportioning valves or solvent evaporation, can cause retention time shifts.[27]

    • Solution: Ensure the mobile phase is well-mixed and degassed.[29] To diagnose a faulty proportioning valve, you can pre-mix the mobile phase manually.[27]

  • Flow Rate Inconsistency: A leaking pump seal or a faulty check valve can lead to an unstable flow rate.[28][29]

    • Solution: Inspect the pump for leaks and listen for unusual noises.[29] Perform routine maintenance on pump seals and check valves.[28]

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[29]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated by monitoring the baseline until it is stable.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This method is designed for the assay of this compound and the quantification of related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • This compound reference standard and sample

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic analytes like PHBA.
Mobile Phase B AcetonitrileThe organic modifier for eluting the analytes.
Gradient 70% B to 95% B over 20 minA gradient is used to elute both the more polar impurities (like PHBA) and the less polar this compound within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmParabens have a strong UV absorbance at this wavelength.[4]
Injection Vol. 10 µLA typical injection volume to avoid column overload.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Impurity Standard: If available, prepare a mixed standard containing known impurities at their specification limits.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Identify the this compound peak by comparing its retention time to that of the standard.

  • Quantify impurities using an external standard method or, for unknown impurities, by area percent, assuming a response factor of 1.0.

HPLC_Workflow prep_standard prep_standard inject_std inject_std prep_standard->inject_std inject_sample inject_sample inject_std->inject_sample prep_sample prep_sample prep_sample->inject_sample identify identify inject_sample->identify equilibrate equilibrate inject_blank inject_blank equilibrate->inject_blank inject_blank->inject_std quantify quantify identify->quantify report report quantify->report

Protocol 2: Identification of Unknown Impurities by LC-MS

This protocol outlines the general steps for identifying an unknown impurity observed during HPLC analysis.

1. Instrumentation:

  • LC-MS system, preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

2. Initial Analysis:

  • Analyze the sample using the established HPLC-UV method, but with the flow directed to the mass spectrometer.

  • Use an electrospray ionization (ESI) source, running in both positive and negative ion modes to determine which provides a better signal for the impurity.[14]

3. Data Interpretation:

  • Extract the ion chromatogram for the mass-to-charge ratio (m/z) corresponding to the unknown peak.

  • Obtain the mass spectrum of the unknown peak. The accurate mass measurement from HRMS can be used to propose a molecular formula.

  • Perform fragmentation (MS/MS) of the parent ion to obtain structural information.

  • Compare the proposed structure and fragmentation pattern with known potential impurities (e.g., PHBA, other parabens).

4. Confirmation:

  • If a potential structure is proposed, confirm the identity by analyzing a reference standard of the suspected impurity under the same LC-MS conditions.

References

Technical Support Center: Minimizing Degradation of Decyl 4-hydroxybenzoate During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and analysis of Decyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the integrity of your samples and the accuracy of your analytical results.

Introduction to this compound Stability

This compound, a member of the paraben family of compounds, is an ester of 4-hydroxybenzoic acid and decyl alcohol. Like other parabens, it is susceptible to degradation, primarily through the hydrolysis of its ester bond. This process can be influenced by several factors during sample preparation, leading to inaccurate quantification and misleading results. Understanding the mechanisms of degradation is the first step toward preventing it.

The primary degradation product of this compound is 4-hydroxybenzoic acid.[1][2] The reaction is catalyzed by both acid and base, but the rate of hydrolysis is significantly faster under alkaline conditions.[3] Therefore, controlling the pH of your sample and extraction solvents is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway is the hydrolysis of the ester linkage, which results in the formation of 4-hydroxybenzoic acid and decanol. This reaction is significantly accelerated at pH values outside the stable range of 4-8, particularly in alkaline conditions.[4][5]

Q2: What is the optimal pH range for storing and preparing samples containing this compound?

A2: To minimize hydrolysis, it is crucial to maintain a pH between 4 and 8.[5] For sample extraction and preparation, acidifying the sample to a pH of 3 or lower can further stabilize the ester.[4]

Q3: Can temperature affect the stability of this compound during sample preparation?

A3: Yes, elevated temperatures can accelerate the rate of hydrolysis. While parabens are generally thermally stable, prolonged exposure to high temperatures, especially outside the optimal pH range, should be avoided.[5] Whenever possible, conduct extraction and preparation steps at room temperature or below.

Q4: What solvents are recommended for extracting this compound?

A4: Due to its long alkyl chain, this compound has limited solubility in water but is readily soluble in organic solvents.[6] Acetone, ethanol, and methanol are commonly used for extraction from various matrices.[4][7] The choice of solvent will also depend on the sample matrix and the subsequent analytical method.

Q5: Are there any common laboratory reagents that are incompatible with this compound?

A5: Yes, avoid strong oxidizing agents and strong bases or alkalis, as they can promote degradation.[8] Also, be mindful of potential catalysis by divalent metal ions like copper (Cu2+), nickel (Ni2+), zinc (Zn2+), and cobalt (Co2+), which have been shown to significantly enhance the hydrolysis of other esters.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during extraction: The pH of the sample or extraction solvent may be too high (alkaline).Acidify the sample to pH ≤ 3 with an acid like HCl before extraction.[4] Ensure all solvents are neutral or slightly acidic.
Incomplete extraction: The chosen solvent may not be optimal for the sample matrix.For complex matrices like creams or lotions, consider matrix solid-phase dispersion (MSPD) or solid-supported liquid-liquid extraction (SLE) for more efficient extraction.[6][11] Experiment with different organic solvents or solvent mixtures.
Presence of a large 4-hydroxybenzoic acid peak in the chromatogram Sample degradation: This is a clear indicator of ester hydrolysis.Review the entire sample preparation workflow. Check the pH at every step, avoid high temperatures, and analyze samples as quickly as possible after preparation.
Contamination: The 4-hydroxybenzoic acid may be present in the original sample as a preservative or an impurity.Analyze a sample of the matrix without the added this compound to determine baseline levels of 4-hydroxybenzoic acid.
Poor reproducibility of results Inconsistent sample preparation: Variations in extraction time, temperature, or pH between samples.Standardize the sample preparation protocol. Use a pH meter to verify the pH of each sample and solvent. Use a temperature-controlled shaker or water bath for extractions.
Emulsion formation during liquid-liquid extraction (LLE): This is common with cosmetic and pharmaceutical matrices and leads to incomplete phase separation and analyte loss.Consider using solid-supported liquid-liquid extraction (SLE) to avoid emulsion formation.[11] Alternatively, centrifugation can help to break up emulsions.

Experimental Protocols

Protocol 1: Extraction of this compound from a Cream or Lotion

This protocol utilizes acidification and solvent extraction to minimize degradation and efficiently extract the analyte.

Materials:

  • Sample of cream or lotion

  • Acetone (HPLC grade)[4]

  • 4 M Hydrochloric Acid (HCl)[4]

  • pH indicator paper or pH meter

  • Vortex mixer

  • Centrifuge

  • Filter paper (0.45 µm)

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 4 drops of 4 M HCl and mix.[4]

  • Add 40 mL of acetone.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Check the pH of the solution using pH indicator paper or a pH meter to ensure it is ≤ 3. Adjust with more HCl if necessary.[4]

  • Place the tube in a sonicator bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.

  • Filter the supernatant through a 0.45 µm filter into a clean collection vessel.

  • Dilute the filtrate as needed with the mobile phase for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Complex Samples

For samples with complex matrices, SPE can be used for cleanup after initial extraction to remove interfering substances.

Materials:

  • Sample extract from Protocol 1

  • C8 or C18 SPE cartridges[7]

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Load the sample: Dilute the sample extract (from Protocol 1) with deionized water to reduce the acetone concentration to less than 10%. Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 5 mL of a 10:90 methanol/water solution through the cartridge to remove polar impurities.

  • Elute the analyte: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

Degradation Pathway of this compound

cluster_products Degradation Products D4HB This compound HBA 4-Hydroxybenzoic Acid D4HB->HBA Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Decanol Decanol

Caption: Primary hydrolytic degradation pathway of this compound.

Recommended Sample Preparation Workflow

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Optional Cleanup (for complex matrices) cluster_analysis Step 3: Analysis Sample Weigh Sample Acidify Acidify to pH ≤ 3 Sample->Acidify Control pH AddSolvent Add Acetone Acidify->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Centrifuge Centrifuge & Filter Vortex->Centrifuge SPE_Condition Condition SPE Cartridge Centrifuge->SPE_Condition Proceed to Cleanup Dilute Dilute or Reconstitute Centrifuge->Dilute For Simple Matrices SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Recommended workflow for preparing samples of this compound.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Decyl 4-Hydroxybenzoate and Other Parabens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial efficacy of decyl 4-hydroxybenzoate (decylparaben) against other commonly used parabens, such as methyl-, ethyl-, propyl-, and butylparaben. As a senior application scientist, the goal of this document is to furnish you with the necessary technical insights and experimental data to make informed decisions in the selection of preservatives for your formulations.

Introduction to Parabens: A Family of Broad-Spectrum Antimicrobials

Parabens, the esters of p-hydroxybenzoic acid, have been mainstays as preservatives in the pharmaceutical, cosmetic, and food industries for decades due to their broad-spectrum antimicrobial activity, chemical stability, and low cost.[1] Their efficacy extends to Gram-positive and, to a lesser extent, Gram-negative bacteria, as well as yeasts and molds.[1][2] The antimicrobial power of parabens is intrinsically linked to their chemical structure, specifically the length of the alkyl ester chain.

The Structure-Activity Relationship: Why Longer is Stronger

The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain.[2][3] This principle suggests that decylparaben, with its ten-carbon chain, would exhibit significantly higher antimicrobial activity compared to its shorter-chain counterparts like methylparaben (one carbon) or butylparaben (four carbons). This enhanced efficacy is attributed to the increased lipophilicity of longer-chain parabens, which facilitates their partitioning into and disruption of microbial cell membranes.[3]

However, this increased antimicrobial potency comes with a trade-off: a decrease in water solubility.[3][4] This is a critical consideration for formulation scientists, as the preservative must be sufficiently soluble in the aqueous phase of a product to exert its antimicrobial effect.

Below is a diagram illustrating the direct relationship between the alkyl chain length of parabens and their antimicrobial activity, alongside the inverse relationship with water solubility.

G cluster_0 Paraben Structure-Activity Relationship cluster_1 Properties Methylparaben Methylparaben Ethylparaben Ethylparaben Increasing_Antimicrobial_Efficacy Increasing_Antimicrobial_Efficacy Methylparaben->Increasing_Antimicrobial_Efficacy Low Decreasing_Water_Solubility Decreasing_Water_Solubility Methylparaben->Decreasing_Water_Solubility High Propylparaben Propylparaben Butylparaben Butylparaben Decylparaben Decylparaben Decylparaben->Increasing_Antimicrobial_Efficacy High Decylparaben->Decreasing_Water_Solubility Low

Caption: Structure-activity relationship of parabens.

Mechanism of Antimicrobial Action

The primary mechanism by which parabens exert their antimicrobial effect is through the disruption of the cytoplasmic membrane of microorganisms.[5] This disruption alters membrane transport processes and can lead to the leakage of intracellular components. Additionally, parabens are thought to inhibit the synthesis of DNA and RNA, as well as interfere with key enzymatic activities within the microbial cell.[3] The increased lipophilicity of longer-chain parabens, such as decylparaben, enhances their ability to intercalate into the lipid bilayer of the cell membrane, thereby increasing their disruptive capacity and overall antimicrobial potency.[3]

Comparative Antimicrobial Efficacy: A Quantitative Look

The most common metric for quantifying the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[6] While comprehensive, directly comparative MIC data for decylparaben against a wide range of microbes is limited in publicly available literature, the established structure-activity relationship strongly suggests its superior efficacy.

The following table summarizes typical MIC values for common parabens against representative microorganisms. The expected trend would place the MIC for decylparaben at a significantly lower value than those listed for butylparaben.

MicroorganismMethylparaben (ppm)Ethylparaben (ppm)Propylparaben (ppm)Butylparaben (ppm)
Staphylococcus aureus1000 - 40001000500125
Escherichia coli1000500500250
Pseudomonas aeruginosa>10000250012501250
Candida albicans20001000500250
Aspergillus niger1000500250125

Note: These values are compiled from various sources and should be considered representative. Actual MICs can vary depending on the specific strain and testing conditions.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To facilitate a direct and standardized comparison of the antimicrobial efficacy of decylparaben and other preservatives in your own laboratory, the following detailed protocol for the broth microdilution method is provided. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[7][8]

Materials
  • Test compounds (this compound, other parabens)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., saline, broth)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology
  • Preparation of Stock Solutions: Dissolve the parabens in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a concentrated stock solution. The poor water solubility of longer-chain parabens necessitates the use of a co-solvent.[4]

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of each paraben stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile diluent, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted parabens. Include a growth control well (inoculum in broth without any paraben) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the paraben that completely inhibits visible growth of the microorganism. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.

Below is a workflow diagram for the MIC determination process.

G start Start prep_stock Prepare Paraben Stock Solutions start->prep_stock serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate_plate Inoculate Plate with Microorganism serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubation Incubate Plate (e.g., 37°C, 24h) inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Practical Considerations

However, the significantly reduced water solubility of decylparaben is a critical formulation challenge that must be addressed.[4] Its use is likely best suited for non-aqueous or emulsion-based systems where it can be effectively solubilized in the oil phase. For aqueous-based formulations, careful consideration of solubilizing agents or the use of paraben combinations may be necessary to achieve the desired preservative effect without precipitation.

Ultimately, the choice of preservative will depend on a comprehensive evaluation of the specific formulation, including its pH, composition, and intended use, alongside the target spectrum of microbial contaminants.

References

A Comparative Guide for Cosmetic Formulators: Decyl 4-hydroxybenzoate vs. Natural Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

The preservation of cosmetic products is a non-negotiable aspect of formulation science, ensuring consumer safety and product stability against microbial contamination. The selection of a preservative system represents a critical decision, balancing broad-spectrum efficacy, formulation compatibility, regulatory acceptance, and evolving consumer preferences. This guide provides an in-depth technical comparison between a potent synthetic preservative, Decyl 4-hydroxybenzoate, and the increasingly popular category of natural preservatives. We will dissect their antimicrobial mechanisms, present comparative efficacy data, outline safety profiles, and detail the essential experimental protocols required for validation, offering a robust resource for researchers, scientists, and product development professionals.

The Imperative for Preservation in Cosmetics

Cosmetic formulations, particularly those containing water, are rich in nutrients that create a hospitable environment for the growth of bacteria, yeasts, and molds.[1] Unchecked microbial proliferation can lead to product spoilage, manifested as changes in color, odor, and viscosity, and more critically, can pose a significant risk of infection and adverse reactions for the consumer.[2] Preservatives are therefore incorporated to inhibit this microbial growth, safeguarding product integrity and ensuring safety throughout its intended shelf life.[2][3]

This compound , a member of the paraben family of p-hydroxybenzoic acid (PHBA) esters, is a synthetic compound recognized for its antimicrobial properties.[4][5][6] In contrast, the "clean beauty" movement has propelled the demand for natural preservatives , which are substances derived from plant, microbial, or mineral sources that inhibit microbial growth.[7][8][9]

Divergent Mechanisms of Antimicrobial Action

The efficacy of a preservative is rooted in its ability to interfere with the vital life processes of microorganisms.[10]

This compound (Parabens)

Parabens are understood to exert their antimicrobial effect primarily through the disruption of microbial cell membrane processes.[11] Their mechanism is linked to the inhibition of key enzymes and interference with membrane transport, which ultimately compromises the cell's ability to function and replicate.[11] The length of the alkyl chain in the paraben ester influences its lipophilicity and, consequently, its antimicrobial spectrum and potency.

Natural Preservatives

The antimicrobial action of natural preservatives is often multifaceted, stemming from a complex mixture of bioactive compounds.[12][13]

  • Essential Oils (e.g., Tea Tree, Thyme): Rich in terpenes and phenolic compounds, these oils disrupt the structural integrity of the microbial cell wall and membrane, leading to leakage of intracellular contents and cell death.[3][12][14]

  • Organic Acids (e.g., Benzoic Acid, Sorbic Acid): These agents are most effective in their undissociated, lipophilic state, allowing them to penetrate the cell membrane.[15] Once inside the more alkaline cytoplasm, they dissociate, acidifying the cell's interior and inhibiting critical metabolic enzymes.[15]

  • Plant Extracts & Ferments (e.g., Radish Root Ferment, Aspen Bark Extract): These can contain a synergistic blend of antimicrobial peptides, salicylates, and other compounds that collectively create an environment hostile to microbial growth.[8][13]

A Data-Driven Efficacy Comparison

The performance of a preservative is best quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance required to prevent the visible growth of a microorganism.[16][17] Lower MIC values denote higher efficacy.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

PreservativeS. aureus (Gram-positive Bacteria)P. aeruginosa (Gram-negative Bacteria)C. albicans (Yeast)A. brasiliensis (Mold)
This compound ~100 - 400~800 - 1600~50 - 200~100 - 400
Benzyl Alcohol ~2500 - 5000~5000 - 10000~1250 - 2500~2500 - 5000
Potassium Sorbate ~1000 - 5000>10000~500 - 2500~500 - 2000
Sodium Benzoate ~1250 - 5000>10000~625 - 2500~1250 - 5000
Tea Tree Oil ~2500 - 7500>10000~1250 - 5000~2500 - 10000

Disclaimer: The MIC values presented are compiled from various literature sources for comparative purposes. Actual efficacy is highly dependent on the formulation's pH, composition, and packaging, and must be confirmed through challenge testing.[18][19]

The data generally indicates that parabens like this compound often exhibit lower MIC values, particularly against fungi, compared to many single-component natural preservatives. However, natural preservatives are frequently used in synergistic blends to achieve the necessary broad-spectrum protection.[9][20]

Safety & Toxicological Considerations

A preservative's safety profile is as critical as its efficacy.

  • This compound: Parabens have been subject to intense scrutiny regarding potential endocrine-disrupting activity and skin sensitization.[4][21] However, extensive reviews by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that parabens are safe for use in cosmetics at the established concentrations.[6][22] The American Contact Dermatitis Society even named parabens the "Non-allergen of the Year" in 2019, highlighting their low potential for causing allergic contact dermatitis.[21]

  • Natural Preservatives: The "natural" label does not inherently equate to "safe." Many natural compounds, particularly essential oils, can be potent skin sensitizers and may cause allergic reactions.[14][23] The chemical composition of plant-derived preservatives can vary significantly between batches, potentially impacting both efficacy and safety.[7] Furthermore, some natural preservatives are only effective within a narrow pH range.[8] Thorough safety and toxicological assessments are mandatory for any preservative, regardless of its origin.[24][25]

Essential Experimental Validation Protocols

Theoretical efficacy must be substantiated by empirical testing within the final cosmetic formulation.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This is the definitive method for evaluating the antimicrobial protection of a cosmetic product.[26]

Principle: The test determines the effectiveness of the preservative system by intentionally inoculating the product with a high concentration of specific microorganisms and monitoring the reduction in their population over 28 days.[27][28]

Methodology:

  • Product Evaluation: Five separate samples of the product (in its final packaging) are prepared, one for each challenge organism.

  • Inoculum Preparation: Standardized, high-concentration suspensions of Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis are prepared. Escherichia coli is also typically included.[26]

  • Inoculation: Each product sample is challenged with one of the microbial suspensions to achieve an initial concentration between 10⁵ and 10⁶ colony-forming units (CFU) per mL or gram.[27]

  • Incubation & Sampling: The inoculated products are stored at room temperature and protected from light. Samples are withdrawn at 7, 14, and 28 days.[29]

  • Enumeration: The number of viable microorganisms in each sample is determined using standard plating and colony counting techniques.

  • Interpretation: The log reduction of microorganisms is calculated for each time point and compared against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservation is adequate (Criteria A or B).[27]

Challenge_Test_Workflow Preservative Efficacy Test (ISO 11930) Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation P1 Prepare Product Samples (Final Packaging) T1 Inoculate Samples with 10^5-10^6 CFU/g P1->T1 P2 Culture & Prepare Microbial Inocula (S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) P2->T1 T2 Incubate at Room Temp for 28 Days T1->T2 A1 Sample & Plate at Day 7, 14, 28 T2->A1 A2 Enumerate Viable Microorganisms (CFU) A1->A2 E1 Calculate Log Reduction vs. Time A2->E1 E2 Compare to ISO 11930 Criteria E1->E2

Caption: A workflow diagram for the ISO 11930 preservative challenge test.

Product Stability & Compatibility Assay

This testing ensures that the product maintains its intended physical, chemical, and microbiological quality throughout its shelf life.[30][31]

Principle: The product, in its final packaging, is subjected to various environmental conditions to accelerate aging and assess its long-term stability and compatibility with the container.[32][33]

Methodology:

  • Sample Storage: Samples are placed under a matrix of storage conditions:

    • Accelerated: Elevated temperatures (e.g., 40-45°C) for at least 3 months to predict long-term stability.[34]

    • Real-Time: Ambient conditions (e.g., 25°C/60% RH) for a duration matching the proposed shelf life.[34]

    • Cycle Testing: Alternating temperature cycles (e.g., -10°C to 25°C) to assess emulsion stability.[32]

    • Light Exposure: For products in transparent packaging.[33]

  • Parameter Evaluation: At specified intervals, samples are evaluated for key quality attributes:

    • Physical/Organoleptic: Appearance, color, odor, texture, and phase separation.[31]

    • Physicochemical: pH, viscosity.[30]

    • Packaging Compatibility: Leaks, deformation, product-package interaction.[32]

  • Shelf-Life Determination: The data is analyzed to establish the product's expiration date or Period After Opening (PAO).[34]

Stability_Assay_Logic Cosmetic Stability Assay Logic cluster_conditions Storage Conditions cluster_analysis Parameter Analysis at Timepoints (T₀, T₁, T₂, Tₙ) Product Final Product in Retail Packaging Accelerated Accelerated (e.g., 40°C, 3 mo) Product->Accelerated RealTime Real-Time (e.g., 25°C, 24 mo) Product->RealTime Cycle Freeze-Thaw (e.g., 3 cycles) Product->Cycle Physical Physical (Color, Odor) Accelerated->Physical Chemical Chemical (pH, Viscosity) RealTime->Chemical Packaging Packaging (Leakage) Cycle->Packaging Result Shelf-Life Determination Physical->Result Chemical->Result Packaging->Result

Caption: Logical overview of a comprehensive cosmetic stability testing program.

Conclusion for the Modern Formulator

The choice between this compound and natural preservatives is not a simple matter of synthetic versus natural. It is a scientific decision that must be grounded in data. While parabens like this compound offer a long history of potent, predictable, and cost-effective performance, the formulation challenges associated with natural preservatives are being met with innovative solutions, such as synergistic blends and hurdle technology.

Regardless of the path chosen, the fundamental responsibility of the formulator remains the same: to prove, through rigorous and validated experimental testing, that the final product is safe and stable. A robust preservative efficacy test is not merely a regulatory hurdle but the ultimate validation of a formulation's ability to protect the consumer.

References

A Comparative In Vivo Toxicity Analysis: Decyl 4-Hydroxybenzoate versus Methylparaben

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the choice of preservatives is a critical decision, balancing efficacy against potential toxicity. This guide provides a detailed comparative analysis of the in vivo toxicity profiles of two parabens: the long-chain Decyl 4-hydroxybenzoate and the short-chain, widely used Methylparaben. While extensive data exists for methylparaben, a significant data gap persists for this compound. This guide will therefore present the known toxicological profile of methylparaben and, based on established structure-activity relationships (SAR) within the paraben class, offer a scientifically grounded projection of the potential toxicological profile of this compound.

Introduction to this compound and Methylparaben

Parabens are esters of p-hydroxybenzoic acid, varying in the alcohol group attached to the carboxyl group. This structural variation, specifically the length of the alkyl chain, is a key determinant of their physicochemical and toxicological properties.

Methylparaben is the methyl ester of p-hydroxybenzoic acid and is one of the most commonly used preservatives due to its broad-spectrum antimicrobial activity and long history of use.[1] It is found in a vast array of products, from pharmaceuticals and cosmetics to food.[1]

This compound , also known as decylparaben, is the decyl ester of p-hydroxybenzoic acid. Its longer alkyl chain suggests potentially different physical and biological properties compared to its short-chain counterpart.

The fundamental difference in their structure lies in the alkyl chain length: a single carbon for methylparaben versus a ten-carbon chain for this compound. This seemingly minor difference has significant implications for their lipophilicity and, consequently, their interaction with biological systems.

In Vivo Toxicity Profile of Methylparaben

The in vivo toxicity of methylparaben has been extensively studied, providing a robust dataset for risk assessment.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur shortly after the administration of a single dose of a substance. The most common measure is the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a tested population.

Endpoint Species Route Value Reference
LD50RatOral2100 mg/kg[2]
LD50MouseOral> 8,000 mg/kg[3]
LD50RabbitOral6000 mg/kg[3]

These values indicate that methylparaben has a low acute toxicity profile when administered orally.

Skin Irritation and Sensitization

Methylparaben is generally considered to be non-irritating to the skin in concentrations used in cosmetic and pharmaceutical products.[4] However, some individuals may experience allergic contact dermatitis, particularly when applied to damaged skin.[5] Studies have shown that while methylparaben can cause skin irritation, its potential is relatively low compared to other preservatives.[6]

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material (DNA). A battery of in vitro and in vivo tests are typically conducted. For methylparaben, the majority of genotoxicity studies have returned negative results.[4][7] While some in vitro studies showed potential for chromosomal aberrations at high concentrations, in vivo studies have not demonstrated genotoxic effects.[4] The Scientific Committee on Consumer Safety (SCCS) has concluded that methylparaben is not considered to be genotoxic.[7]

Reproductive and Developmental Toxicity

Concerns have been raised about the potential for parabens to act as endocrine disruptors and affect the reproductive system.[8] However, studies on methylparaben have generally not shown adverse effects on reproduction or development at relevant exposure levels.[4] It has been found to be non-teratogenic in multiple animal species.[4] While some studies have suggested potential effects on sperm production at very high doses, these findings are not consistently observed and are generally at exposure levels far exceeding those in typical human use.[4]

Endocrine Disruption Potential

Parabens have been shown to have weak estrogenic activity, meaning they can mimic the hormone estrogen in the body.[9][10] This has led to concerns about their potential to disrupt the endocrine system.[10][11] However, the estrogenic activity of methylparaben is significantly weaker than that of endogenous estradiol.[9] The general scientific consensus is that at the low concentrations used in products, the endocrine-disrupting effects of methylparaben are not a significant concern for human health.[11]

In Vivo Toxicity Profile of this compound: A Data Gap and Structure-Activity Relationship (SAR) Based Assessment

A thorough search of the scientific literature reveals a significant lack of publicly available in vivo toxicity data for this compound. Safety data sheets for this compound often state "no data available" for key toxicological endpoints.[12]

In the absence of direct data, we can turn to the principle of Structure-Activity Relationship (SAR) to make scientifically informed projections. For parabens, a well-established SAR exists: as the length of the alkyl chain increases, so does the lipophilicity of the molecule. This increased lipophilicity can lead to greater skin penetration and a higher potential for certain biological activities, including estrogenicity.

Based on this SAR principle, we can hypothesize the following for this compound in comparison to methylparaben:

  • Acute Toxicity: While no LD50 data is available, it is plausible that the acute toxicity of this compound is in a similar low range to other parabens.

  • Skin Irritation and Sensitization: The increased lipophilicity of this compound might lead to a greater potential for skin penetration and, consequently, a higher likelihood of skin irritation or sensitization compared to methylparaben.

  • Genotoxicity: Without specific data, it is difficult to predict. However, the paraben chemical structure itself is not generally associated with genotoxicity.[10]

  • Reproductive and Developmental Toxicity & Endocrine Disruption Potential: This is the area of greatest concern based on SAR. The estrogenic activity of parabens is known to increase with the length of the alkyl chain.[2] Therefore, it is highly probable that this compound possesses significantly stronger estrogenic activity than methylparaben. This could translate to a greater potential for endocrine disruption and adverse effects on the reproductive system.

It is crucial to emphasize that these are projections based on SAR and not substitutes for empirical data. Rigorous in vivo testing of this compound is necessary to establish its definitive safety profile.

Experimental Methodologies for In Vivo Toxicity Testing

To understand how the toxicity of these compounds is assessed, the following are detailed protocols for key in vivo studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).[13]

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[14]

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

Protocol:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If the initial dose causes mortality, the next step uses a lower dose.

    • If the initial dose does not cause mortality, the next step uses a higher dose.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay: LLNA)

The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization.

Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance.

Protocol:

  • Animal Selection: Female mice of a specific strain (e.g., CBA/Ca or CBA/J) are used.

  • Dose Administration: The test substance is applied to the dorsal surface of the ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Sample Collection and Processing: A few hours after the injection, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

  • Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

Reproductive/Developmental Toxicity Screening Test - OECD Test Guideline 421

This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

Principle: The test substance is administered to male and female rats during pre-mating, mating, gestation, and lactation.

Protocol:

  • Animal Selection: Male and female rats are used.

  • Dose Administration: The test substance is administered daily, typically by oral gavage. Dosing begins in males for two weeks before mating and continues for a total of four weeks. In females, dosing starts two weeks before mating and continues through gestation until day 13 of lactation.

  • Mating: Animals are paired for mating.

  • Observation: Adults are observed for clinical signs of toxicity, effects on mating behavior, fertility, and gestation length. Offspring are examined for viability, growth, and any developmental abnormalities.

  • Endpoint: The study provides information on fertility, pregnancy outcomes, and early postnatal development, allowing for the identification of potential reproductive or developmental hazards.

Visualizations

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) cluster_1 Outcome Assessment cluster_2 If YES cluster_3 If NO start Select Starting Dose (e.g., 300 mg/kg) dose Administer Single Oral Dose to 3 Animals start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe mortality_check Mortality Observed? observe->mortality_check lower_dose Dose Lower Level (e.g., 50 mg/kg) mortality_check->lower_dose Yes higher_dose Dose Higher Level (e.g., 2000 mg/kg) mortality_check->higher_dose No re_observe_lower Observe & Assess lower_dose->re_observe_lower classify Classify Substance Based on Final Outcome re_observe_lower->classify re_observe_higher Observe & Assess higher_dose->re_observe_higher re_observe_higher->classify

Caption: Workflow for an acute oral toxicity study following the OECD 423 guideline.

Caption: Structure-Activity Relationship (SAR) for parabens.

Comparative Summary and Conclusion

Toxicological EndpointMethylparabenThis compound (Projected based on SAR)
Acute Oral Toxicity (LD50) Low (e.g., 2100 mg/kg in rats)Likely Low (No Data Available)
Skin Irritation/Sensitization Low potential, but can occurPotentially higher than methylparaben due to increased lipophilicity (No Data Available)
Genotoxicity Not considered genotoxicLikely not genotoxic (No Data Available)
Reproductive/Developmental Toxicity No significant effects at typical exposure levelsHigher potential for effects due to stronger projected estrogenicity (No Data Available)
Endocrine Disruption Weak estrogenic activitySignificantly stronger estrogenic activity projected (No Data Available)

This comparative guide underscores the critical need for comprehensive in vivo toxicity studies on this compound. Such studies are essential to move beyond SAR-based projections and establish a definitive safety profile, enabling informed risk assessments and ensuring the safety of its use in pharmaceutical and cosmetic products. Researchers and drug development professionals should exercise caution when considering the use of long-chain parabens for which limited toxicological data is available.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Decyl 4-hydroxybenzoate Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the comparative analysis of detection methods for Decyl 4-hydroxybenzoate. As a long-chain paraben, this compound presents unique analytical challenges due to its increased hydrophobicity compared to its short-chain counterparts. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for the quantification of this preservative in various matrices, from cosmetics and pharmaceuticals to environmental samples.

Our focus will be on the practical application and comparative performance of the most prevalent analytical techniques. We will delve into the causality behind methodological choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific principle.

Introduction to this compound and Analytical Imperatives

This compound is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely used as antimicrobial preservatives in a vast range of products due to their efficacy and low cost.[1][2] The length of the alkyl chain influences both the antimicrobial properties and the physicochemical characteristics of the paraben; longer chains, like the decyl group, exhibit greater lipophilicity.

Regulatory scrutiny and concerns over potential endocrine-disrupting activities of some parabens necessitate accurate and sensitive analytical methods for their quantification.[3] The choice of an analytical method is critical and depends on several factors: the sample matrix, the required level of sensitivity, available instrumentation, and the overall objective of the analysis (e.g., routine quality control vs. trace-level environmental monitoring).

Overview of Core Analytical Techniques

The determination of this compound predominantly relies on separation science. The three principal techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of quality control labs. Its versatility, robustness, and wide applicability make it the most common method for paraben analysis.[4][5]

  • Gas Chromatography (GC): Often coupled with mass spectrometry, GC is a powerful tool, particularly for complex mixtures. However, the analysis of polar, non-volatile compounds like parabens can sometimes require a derivatization step to improve thermal stability and chromatographic performance.[3][6]

  • Mass Spectrometry (MS) Coupled Techniques: The coupling of MS with either LC or GC (LC-MS, GC-MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace analysis and unambiguous identification.[2][4]

In-Depth Method Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is the most accessible and widely implemented method for quantifying parabens in cosmetic and pharmaceutical formulations.[7][8] The strong UV absorbance of the phenyl ring in the paraben structure makes this a straightforward approach.[9]

Principle of Operation: The method involves injecting a prepared sample into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Because this compound is nonpolar, a reversed-phase setup (e.g., a C8 or C18 column) is ideal, where the nonpolar analyte interacts with the hydrophobic stationary phase.[9][10] By using a polar mobile phase (typically a mixture of water and methanol or acetonitrile), analytes are separated based on their hydrophobicity. Longer-chain parabens like decylparaben will be retained longer on the column than shorter-chain parabens like methylparaben.[9] A UV detector set to the absorbance maximum of parabens (around 254 nm) is used for quantification.[8][11]

Expert Insights: The choice of a C18 column over a C8 is often preferred for mixtures containing a wide range of parabens, as it provides greater retention and potentially better resolution for the more nonpolar, longer-chain compounds like decylparaben. The mobile phase composition is critical; a higher percentage of organic solvent (methanol or acetonitrile) is required to elute the highly retained decylparaben in a reasonable time.[9]

Experimental Protocol: HPLC-UV Analysis of this compound in a Cream Formulation

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol. Methanol is chosen for its ability to dissolve parabens effectively and precipitate some of the cream's waxy excipients.[10][12]

    • Vortex or sonicate the mixture for 15 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid excipients.[1]

    • Carefully collect the supernatant (the clear liquid).

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove fine particulates that could clog the HPLC column.[1][10]

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v). A higher methanol concentration is used to ensure the elution of the hydrophobic decylparaben.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.[11]

    • Detection Wavelength: 254 nm.[9][11]

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[1][12]

    • Inject the standards to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999.[5][11]

    • Inject the prepared sample and quantify the concentration using the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 1g of Cream extract Add 20mL Methanol, Vortex/Sonicate weigh->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge filter Filter (0.45 µm) into HPLC Vial centrifuge->filter hplc_inject Inject 10 µL into HPLC-UV System filter->hplc_inject separate Separation on C18 Column hplc_inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify calibrate Construct Calibration Curve from Standards calibrate->quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and definitive identification through mass spectra. It is particularly useful for complex matrices where interferences might be an issue for UV detection.

Principle of Operation: In GC, the sample is vaporized in an injector and separated as it travels through a capillary column, carried by an inert gas (e.g., helium). Separation is based on the compound's boiling point and its interaction with the column's stationary phase. After separation, the analyte enters the mass spectrometer, which ionizes the molecules (typically via Electron Impact, EI) and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for the compound.[3]

Expert Insights: A key consideration for GC analysis of parabens is the need for derivatization. While some methods analyze underivatized parabens, their polarity can lead to poor peak shape and interaction with the GC system. Derivatization (e.g., silylation) replaces the acidic proton of the hydroxyl group with a nonpolar group, increasing volatility and improving chromatographic behavior. However, this adds an extra step to sample preparation. For routine analysis, a non-derivatized method is often preferred for simplicity if performance is adequate.[3]

Experimental Protocol: GC-MS Analysis of Parabens in a Pharmaceutical Syrup

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 2 mL of syrup into a 15 mL centrifuge tube.

    • Add 1 mL of NaCl solution (to reduce emulsion formation) and adjust the pH to 2 with HCl. Acidification ensures the paraben is in its neutral form, maximizing extraction into an organic solvent.[3]

    • Add 5 mL of diethyl ether and vortex for 2 minutes for extraction.

    • Centrifuge to separate the layers.

    • Transfer the top organic layer (diethyl ether) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol and transfer to a GC vial.[3]

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a Mass Spectrometric detector.

    • Column: BP-5 or equivalent 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.[3]

    • Ion Source: 200 °C, using Electron Impact (EI) ionization at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

  • Calibration and Quantification:

    • Prepare calibration standards in methanol.

    • Inject standards to build a calibration curve based on the peak area of a characteristic ion.

    • Analyze the sample and quantify using the established curve.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Take 2mL Syrup adjust_ph Adjust pH to 2 sample->adjust_ph extract Extract with Diethyl Ether adjust_ph->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute gc_inject Inject into GC reconstitute->gc_inject separate Separation on BP-5 Column gc_inject->separate detect MS Detection (EI) separate->detect integrate Extract Ion Chromatogram detect->integrate identify Identify by Mass Spectrum & Retention Time detect->identify quantify Quantify using Calibration Curve integrate->quantify identify->quantify

Caption: Workflow for this compound analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level detection, such as in environmental water samples or biological matrices, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity allow for quantification at parts-per-billion (ng/L) or even parts-per-trillion (pg/L) levels.[4][13][14]

Principle of Operation: The separation is performed using an HPLC system as described previously. The eluent from the column is then directed into the mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. In a tandem MS (or MS/MS) instrument (like a triple quadrupole), a specific precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), is highly specific and dramatically reduces chemical noise, leading to exceptional sensitivity.[14]

Expert Insights: Sample preparation for ultra-trace analysis is critical. Solid-Phase Extraction (SPE) is commonly used to concentrate the analyte from a large volume of a dilute sample (like water) and remove matrix interferences.[14][15] The choice of SPE sorbent (e.g., HLB) is important for retaining the parabens effectively.[14][15]

Experimental Protocol: LC-MS/MS Analysis of this compound in Water

  • Sample Preparation (Solid-Phase Extraction):

    • Take a 100 mL water sample.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.[14]

    • Load the water sample onto the cartridge at a slow flow rate (e.g., 5 mL/min).

    • Wash the cartridge with 5 mL of water to remove salts and polar interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the parabens with 5 mL of methanol.

    • Evaporate the eluate to near dryness and reconstitute in 0.5 mL of mobile phase.

  • Instrumentation and Conditions:

    • LC-MS/MS System: HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm).

    • Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Methanol with 0.1% Formic Acid.

    • Ionization Mode: ESI in negative mode.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound (determined by direct infusion of a standard).

  • Calibration and Quantification:

    • Prepare calibration standards in the final reconstitution solvent.

    • The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

    • Quantify using the calibration curve based on the area ratio of the analyte to the internal standard.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The table below summarizes typical values obtained from the literature for paraben analysis. Note that these values are highly dependent on the specific analyte, matrix, and instrument conditions.

Parameter HPLC-UV HPLC-Fluorescence GC-MS LC-MS/MS
Typical LOD/LOQ 0.1 - 1 µg/mL (ppm)0.01 - 0.1 µg/mL0.01 - 0.5 µg/mL0.1 - 10 ng/mL (ppb) or lower
Selectivity ModerateGoodHighVery High
Matrix Tolerance Fair to GoodGoodGood to HighVery High
Sample Prep Complexity Low to ModerateLow to ModerateModerate to HighHigh
Instrumentation Cost LowLow-ModerateModerate-HighHigh
Primary Application QC of Cosmetics/PharmaQC, Trace AnalysisBroad ApplicabilityTrace/Ultra-trace Analysis
References [8][11][1][6][3][16][13][14][17]

Conclusion and Method Selection Strategy

The choice of the optimal method for detecting this compound is a balance of required sensitivity, sample complexity, and available resources.

  • For routine quality control of finished products like creams, lotions, and syrups where concentrations are in the % w/w range, HPLC-UV is the most practical, cost-effective, and robust choice. Its simplicity and reliability are ideal for high-throughput environments.

  • If higher sensitivity is needed for QC or if the matrix contains significant UV-absorbing interferences, HPLC with fluorescence detection offers a valuable alternative with an order of magnitude improvement in sensitivity.[1]

  • GC-MS is a powerful tool for confirmatory analysis and for labs that are more GC-focused. It provides excellent separation and definitive identification, though sample preparation can be more involved.

  • For trace-level analysis in environmental monitoring, biomonitoring, or leachables studies, LC-MS/MS is unequivocally the superior technique. Its unparalleled sensitivity and selectivity are necessary to detect the minute concentrations found in these complex matrices.

By understanding the principles, strengths, and limitations of each method, researchers and analysts can confidently select and implement the most appropriate strategy for the reliable quantification of this compound.

References

Decyl 4-Hydroxybenzoate: A Comparative Guide to its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial agents, the demand for broad-spectrum, effective, and well-characterized preservatives is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the efficacy of decyl 4-hydroxybenzoate against specific microbial strains, contextualized within the broader family of parabens and other common antimicrobial alternatives. By synthesizing established scientific principles with detailed experimental protocols, this document serves as a practical resource for laboratory applications.

Introduction: The Significance of Alkyl Chain Length in Parabens

Parabens, the esters of p-hydroxybenzoic acid, have been a cornerstone of preservation in the pharmaceutical, cosmetic, and food industries for decades due to their broad-spectrum antimicrobial activity and stability over a wide pH range.[1] A fundamental principle governing their efficacy is the direct correlation between the length of their alkyl chain and their antimicrobial potency.[1][2] As the alkyl chain elongates, the compound's lipophilicity increases, enhancing its ability to interact with and disrupt microbial cell membranes. This compound, with its ten-carbon alkyl chain, represents a long-chain paraben poised for significant antimicrobial activity. However, this increased efficacy is often accompanied by decreased water solubility, a critical consideration for formulation and experimental design.[1][3]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, the established trend of increasing antimicrobial activity with longer alkyl chains allows for a robust comparative discussion.[1][4] The following table presents typical MIC values for shorter-chain parabens and other common antimicrobial agents against key microbial strains, providing a baseline for estimating the high potential efficacy of this compound. It is anticipated that the MIC values for this compound would be lower than those of butylparaben, its shorter-chain counterpart.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)
Methylparaben 1000 - 2000 µg/mL[5]1000 - 2000 µg/mL[5]~500 µg/mL[1]
Ethylparaben Lower than MethylparabenLower than MethylparabenLower than Methylparaben
Propylparaben 250 - 2000 µg/mL[5]Lower than MethylparabenLower than Methylparaben
Butylparaben Lower than Propylparaben[4]Lower than Propylparaben[4]Lower than Propylparaben[4]
This compound Expected to be < ButylparabenExpected to be < ButylparabenExpected to be < Butylparaben
Phenoxyethanol 2000 - ≥4000 µg/mL[5]2000 - ≥4000 µg/mL[5]>4000 µg/mL[5]
Sodium Benzoate Generally less effective than parabens, pH-dependent[6]Generally less effective than parabens, pH-dependent[6]Generally less effective than parabens, pH-dependent[6]
Benzyl Alcohol Broad-spectrum, but potentially less effective than long-chain parabens[7]Broad-spectrum, but potentially less effective than long-chain parabens[7]Broad-spectrum, but potentially less effective than long-chain parabens[7]

Note: The efficacy of parabens is generally greater against Gram-positive bacteria and fungi than Gram-negative bacteria.[8] The provided MIC values are illustrative and can vary based on the specific strain and testing conditions.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of parabens, including this compound, is primarily attributed to their ability to compromise the integrity and function of the microbial cell membrane.[9][10] The lipophilic alkyl chain facilitates the partitioning of the paraben molecule into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's fluidity and architecture, leading to increased permeability. The consequence of this disruption is a leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

Furthermore, there is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of key cellular enzymes like ATPases and phosphotransferases, further contributing to their antimicrobial effect.[9][10]

MIC_Workflow A Prepare Stock Solutions of Antimicrobials B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually or Spectrophotometrically Determine Growth E->F G Identify Lowest Concentration with No Growth (MIC) F->G

References

A Comparative Guide to Preservative Alternatives for Decyl 4-hydroxybenzoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For decades, parabens, including Decyl 4-hydroxybenzoate, have been the preservatives of choice in a vast array of pharmaceutical formulations, prized for their broad-spectrum antimicrobial activity, chemical stability, and cost-effectiveness. However, mounting regulatory scrutiny and public perception concerns regarding their potential for endocrine disruption have catalyzed a paradigm shift towards alternative preservative systems. This guide provides an in-depth, objective comparison of viable alternatives to this compound, offering the technical insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their formulation challenges.

We will explore the mechanistic nuances, performance data, and formulation considerations for prominent alternatives, including Benzyl Alcohol, Phenoxyethanol, Sorbic Acid and its salts, and Chlorocresol. This analysis is grounded in established scientific principles and regulatory standards, providing a robust resource for navigating the complexities of preservative selection in modern pharmaceutical development.

The Rationale for Moving Beyond Traditional Parabens

Parabens exert their antimicrobial action by disrupting microbial cell membrane transport processes and inhibiting the synthesis of DNA and RNA. Their efficacy generally increases with the length of their alkyl chain, which also corresponds to a decrease in water solubility. While highly effective, the conversation around parabens has been dominated by studies investigating their weak estrogenic activity. This has led to increased regulatory pressure and a market demand for "paraben-free" formulations, compelling formulators to seek alternatives that offer comparable performance without the associated concerns.

A Comparative Analysis of Preservative Alternatives

The selection of an appropriate preservative is a critical decision in drug formulation, with implications for product stability, safety, and regulatory approval. The ideal alternative to this compound should possess a broad antimicrobial spectrum, be effective at low concentrations, remain stable across a range of pH values and temperatures, and be compatible with the active pharmaceutical ingredient (API) and other excipients.

Key Performance Attributes of Preservative Systems
Preservative Typical Use Concentration (%) Effective pH Range Antimicrobial Spectrum Key Advantages Key Disadvantages
This compound (Paraben) 0.01 - 0.3 (often in combination)4 - 8Broad (Bacteria, Yeasts, Molds)Broad spectrum, cost-effective, extensive history of use.Regulatory and consumer concerns about endocrine disruption.
Benzyl Alcohol Up to 2.0 (parenteral), up to 3.0 (cosmetics)< 5 (optimal), reduced activity > 8Good against Gram-positive bacteria, yeasts, and molds; weaker against Gram-negative bacteria.Good safety profile (except in neonates), also acts as a solvent.pH-dependent efficacy, potential for oxidation, not for use in neonates.
Phenoxyethanol 0.5 - 1.03 - 10Broad spectrum, particularly effective against Gram-negative bacteria.Wide pH stability, good compatibility profile, low irritation potential.Weaker against some fungi and Gram-positive bacteria alone; often requires a potentiator.
Sorbic Acid & its Salts 0.05 - 0.2< 6.5 (acid form is active)Primarily effective against molds and yeasts; less effective against bacteria.Generally Recognized as Safe (GRAS) status, good safety profile.pH-dependent efficacy, limited antibacterial spectrum.
Chlorocresol Up to 0.2Most active in acidic media, inactive above pH 9.Broad spectrum (Bacteria, Spores, Molds, Yeasts).Potent and broad-spectrum antimicrobial.Can be irritating, activity reduced by nonionic surfactants.
Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
Microorganism Phenoxyethanol (µg/mL) Methylparaben (µg/mL) Propylparaben (µg/mL)
Bordetella bronchiseptica2000250250-500
Micrococcus luteus20001000250-500
Propionibacterium acnes20001000500
Streptococcus pyogenes20001000500
Candida albicans1000-20001000-2000500-1000
Saccharomyces cerevisiae10001000500

Data synthesized from a study on the effects of cosmetic preservatives on healthy human skin cells.

Experimental Protocols for Comparative Evaluation

To rigorously assess the suitability of an alternative preservative, a series of standardized experimental protocols must be employed. These protocols are designed to be self-validating systems, ensuring the integrity and reliability of the data generated.

Antimicrobial Effectiveness Testing (AET)

The gold standard for evaluating preservative efficacy is the Antimicrobial Effectiveness Test (AET), as detailed in USP General Chapter <51>. This test challenges the formulation with a standardized inoculum of representative microorganisms.

Experimental Workflow for Antimicrobial Effectiveness Testing (USP <51>)

Caption: Workflow for USP <51> Antimicrobial Effectiveness Test.

Detailed Protocol for AET of a Topical Cream:

  • Preparation:

    • Prepare and sterilize all necessary microbiological media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and reagents.

    • Culture the five compendial challenge organisms as specified in USP <51>: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

    • Harvest the microorganisms and resuspend them in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Sample Inoculation:

    • Aseptically weigh a specified amount of the cream formulation into five sterile containers.

    • Inoculate each container with one of the five microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g. Ensure thorough mixing for homogeneous distribution.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 22.5 ± 2.5°C.

    • At specified time intervals (typically 7, 14, and 28 days), aseptically remove an aliquot from each container.

  • Enumeration and Evaluation:

    • Perform serial dilutions of the aliquots and use plate counting methods to determine the number of viable microorganisms.

    • Calculate the log reduction in microbial count from the initial concentration at each time point.

    • Compare the log reduction values to the acceptance criteria outlined in USP <51> for the specific product category. For topical products (Category 2), bacteria must show at least a 2-log reduction from the initial count by day 14, and no increase from day 14 to day 28. Yeast and mold must show no increase from the initial count at days 14 and 28.

Stability Testing

Replacing a preservative can have a significant impact on the overall stability of a pharmaceutical formulation. Therefore, a comprehensive stability testing program is essential, following guidelines such as ICH Q1A(R2).

Logical Relationship in Preservative-Related Stability Testing

Stability_Logic Formulation New Formulation with Alternative Preservative AET Antimicrobial Effectiveness Testing (AET) Formulation->AET PreservativeAssay Preservative Content Assay (e.g., HPLC) Formulation->PreservativeAssay Degradation Degradation Product Analysis Formulation->Degradation Physical Physical Stability (Appearance, pH, Viscosity) Formulation->Physical Compatibility Container/Closure Compatibility Formulation->Compatibility ShelfLife Shelf-Life Determination AET->ShelfLife PreservativeAssay->ShelfLife Degradation->ShelfLife Physical->ShelfLife Compatibility->ShelfLife

Caption: Key components of a stability study for a new preservative system.

Detailed Protocol for Stability-Indicating HPLC Method for Preservative Content:

This protocol provides a framework for developing a High-Performance Liquid Chromatography (HPLC) method to quantify the preservative and monitor for degradation products simultaneously.

  • Method Development:

    • Column Selection: A C18 column is often a suitable starting point for the analysis of common preservatives.

    • Mobile Phase Optimization: Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation of the preservative, the API, and any potential degradation products.

    • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. A wavelength of 256 nm or 258 nm is often suitable for many of these compounds.

  • Sample Preparation (for a cream):

    • Accurately weigh a sample of the cream into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate to extract the preservative and other components.

    • Dilute to the mark with the solvent and mix well.

    • Filter the sample through a 0.45 µm filter before injection into the HPLC system.

  • Forced Degradation Studies:

    • To establish the stability-indicating nature of the method, subject the formulation to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and photolysis).

    • Analyze the stressed samples to ensure that degradation products do not interfere with the quantification of the preservative and the API.

  • Validation:

    • Validate the developed HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Container-Closure Compatibility

Preservatives can interact with packaging components, leading to a decrease in their effective concentration. This necessitates compatibility testing.

Protocol Outline for Container-Closure Compatibility:

  • Storage: Store the final drug product in the proposed container-closure system under the conditions of the main stability study (e.g., long-term and accelerated conditions as per ICH Q1A).

  • Testing: At each stability time point, perform the validated HPLC assay for preservative content on the product stored in the packaging.

  • Evaluation: Compare the preservative concentration over time to the initial concentration. A significant loss of preservative may indicate sorption or leaching issues with the container-closure system. Additionally, perform preservative effectiveness testing at the end of the proposed shelf-life to confirm that the remaining preservative concentration is still effective.

Synergistic Combinations: The Future of Preservation

A growing trend in pharmaceutical preservation is the use of synergistic combinations of antimicrobial agents. This approach can broaden the spectrum of activity, reduce the required concentration of individual preservatives, and potentially mitigate safety concerns.

  • Phenoxyethanol and Potentiators: Phenoxyethanol's efficacy can be significantly enhanced when combined with agents like ethylhexylglycerin or caprylyl glycol. These combinations often exhibit broad-spectrum activity at lower use levels.

  • Benzyl Alcohol Combinations: Benzyl alcohol's activity, particularly against Gram-negative bacteria, can be improved when used in conjunction with other preservatives like EDTA or parabens.

  • Organic Acids with Boosters: The efficacy of organic acids like sorbic acid can be improved by formulating at an optimal pH and potentially including chelating agents that destabilize microbial cell walls.

Conclusion

The transition away from traditional parabens like this compound presents both challenges and opportunities for pharmaceutical formulators. While there is no single "drop-in" replacement, alternatives such as Benzyl Alcohol, Phenoxyethanol, Sorbic Acid, and Chlorocresol offer viable paths forward, each with a unique profile of advantages and limitations. A thorough understanding of their chemical properties, antimicrobial spectra, and formulation compatibility is paramount.

Success in this endeavor hinges on a rigorous, data-driven approach. The implementation of robust experimental protocols, including antimicrobial effectiveness testing, comprehensive stability studies using validated analytical methods, and container-closure compatibility assessments, is non-negotiable. By leveraging the comparative data and methodological frameworks presented in this guide, researchers and drug development professionals can confidently navigate the complexities of preservative selection, ensuring the development of safe, stable, and effective pharmaceutical products that meet the evolving demands of both regulatory bodies and the global market.

Safety Operating Guide

A Guide to the Safe Disposal of Decyl 4-hydroxybenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on groundbreaking discoveries, the responsible management of chemical waste, such as Decyl 4-hydroxybenzoate, is a critical component of scientific integrity and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in technical expertise and a commitment to safety.

This compound, a member of the paraben family, is utilized for its antimicrobial and preservative properties. Understanding its chemical characteristics is the first step toward safe handling and disposal.

PropertyValueSource
CAS Number 69679-30-7--INVALID-LINK--[1][2]
Molecular Formula C17H26O3--INVALID-LINK--[2]
Molecular Weight 278.39 g/mol --INVALID-LINK--[2]
Melting Point 58°C--INVALID-LINK--[2]
Water Solubility 24.5mg/L (25 ºC)--INVALID-LINK--[2]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a fundamental practice to prevent skin and eye irritation, as well as potential respiratory effects.[3]

Essential PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Safety glasses with side shields or goggles: To protect against splashes or airborne particles.[4][6]

  • Laboratory coat: A standard lab coat is sufficient to protect clothing from minor spills.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5][7]

Ensure that an eyewash station and safety shower are readily accessible in the handling area.[8][9]

II. Disposal Procedures: A Step-by-Step Guide

The proper disposal of this compound is dictated by its classification as a non-hazardous waste under current EPA regulations. However, it is imperative to consult local and state regulations, as they may have more stringent requirements.[10][11]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Never mix this compound waste with other chemical waste streams, especially those containing incompatible materials like strong oxidizing agents, strong bases, or strong acids.[8]

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealable container.[12]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste (Solutions):

    • Aqueous solutions of this compound should be collected in a separate, labeled, and sealable container.

    • Avoid overfilling containers; a good practice is to fill to no more than 80% capacity to allow for vapor expansion.

Step 2: Labeling

Accurate and thorough labeling is non-negotiable for ensuring the safety of all laboratory personnel and waste handlers. The label on your this compound waste container must include:

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The words "Hazardous Waste" are not required by federal regulations but may be by your institution or local authority. It is best practice to clearly label it as chemical waste.

  • The date accumulation started.

Step 3: Storage

Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.[5] The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[12] They will have established procedures with licensed hazardous waste disposal vendors. Do not attempt to dispose of this compound down the drain or in the regular trash.[13] Parabens, as a class of chemicals, can persist in aquatic environments and have been detected in wastewater effluents.[14][15]

III. Decontamination and Spill Management

In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[10] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Place the contained material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items and place them in the waste container.

  • Disposal: The spill cleanup waste should be disposed of following the same procedures outlined for this compound waste.

IV. The Environmental Fate of Parabens: The "Why" Behind the Procedure

Understanding the environmental impact of parabens underscores the importance of these disposal protocols. While biodegradable to some extent, parabens are considered "pseudo-persistent" contaminants due to their continuous release into the environment.[14] They can enter aquatic systems through wastewater and have been shown to disrupt the hormonal systems of aquatic organisms.[15] Responsible disposal is not just about regulatory compliance; it is a commitment to environmental stewardship.

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing the principles of responsible scientific practice.

References

Hazard Profile of Decyl 4-hydroxybenzoate: Understanding the Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Decyl 4-hydroxybenzoate

This compound, a member of the paraben family, is used in various applications for its preservative properties.[1][2] While parabens have a long history of safe use in many industries, handling the concentrated substance in a laboratory setting requires stringent adherence to safety protocols to mitigate occupational hazards.[1] This guide offers a comprehensive operational plan for the safe handling and disposal of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, in its pure form as a powder or crystalline solid, presents several key risks that dictate our PPE requirements.

  • Serious Eye Damage: The most significant hazard is the risk of serious, irreversible eye damage upon contact.[3] The particulate nature of the compound increases the likelihood of accidental eye exposure.

  • Respiratory Irritation: Inhalation of dust can cause irritation to the respiratory system.[4][5]

  • Skin Irritation: While less severe than the eye hazard, the compound can cause skin irritation.[3][5] Prolonged or repeated exposure may lead to contact dermatitis.[6]

  • Combustibility: As a fine organic dust, it has the potential to form explosive mixtures in the air, a common hazard for many powdered organic substances.

There are currently no specific occupational exposure limits established for this compound.[3][7] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be applied, minimizing all potential exposures.

Core Protective Measures: Your PPE Ensemble

Based on the hazard profile, a specific ensemble of PPE is required. The selection of PPE is not arbitrary; each component is chosen to provide a barrier against a specific, identified risk.

Primary Engineering Controls: The First Line of Defense

Before considering wearable PPE, engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Ventilation: Always handle this compound in a well-ventilated area.[5][8] For tasks involving weighing or generating dust, a chemical fume hood or a ventilated balance enclosure is mandatory.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[8]

Mandatory Personal Protective Equipment

The following PPE must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[8][9] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.[3]Protects against airborne particles and prevents direct contact with the eyes, mitigating the risk of serious eye damage.[8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[3] Gloves must be inspected for integrity before each use.[10]Prevents direct skin contact, reducing the risk of skin irritation and potential absorption.[3][5]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required when engineering controls are insufficient or when dust is generated. Use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95, P1/P2).[4][8]Prevents inhalation of airborne particles, protecting against respiratory tract irritation.[4]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for safety. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_1 Conduct Risk Assessment prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Select & Inspect PPE prep_2->prep_3 prep_4 Don PPE (Coat → Gloves → Goggles) prep_3->prep_4 handle_1 Weigh/Transfer Chemical (Inside Fume Hood) prep_4->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Securely Close Container handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Doff PPE (Gloves → Goggles → Coat) clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3 clean_4 Dispose of Waste (Chemical & Contaminated PPE) clean_2->clean_4

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol

Part 1: Preparation

  • Risk Assessment: Before starting, review the Safety Data Sheet (SDS) and assess the specific risks of your planned procedure.

  • Verify Controls: Confirm that the chemical fume hood has a current certification and that the safety shower and eyewash station are unobstructed.

  • Select & Inspect PPE: Choose the appropriate PPE as outlined in the table above. Visually inspect all items, particularly gloves, for any signs of damage or degradation.

  • Donning PPE: Put on your lab coat first, followed by your safety goggles and/or face shield. Don gloves last, ensuring the cuffs are pulled over the sleeves of your lab coat.

Part 2: Handling

  • Minimize Dust: Perform all manipulations that may generate dust, such as weighing or transferring, inside a certified chemical fume hood.[8]

  • Controlled Dispensing: Use a spatula to handle the solid. Avoid pouring the powder, which can create airborne dust.

  • Containment: Keep the container of this compound tightly closed when not in use.[7][8]

Part 3: Post-Handling & Disposal

  • Decontamination: Clean the work surface thoroughly. For small spills, dampen the material with 60-70% ethanol, transfer it to a sealed container for disposal, and then wash the surface with ethanol followed by soap and water.[6]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves. Then, remove your face shield/goggles, and finally your lab coat.

  • Hygiene: Wash your hands immediately and thoroughly with soap and water after removing PPE.

  • Waste Disposal: Dispose of surplus this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous waste in accordance with all local, state, and federal regulations.[3] Do not mix with other waste streams.[3]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Remove all contaminated clothing at once.[3] Wash the affected area thoroughly with soap and plenty of water.[7][8]

  • Inhalation: Move the affected person to fresh air immediately.[4][7][8] If breathing is difficult, administer oxygen.[7][8] Seek medical attention if symptoms persist.

  • Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Call a physician or Poison Control Center immediately.[7]

By integrating these expert-validated protocols and understanding the rationale behind them, you can ensure a high level of safety when working with this compound, fostering a culture of trust and scientific integrity within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.